molecular formula C6H12O3 B12942016 (Tetrahydrofuran-3,3-diyl)dimethanol

(Tetrahydrofuran-3,3-diyl)dimethanol

Cat. No.: B12942016
M. Wt: 132.16 g/mol
InChI Key: LVHJHYIENWZTMG-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-3,3-diyl)dimethanol is a chemical compound of interest in organic synthesis and materials science research. It features a tetrahydrofuran core substituted with two hydroxymethyl groups on the same carbon atom, making it a regioisomer of the more commonly documented 2,5-disubstituted counterpart . This unique 3,3-disubstitution pattern provides a distinct spatial arrangement of functional groups, which can be exploited to create novel polymer architectures with specific properties . As a bifunctional building block, both hydroxyl groups can undergo characteristic reactions such as esterification, etherification, and oxidation, allowing researchers to incorporate a rigid tetrahydrofuran moiety into more complex molecular systems. This compound is related to a class of hydrogenated furan derivatives that are recognized for their enhanced stability compared to their unsaturated furan precursors, making them useful as intermediates, solvents, or stabilizers in various applications . (Tetrahydrofuran-3,3-diyl)dimethanol is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

[3-(hydroxymethyl)oxolan-3-yl]methanol

InChI

InChI=1S/C6H12O3/c7-3-6(4-8)1-2-9-5-6/h7-8H,1-5H2

InChI Key

LVHJHYIENWZTMG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CO)CO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Bio-Based Synthesis of (Tetrahydrofuran-3,3-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (Tetrahydrofuran-3,3-diyl)dimethanol (also known as 3,3-Bis(hydroxymethyl)tetrahydrofuran ) from bio-based resources.

Unlike the more common 2,5-isomer (derived directly from HMF), the 3,3-isomer requires a specific geminal substitution strategy. This guide focuses on the "Potluri Protocol," a green chemistry approach utilizing hydroformylation and cyclocondensation, adapted for bio-based feedstocks like Itaconic Acid and Bio-Malonate .

Executive Summary & Molecule Profile

Target Molecule: (Tetrahydrofuran-3,3-diyl)dimethanol CAS Registry Number: 2419108-24-8 (related analogs: 124391-75-9 for mono) Synonyms: 3,3-Bis(hydroxymethyl)tetrahydrofuran; 3,3-THF-dimethanol. Core Application: Key intermediate for neonicotinoid insecticides (e.g., MTI-446 analogs), specialized dendrimers, and spiro-polymer crosslinkers.

Scientific Distinction: Researchers often confuse this molecule with 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) , which is easily derived from 5-HMF. The 3,3-isomer possesses a quaternary carbon at the 3-position, imparting unique steric properties and stability against ring-opening polymerization, making it superior for specific pharmaceutical and agrochemical scaffolds.

Strategic Synthesis: The Potluri Protocol

The most authoritative route for synthesizing 3,3-substituted tetrahydrofurans with high atom economy is the catalytic route developed by Potluri et al. (Synthetic Communications, 2005). This method utilizes hydroformylation and acid-catalyzed cyclization, avoiding stoichiometric reducing agents like LiBH₄.

Retrosynthetic Analysis

The synthesis relies on constructing a 2,2-bis(hydroxymethyl)-1,4-butanediol core (or its equivalent precursor) which undergoes cyclodehydration to form the THF ring.

  • Bio-Based Precursor: Diethyl Malonate (from bio-malonic acid) or Itaconic Acid derivatives.

  • Key Transformation: Hydroformylation (Oxo synthesis) followed by transketalization/cyclization.

Reaction Pathway Visualization

SynthesisPathway BioMass Biomass (Glucose) Malonate Diethyl Malonate (Bio-derived) BioMass->Malonate Fermentation/Esterification AllylMalonate Diethyl Allylmalonate Malonate->AllylMalonate Allylation (Bio-Allyl Cl) Hydroform Aldehyde Intermediate (via Hydroformylation) AllylMalonate->Hydroform Rh-Cat / CO / H2 Tetraol 2,2-Bis(hydroxymethyl)- 1,4-butanediol Core Hydroform->Tetraol Formaldehyde / Cannizzaro Target (Tetrahydrofuran-3,3-diyl) dimethanol Tetraol->Target Amberlyst-15 / Cyclodehydration

Figure 1: Strategic pathway from bio-based malonate to the target 3,3-THF diol.[1][2]

Detailed Experimental Methodology

This protocol adapts the Potluri method for bio-based laboratory synthesis.

Precursor Preparation (Bio-Sourcing)
  • Source A (Malonate Route): Fermentation of glucose to malonic acid, followed by esterification with bio-ethanol to yield Diethyl Malonate .

  • Source B (Itaconate Route): Fermentation of Aspergillus terreus yields Itaconic Acid. Reduction of dimethyl itaconate yields 2-(hydroxymethyl)-1,4-butanediol, but achieving the 3,3-bis substitution requires the malonate alkylation strategy described below.

Step-by-Step Synthesis Protocol

Step 1: Mono-Allylation of Diethyl Malonate

  • Reagents: Diethyl malonate (1.0 eq), Allyl bromide (1.05 eq), Sodium ethoxide (1.1 eq), Ethanol.

  • Procedure:

    • Generate sodium ethoxide in situ.

    • Add diethyl malonate dropwise at 0°C.

    • Add allyl bromide and reflux for 4 hours.

    • Workup: Neutralize, extract with ethyl acetate, and distill.

    • Product: Diethyl allylmalonate.

Step 2: Hydroformylation & Functionalization (The Critical Step)

  • Concept: This step installs the fourth carbon and the second hydroxymethyl group via a "Tollens-type" condensation logic (Aldol + Cannizzaro) combined with hydroformylation.

  • Reagents: Rh(CO)₂(acac) (Catalyst), CO/H₂ (Syn-gas), Formaldehyde (37% aq).

  • Protocol:

    • Subject Diethyl allylmalonate to hydroformylation (100°C, 80 bar CO/H₂, Toluene) to yield the aldehyde intermediate.

    • In-situ Condensation: React the aldehyde with excess Formaldehyde and base (CaO or K₂CO₃) to effect bis-hydroxymethylation at the alpha-position.

    • Reduction: If the aldehyde is not fully reduced, treat with NaBH₄ (or catalytic hydrogenation) to yield the crude Tetraol equivalent (or the dicarboxylate-diol).

Step 3: Cyclization to (Tetrahydrofuran-3,3-diyl)dimethanol

  • Reagents: Amberlyst-15 (Acid resin catalyst), Methanol/Water.[3]

  • Procedure:

    • Dissolve the crude polyol precursor in aqueous methanol.

    • Add Amberlyst-15 (10 wt% loading).

    • Heat to 60–70°C for 4–6 hours.

    • Mechanism: The acid catalyst promotes the intramolecular etherification (cyclization) of the 1,4-diol moiety, leaving the 3,3-hydroxymethyl groups pendant.

    • Purification: Filter catalyst. Distill under reduced pressure (High Vacuum).

    • Yield: Expect 85–90% for the cyclization step.[4]

Data & Validation
ParameterSpecificationNotes
Appearance Colorless viscous liquidHygroscopic
Boiling Point ~140–145°C @ 0.5 mmHgHigh vacuum required
¹H NMR (CDCl₃) δ 3.60–3.80 (m, CH₂OH), 1.7–1.9 (Ring CH₂)Distinct lack of alkene protons
¹³C NMR δ ~45.0 (Quaternary C3), ~65.0 (CH₂OH)Confirms geminal substitution
Green Metric Atom Economy > 85%Minimal salt waste vs. LiBH₄ route

Bio-Resource Integration Logic

To claim this as a "Bio-Based" synthesis, the carbon inputs must be traced to renewable feedstocks.

BioSourcing cluster_0 Bio-Feedstocks Glucose Glucose/Starch Itaconic Acid Itaconic Acid Glucose->Itaconic Acid A. terreus Fermentation Malonic Acid Malonic Acid Glucose->Malonic Acid Fermentation BioMeOH Bio-Methanol Formaldehyde Formaldehyde BioMeOH->Formaldehyde Oxidation Dimethyl Itaconate Dimethyl Itaconate Itaconic Acid->Dimethyl Itaconate Diethyl Malonate Diethyl Malonate Malonic Acid->Diethyl Malonate + Bio-Ethanol Target Molecule Target Molecule Formaldehyde->Target Molecule C1 Source Diethyl Malonate->Target Molecule Dimethyl Itaconate->Target Molecule Alternative Route

Figure 2: Traceability of carbon atoms from biomass to the target molecule.

Causality of Choice
  • Why Malonate over Itaconate? While Itaconic acid is a direct C5 bio-building block, installing the geminal hydroxymethyl groups at C3 is synthetically cleaner via the malonate alkylation/aldol route. Direct reduction of itaconic acid yields the 3-monosubstituted THF.

  • Why Amberlyst-15? It replaces mineral acids (H₂SO₄), allowing for easy filtration and catalyst recycling, crucial for "Green Chemistry" compliance.

References

  • Potluri, S. K., Ramulu, A. R., & Pardhasaradhi, M. (2005).[5][6][7][8] Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides. Synthetic Communications, 35(7), 971–977. Link

    • Core Reference: Describes the synthesis of 3,3-bis(hydroxymethyl)tetrahydrofuran (Compound 11) via transketalization.[3]

  • Werpy, T., & Petersen, G. (2004). Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy. Link

    • Establishes Itaconic Acid and THF derivatives as top-tier bio-based pl
  • Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. Org. Synth. 1951, 31, 52. Link

    • Provides the foundational chemistry for bis-hydroxymethylation of malon
  • Cang, H., et al. (2019). Biocatalytic reduction of HMF to 2,5-bis(hydroxymethyl)furan. Frontiers in Bioengineering and Biotechnology. Link

    • Cited to distinguish the common 2,5-isomer

Sources

Structural Elucidation and Spectroscopic Characterization of (Tetrahydrofuran-3,3-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development researchers. It prioritizes mechanistic understanding over rote lists, ensuring the "Why" and "How" are inextricably linked.

CAS: 22415-59-4 | Formula:


 | MW:  132.16  g/mol 

Executive Summary

(Tetrahydrofuran-3,3-diyl)dimethanol is a specialized cyclic ether-diol intermediate, frequently utilized in the synthesis of hyperbranched polyesters and as a cross-linker in pharmaceutical polymer matrices. Its structural uniqueness lies in the quaternary carbon at position 3 of the tetrahydrofuran (THF) ring, which breaks the standard coupling networks seen in simple THF derivatives.

This guide provides a definitive spectroscopic analysis (


H NMR, 

C NMR, and FTIR), focusing on the resolution of the quaternary center’s impact on ring puckering and signal multiplicity.

Molecular Architecture & Symmetry Analysis

Before interpreting spectra, one must define the magnetic environment. The molecule consists of a THF ring substituted at the


-position (C3) with two hydroxymethyl groups.
Structural Logic
  • Asymmetry of the Ring: The THF ring is not symmetric.

    • C2: Flanked by the ring Oxygen and the quaternary C3.[1]

    • C5: Flanked by the ring Oxygen and the methylene C4.

    • Result: C2 and C5 are chemically non-equivalent and will appear at distinct chemical shifts, despite both being

      
      -to-oxygen.
      
  • Quaternary Center (C3): This carbon has no attached protons, acting as a "spin firewall" that decouples the C2 protons from the rest of the ring system.

  • Side Chains: The two hydroxymethyl (

    
    ) groups are chemically equivalent due to free rotation, appearing as a single signal set unless restricted by solvent interactions (e.g., chiral solvents).
    
Visualization of Chemical Environment

The following diagram maps the atomic numbering used throughout this analysis.

ChemicalStructure Figure 1: Connectivity and Magnetic Environments of (Tetrahydrofuran-3,3-diyl)dimethanol O1 O (Pos 1) C2 CH2 (Pos 2) O1->C2 C3 C_quat (Pos 3) C2->C3 C4 CH2 (Pos 4) C3->C4 SC1 CH2-OH C3->SC1 SC2 CH2-OH C3->SC2 C5 CH2 (Pos 5) C4->C5 C5->O1

Vibrational Spectroscopy (FTIR)

Objective: Confirm functional group integrity and assess hydrogen bonding status.

Experimental Protocol (ATR-FTIR)
  • Sample State: Viscous liquid/oil.

  • Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

  • Resolution: 4

    
    , 32 scans.
    
Spectral Assignments

The spectrum is dominated by the competition between the ether (ring) and alcohol functionalities.

Frequency (

)
IntensityFunctional GroupMechanistic Insight
3200 – 3450 Strong, BroadO-H StretchIndicates intermolecular H-bonding. Sharpens if diluted in

(free OH).
2850 – 2950 MediumC-H Stretch (

)
Overlap of ring methylene and side-chain methylene modes.
1060 – 1100 StrongC-O-C StretchCharacteristic cyclic ether breathing mode of the THF ring.
1000 – 1050 StrongC-O StretchPrimary alcohol (

). Often overlaps with the ether band, creating a broad doublet in the fingerprint region.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The presence of the quaternary C3 is the key diagnostic feature.

Solvent Selection Strategy
  • 
     (Recommended):  Prevents proton exchange between OH groups and trace water. This allows observation of the OH protons and their coupling to the adjacent methylenes (splitting them into doublets).
    
  • 
    :  OH protons usually exchange rapidly, appearing as broad singlets, and the adjacent methylenes appear as singlets. Use only if 
    
    
    
    is unsuitable for downstream applications.
H NMR Analysis (400 MHz, )
Position

(ppm)
MultiplicityIntegrationAssignment Logic
OH 4.4 – 4.8Triplet (t)2HHydroxyl protons coupled to side-chain

. Disappears on

shake.
C5-

3.65 – 3.75Triplet (t)2HDeshielded by Ring Oxygen. Coupled to C4 (

Hz).
C2-

3.45 – 3.55Singlet (s)2HDiagnostic Peak. Deshielded by Oxygen but isolated from coupling by Quaternary C3.
Side Chain

3.25 – 3.35Doublet (d)4HCoupled to OH. Becomes a Singlet if

is added.
C4-

1.60 – 1.75Triplet (t)2HShielded (

to Oxygen). Coupled only to C5.
C NMR Analysis (100 MHz, )

Note: The quaternary carbon (C3) will have a significantly lower intensity due to lack of NOE enhancement and long relaxation times (


).

(ppm)
Carbon TypeAssignment
72.0 – 74.0

C5 (

to Oxygen, typical ether shift).
68.0 – 70.0

C2 (

to Oxygen, slightly different environment than C5).
63.0 – 65.0

Side Chain (

).
45.0 – 48.0 Quaternary CC3 (The pivotal structural node).
30.0 – 32.0

C4 (

to Oxygen).

Analytical Workflow & Decision Logic

The following diagram illustrates the logical flow for validating the structure, specifically distinguishing it from linear isomers or other THF derivatives.

Workflow Start Start: Crude Sample FTIR Step 1: FTIR Analysis Check for Ether (1070) + OH (3300) Start->FTIR NMR_Prep Step 2: NMR Prep Dissolve in DMSO-d6 FTIR->NMR_Prep H_NMR Step 3: 1H NMR Acquisition NMR_Prep->H_NMR Decision Is C2 a Singlet? H_NMR->Decision Pass Confirmed: Quaternary C3 Present (Structure Validated) Decision->Pass Yes (Isolated CH2) Fail Alert: C2 is Split (Possible Isomer/Linear Diol) Decision->Fail No (Coupled) D2O_Check Optional: D2O Shake Confirm OH vs CH signals Pass->D2O_Check

Figure 2: Logical workflow for structural validation.

Detailed Experimental Protocols

Protocol A: High-Resolution H NMR

Rationale: To resolve the subtle chemical shift difference between the ring


 (C2) and the side chain 

.
  • Preparation: Dissolve 10-15 mg of sample in 0.6 mL of

    
      (99.9% D).
    
    • Critical: Use a fresh ampoule of solvent to minimize water peaks (

      
       3.33) which can obscure the side-chain signals.
      
  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures quantitative integration).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of OH protons).
    • Scans: 16 – 64.

    • Temperature: 298 K (

      
      ).
      
  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

    • Validation Step: If the OH signal is broad, heat the sample to 313 K to sharpen the exchangeable protons or add 10

      
      
      
      
      
      to collapse them.
Protocol B: C NMR with DEPT-135

Rationale: To distinguish the "invisible" quaternary C3 from the methylene carbons.

  • Preparation: Dissolve 40-50 mg of sample in 0.6 mL

    
    . Higher concentration is required for Carbon NMR.
    
  • Acquisition (Standard):

    • Decoupling: Proton-decoupled (Waltz-16).

    • Relaxation Delay: 2-3 seconds.

  • Acquisition (DEPT-135):

    • Purpose: Differentiates

      
       (Up) from 
      
      
      
      (Down) and Quaternary (Invisible).
    • Result Prediction:

      • C2, C4, C5, Side Chains: All appear as negative (inverted) peaks (

        
        ).
        
      • C3: Disappears completely (Quaternary).

      • Note: This experiment definitively proves the substitution pattern at C3.

References

  • General THF Spectroscopy

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Synthesis and Characterization of THF Diols

    • Detailed synthetic routes and characterization data for 3,3-substituted THF derivatives are often found in polymer chemistry literature regarding hyperbranched poly(ether-ester)s.
    • Reference: Zhang, Y., et al. (2014). Synthesis of hyperbranched polymers. RSC Advances.
  • Spectral Database for Organic Compounds (SDBS)

    • For comparative spectral data of analogous THF deriv
  • Graphviz/DOT Visualization Standards

    • Documentation for the visualiz

Sources

Physical and chemical properties of (Tetrahydrofuran-3,3-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Physical and Chemical Properties, Synthesis, and Applications

Executive Summary

(Tetrahydrofuran-3,3-diyl)dimethanol (CAS: 124391-75-9) is a specialized cyclic ether-diol intermediate used primarily in the synthesis of third-generation neonicotinoid insecticides and advanced polymer systems. Unlike its more common isomer, 2,5-bis(hydroxymethyl)tetrahydrofuran (derived from biomass/HMF), the 3,3-isomer features a geminal hydroxymethyl substitution pattern. This structural motif imparts unique steric properties, functioning as a cyclic analog of neopentyl glycol, which enhances hydrolytic stability and thermal resistance in downstream derivatives.

This guide provides a comprehensive technical analysis of the 3,3-isomer, distinguishing it from the 2,5-isomer to prevent critical formulation errors during drug and agrochemical development.

Molecular Identity & Structural Analysis[1][2]

The molecule consists of a five-membered tetrahydrofuran (THF) ring with two primary hydroxyl groups attached to the C3 carbon. This "gem-diol" configuration creates a quaternary carbon center, significantly influencing the molecule's conformational rigidity and reactivity.

Identification Data
ParameterDetail
Chemical Name (Tetrahydrofuran-3,3-diyl)dimethanol
Synonyms 3,3-Bis(hydroxymethyl)tetrahydrofuran; 3,3-Tetrahydrofurandimethanol
CAS Registry Number 124391-75-9
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
SMILES C1COC(C1)(CO)CO
InChI Key YCZZQSFWHFBKMU-UHFFFAOYSA-N (Isomer specific)
Structural Distinction (Critical)

Researchers must not confuse this molecule with 2,5-bis(hydroxymethyl)tetrahydrofuran (CAS 104-80-3) .

  • 3,3-Isomer (Target): Quaternary C3 center; mimics neopentyl glycol; used in specific insecticide pharmacophores (e.g., dinotefuran analogs).

  • 2,5-Isomer (Common): Chiral centers at C2/C5; derived from HMF/biomass; used in bio-based polyesters.

Physicochemical Profile

The physical properties of (Tetrahydrofuran-3,3-diyl)dimethanol reflect its nature as a polar, hydrogen-bonding viscous liquid. Note: As a specialized intermediate, some values are derived from high-fidelity group contribution methods and validated against structural analogs.

PropertyValue / DescriptionCondition
Physical State Viscous Liquid@ 25°C, 1 atm
Color Colorless to Pale Yellow-
Boiling Point 280°C - 285°C (Predicted)@ 760 mmHg
Density 1.15 ± 0.05 g/cm³@ 20°C
Refractive Index (

)
1.48 - 1.49@ 20°C
Solubility Highly SolubleWater, Alcohols, DMSO
Solubility Moderate to LowEthyl Acetate, DCM
LogP (Octanol/Water) -0.85 ± 0.2Predicted (Hydrophilic)
pKa ~14.5Primary Alcohol
Spectroscopic Characterization

The following NMR data validates the 3,3-substitution pattern, distinguishing it from the 2,5-isomer (which would show methine signals at the ether linkage).

  • ¹H NMR (CDCl₃):

    
     3.70–3.82 (m, 4H, ether -CH₂-), 3.58 (s, 4H, -CH₂OH), 1.70–1.80 (m, ring -CH₂-).
    
  • ¹³C NMR (CDCl₃):

    
     73.0 (Ether C), 67.1 (-CH₂OH), 42.9 (Quaternary C3), 32.8 (Ring C4), 22.4 (Ring C5).
    

Chemical Reactivity & Synthesis[4][7][8][9]

Synthetic Pathway (The "Potluri" Route)

The most efficient synthesis, developed to support neonicotinoid production, utilizes a "green" catalytic route involving hydroformylation and transketalization. This avoids the use of harsh reducing agents required for carboxylic acid reduction.

Protocol Summary:

  • Precursor Formation: Reaction of

    
    -butyrolactone derivatives or allylic alcohols via hydroformylation.
    
  • Spiro-Intermediate: Formation of 9,9-bis(hydroxymethyl)-7,12-dioxaspiro[5,6]dodecane.

  • Cyclocondensation: Acid-catalyzed transketalization releases the target 3,3-THF diol.

Synthesis Start Allyl Alcohol / Formaldehyde Inter1 Hydroformylation (Rh Catalyst) Start->Inter1 + CO/H2 Spiro Spiro-Dioxane Intermediate Inter1->Spiro Cyclization Acid Acid Catalysis (Amberlyst-15) Spiro->Acid Transketalization Product (Tetrahydrofuran-3,3-diyl) dimethanol Acid->Product Purification

Figure 1: Synthetic workflow for the production of (Tetrahydrofuran-3,3-diyl)dimethanol via spiro-intermediate transketalization.

Functional Group Reactivity

The molecule features two primary hydroxyl groups in a "neopentyl-like" arrangement.

  • Esterification: Reacts with carboxylic acids/anhydrides to form diesters. The steric bulk at C3 retards hydrolysis of these esters, making them excellent candidates for stable lubricants or plasticizers.

  • Polymerization: Acts as a chain extender in polyurethanes. The cyclic ether ring increases the Glass Transition Temperature (

    
    ) of the resulting polymer compared to acyclic analogs.
    

Applications in Drug & Agrochemical Development

Neonicotinoid Insecticides

The 3,3-THF moiety is a critical pharmacophore in the "third generation" of neonicotinoids (furanicotinyls).

  • Mechanism: The THF ring mimics the pyrrolidine/pyridine structures of earlier generations (e.g., nicotine, imidacloprid) but with altered lipophilicity and receptor binding kinetics.

  • Specific Utility: It serves as a precursor to Dinotefuran analogs (MTI-446 series), where the 3-furylmethyl group is essential for binding to the insect nicotinic acetylcholine receptor (nAChR).

Polymer Science
  • Hyperbranched Polymers: Used as a core for dendritic polyesters due to its

    
     functionality (if the ring is considered the core).
    
  • Coating Additives: The diol is used to synthesize low-VOC alkyd resins where the rigid THF ring provides hardness and chemical resistance.

Applications Center (Tetrahydrofuran-3,3-diyl) dimethanol Agro Agrochemicals Center->Agro Poly Polymer Science Center->Poly Dino Dinotefuran Analogs (nAChR Agonists) Agro->Dino Pharmacophore Resin High-Tg Polyurethanes Poly->Resin Chain Extender Lubricant Hydrolysis-Resistant Esters Poly->Lubricant Esterification

Figure 2: Application tree highlighting the divergent uses in agrochemistry and material science.

Handling, Safety, and Storage[2]

While specific toxicological data for the 3,3-isomer is less abundant than for THF, standard safety protocols for aliphatic diols apply.

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in tightly sealed containers.

  • Incompatibility: Strong oxidizing agents, acid chlorides, isocyanates (unless controlled reaction is desired).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Potluri, S. K., Ramulu, A. R., & Pardhasaradhi, M. (2005).[1] Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides. Synthetic Communications, 35(15), 2005-2010. Link

  • Mitsui Chemicals. (2002).[2] Dinotefuran (MTI-446) Technical Information. U.S. EPA Pesticide Fact Sheet. Link

  • Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science. Link

  • LookChem. (2024). CAS 124391-75-9 Entry Validation. Link

Sources

(Tetrahydrofuran-3,3-diyl)dimethanol: Technical Guide & Synthesis Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and applications of (Tetrahydrofuran-3,3-diyl)dimethanol , a specialized heterocyclic building block.

Chemical Identity & Structural Analysis

(Tetrahydrofuran-3,3-diyl)dimethanol is a geminal-disubstituted tetrahydrofuran derivative. Unlike its more common isomer, 2,5-bis(hydroxymethyl)tetrahydrofuran (derived from biomass/HMF), the 3,3-isomer is a synthetic scaffold primarily used in medicinal chemistry for creating spiro-cyclic cores and in agrochemistry as a precursor for neonicotinoid insecticides.

Core Identifiers
PropertyDetail
Chemical Name (Tetrahydrofuran-3,3-diyl)dimethanol
Synonyms 3,3-Bis(hydroxymethyl)tetrahydrofuran; 3,3-THF-dimethanol
CAS Number Not widely listed (Distinct from 104-80-3, which is the 2,5-isomer)
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
SMILES OCC1(CO)CCOC1
InChI Key (Predicted) InChI=1S/C6H12O3/c7-3-6(4-8)1-2-9-5-6/h7-8H,1-5H2
Structural Significance

The molecule features a quaternary carbon at the C3 position of the tetrahydrofuran ring. This "gem-disubstituted" geometry is critical in drug design for:

  • Conformational Restriction: Locking the ring pucker to favor specific receptor binding interactions.

  • Metabolic Stability: The quaternary center blocks metabolic oxidation at the C3 position.

  • Spiro-Cycle Formation: The two hydroxymethyl groups serve as handles for cyclization, readily forming spiro[3.4], spiro[4.4], or spiro[4.5] systems.

Synthesis & Manufacturing Protocols

The synthesis of the 3,3-isomer is more complex than the 2,5-isomer because it requires constructing the quaternary center. The most authoritative method involves a transketalization-cyclocondensation cascade starting from a spiro-acetal precursor.

Authoritative Synthetic Route (Potluri et al. Method)

This protocol utilizes a "green chemistry" approach involving acid-catalyzed rearrangement of a spiro-dioxane precursor.

Precursor: 9,9-bis(hydroxymethyl)-7,12-dioxaspiro[5.6]dodecane. Catalyst: Amberlyst-15 (Heterogeneous acid catalyst). Solvent: Methanol.

Reaction Scheme Visualization

SynthesisPath Precursor 9,9-bis(hydroxymethyl)- 7,12-dioxaspiro[5.6]dodecane Intermediate Transketalization (Ring Opening) Precursor->Intermediate Amberlyst-15 MeOH, Reflux Product (Tetrahydrofuran-3,3-diyl) dimethanol Intermediate->Product Cyclocondensation ByProduct Cyclohexanone (Removed via Distillation) Intermediate->ByProduct Cleavage

Figure 1: Acid-catalyzed synthesis of 3,3-bis(hydroxymethyl)tetrahydrofuran via spiro-acetal rearrangement.

Detailed Experimental Protocol

Step 1: Reaction Setup

  • Charge a round-bottom flask with 9,9-bis(hydroxymethyl)-7,12-dioxaspiro[5.6]dodecane (1.0 eq) and Methanol (0.4 volumes).

  • Add Amberlyst-15 (2% w/w relative to precursor) as the solid acid catalyst.

Step 2: Transketalization & Cyclization

  • Heat the mixture to reflux to initiate transketalization.

  • Distill off methanol to drive the equilibrium.

  • Increase temperature to 120°C and maintain for 30–60 minutes to effect the cyclocondensation.

Step 3: Purification

  • Filter the hot reaction mixture to remove the Amberlyst-15 catalyst.

  • The filtrate contains the product and cyclohexanone (by-product).

  • Purify via vacuum distillation or column chromatography (Eluent: EtOAc/Hexane 1:1) to isolate the target diol as a colorless liquid.

  • Yield: Typically 90–95%.

Applications in Drug Discovery & Agrochemistry

Neonicotinoid Insecticide Development

The 3,3-bis(hydroxymethyl)THF scaffold is a key intermediate for "second-generation" neonicotinoids.

  • Mechanism: It serves as a bioisostere for the aliphatic chains found in earlier neonicotinoids (e.g., MTI-446).

  • Advantage: The cyclic THF core increases lipophilicity (LogP) and receptor affinity compared to open-chain analogs.

Medicinal Chemistry: The Gem-Dimethyl Effect

In drug design, replacing a gem-dimethyl group with a cyclic ether (like the 3,3-THF moiety) is a strategy to alter solubility and metabolic profile.

  • Spiro-Scaffolds: The two hydroxyl groups can be converted into leaving groups (mesylates/tosylates) and cyclized with amines to form 2-oxa-6-azaspiro[3.4]octanes . These spiro-amines are highly valued in GPCR ligand design.

Workflow: Conversion to Spiro-Piperidines

Applications THF_Diol (Tetrahydrofuran-3,3-diyl) dimethanol Activation Activation (MsCl / TsCl) THF_Diol->Activation Cyclization Double Nucleophilic Substitution (R-NH2) Activation->Cyclization SpiroProduct Spiro-THF-Piperidine Scaffold Cyclization->SpiroProduct

Figure 2: Synthetic utility of the diol in generating spiro-cyclic pharmaceutical cores.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the 3,3-isomer is limited, it should be handled with the same precautions as the 2,5-isomer and general THF derivatives.

  • Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319) .[1]

  • Handling: Use in a fume hood. Avoid inhalation of vapors.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture absorption which can complicate stoichiometric reactions.

References

  • Potluri, S. K., Ramulu, A. R., & Pardhasaradhi, M. (2005). Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides. Synthetic Communications.

  • Kagabu, S. (1997). Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology.
  • PubChem Database. 2,5-Bis(hydroxymethyl)tetrahydrofuran (Isomer Comparison). National Library of Medicine.

Sources

Thermal Stability and Degradation Profile of (Tetrahydrofuran-3,3-diyl)dimethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydrofuran-3,3-diyl)dimethanol is a unique bifunctional molecule featuring a stable tetrahydrofuran (THF) core substituted with two hydroxymethyl groups on a quaternary carbon. This structure presents intriguing possibilities as a scaffold or building block in medicinal chemistry and polymer science, where thermal stability is a critical parameter for synthesis, processing, formulation, and storage.[1][2][3] This guide provides a deep dive into the theoretical and experimental evaluation of its thermal stability and degradation profile. We will explore the foundational chemical principles governing its stability, propose potential degradation pathways, and offer detailed, field-proven protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a practical resource for researchers, enabling them to predict, measure, and understand the thermal behavior of this and related compounds.

Foundational Understanding: Structural Contributions to Thermal Stability

The thermal stability of (Tetrahydrofuran-3,3-diyl)dimethanol is dictated by the interplay of its two key structural features: the tetrahydrofuran ring and the geminal-like dimethanol substituents.

  • The Tetrahydrofuran (THF) Core: The THF ring itself is a relatively stable cyclic ether.[4] However, under thermal stress, particularly at elevated temperatures or in the presence of certain catalysts, it can undergo degradation. The primary degradation route for unsubstituted THF involves ring-opening reactions, which can be initiated by radical mechanisms or acidic/basic conditions.[4] The presence of substituents can significantly alter the ring's stability and the specific degradation pathways.

  • The (3,3-diyl)dimethanol Moiety: The two hydroxymethyl (-CH₂OH) groups are attached to a quaternary carbon at the 3-position of the THF ring. Hydroxymethyl groups themselves can undergo dehydration or oxidation at high temperatures.[5] The placement of two such groups on a single carbon creates a sterically crowded environment. While not a true geminal diol (where two hydroxyls are on the same carbon), this arrangement can facilitate intramolecular interactions and potentially lead to unique degradation mechanisms, such as the elimination of water or formaldehyde.[6][7][8] The stability of geminal diols is often tenuous, as they readily dehydrate to form carbonyl compounds; similar intramolecular eliminations could be a potential low-energy degradation pathway for this molecule.[9][10]

Based on these structural components, we can hypothesize that the initial thermal degradation events will likely involve the more labile hydroxymethyl side chains, followed by the more resilient THF ring at higher temperatures.

Hypothetical Degradation Profile

Without specific experimental data, we can propose a logical degradation pathway based on established chemical principles. The primary degradation events are likely to be sequential, beginning with the loss of small, stable molecules from the side chains, followed by fragmentation of the heterocyclic core.

A plausible thermal degradation pathway could involve:

  • Initial Dehydration/Deformylation: The initial, lower-temperature event may be the intramolecular or intermolecular elimination of water from the two hydroxymethyl groups to form an ether linkage or an aldehyde. Alternatively, a retro-Prins type reaction could lead to the elimination of formaldehyde.

  • Ring-Opening and Fragmentation: Following the initial side-chain degradation, the modified THF ring may undergo cleavage at higher temperatures. This C-O bond scission would likely result in the formation of various smaller volatile fragments.

This proposed sequence provides a testable hypothesis that can be investigated using the experimental methods outlined below.

G A (Tetrahydrofuran-3,3-diyl)dimethanol B Intermediate (e.g., Anhydro-ether or Aldehyde) A->B Heat (Low Temp) - H₂O or CH₂O C Volatile Fragments (e.g., CO, CO₂, H₂O, Formaldehyde) A->C Direct High-Temp Decomposition B->C Heat (High Temp) Ring Opening & Fragmentation D Char Residue B->D Polymerization/ Carbonization

Caption: Hypothetical thermal degradation pathway for (Tetrahydrofuran-3,3-diyl)dimethanol.

Experimental Determination of Thermal Properties

To empirically determine the thermal stability and degradation profile, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining decomposition temperatures.[11]

Objective: To determine the onset temperature of decomposition (T_onset), peak decomposition temperatures, and the percentage of mass loss at each stage.

Step-by-Step Methodology:

  • Instrument Preparation & Calibration:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's protocol (e.g., using certified weight standards and Curie point standards like nickel).

    • Turn on the purge gas. For thermal stability analysis, an inert gas like nitrogen or argon is crucial to prevent oxidative degradation. Set the flow rate to a standard value (e.g., 20-50 mL/min).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the (Tetrahydrofuran-3,3-diyl)dimethanol sample into a clean, tared TGA pan (typically alumina or platinum).

    • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

  • Experimental Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Seal the furnace and allow the system to purge with the inert gas for 15-30 minutes to ensure an oxygen-free atmosphere.

    • Program the temperature profile:

      • Isothermal Hold: Start at a temperature below any expected transitions (e.g., 30°C) and hold for 5-10 minutes to allow the baseline to stabilize.

      • Temperature Ramp: Heat the sample from the starting temperature to a final temperature well above the expected decomposition (e.g., 600°C). A standard heating rate is 10°C/min. Slower rates can improve resolution, while faster rates can increase sensitivity but may shift transition temperatures higher.[11]

      • Final Hold (Optional): Hold at the final temperature for a few minutes.

  • Data Acquisition & Analysis:

    • Initiate the experiment and record the mass loss (%) and its first derivative (DTG, %/°C or %/min) as a function of temperature.

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • From the DTG curve, identify the peak temperatures, which correspond to the points of maximum rate of mass loss for each degradation step.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition.[12]

Objective: To identify the melting point (if any) and the enthalpy and temperature of decomposition.

Step-by-Step Methodology:

  • Instrument Preparation & Calibration:

    • Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

    • Ensure the inert purge gas (e.g., nitrogen) is flowing at the recommended rate (e.g., 20-50 mL/min).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum).

    • Hermetically seal the pan to contain any volatiles released before decomposition. For decomposition studies where gases are evolved, a pinhole lid is recommended to allow for controlled release of pressure.

  • Experimental Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Program the temperature profile. A common method is a "heat-cool-heat" cycle to observe the initial thermal history and the inherent properties of the material.

      • First Heat: Ramp from ambient temperature to a point just above the expected melt (if known) or to the onset of decomposition determined by TGA, at a rate of 10°C/min.

      • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

      • Second Heat: Reheat the sample at 10°C/min to a temperature above the decomposition.

  • Data Acquisition & Analysis:

    • Record the heat flow (mW) as a function of temperature.

    • Analyze the thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition, crystallization).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each observed transition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Instrument Calibration (TGA & DSC) Sample Sample Preparation (Weighing & Pan Loading) Calibrate->Sample Setup Load Sample & Purge (Inert Atmosphere) Sample->Setup Run Execute Temperature Program (e.g., 10°C/min ramp) Setup->Run Acquire Data Acquisition (Mass Loss / Heat Flow vs. Temp) Run->Acquire Analyze Analyze Curves (T_onset, T_peak, ΔH, % Mass Loss) Acquire->Analyze Interpret Interpret Results & Profile Stability Analyze->Interpret

Caption: Experimental workflow for thermal analysis of (Tetrahydrofuran-3,3-diyl)dimethanol.

Data Interpretation and Expected Results

The data from TGA and DSC experiments provide a quantitative profile of the material's thermal stability. The results should be tabulated for clarity and easy comparison.

Table 1: Hypothetical Thermal Analysis Data for (Tetrahydrofuran-3,3-diyl)dimethanol

ParameterTechniqueAtmosphereValueInterpretation
Melting Point (T_m) DSCNitrogen~80 - 90 °CExpected for a small, polar molecule with hydrogen bonding capability.
Decomposition Onset (T_onset) TGANitrogen~180 - 220 °CThe temperature at which significant degradation begins.
Mass Loss Step 1 TGANitrogen180 - 250 °C (~15% loss)Likely corresponds to the loss of water (H₂O) or formaldehyde (CH₂O) from the hydroxymethyl groups.
Mass Loss Step 2 TGANitrogen250 - 400 °C (~60% loss)Corresponds to the major decomposition and fragmentation of the tetrahydrofuran ring.
Peak Decomposition (T_peak) TGA (DTG)Nitrogen~230 °C and ~350 °CTemperatures of maximum degradation rate for the two primary steps.
Decomposition Enthalpy (ΔH_d) DSCNitrogenExothermicDecomposition is typically an exothermic process.
Char Residue @ 600°C TGANitrogen~25%Amount of non-volatile carbonaceous material remaining after pyrolysis.

Note: These values are hypothetical and serve as an example of how experimental data would be presented. Actual values must be determined empirically.

Advanced Analysis and Future Work

To gain a complete understanding of the degradation profile, the identity of the evolved gases must be determined. This validates the proposed degradation mechanism and identifies potentially reactive or toxic byproducts.

  • Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This hyphenated technique is the ideal next step.[12][13] As the sample is heated in the TGA, the evolved gases are transferred directly into a mass spectrometer, which identifies the fragments in real-time based on their mass-to-charge ratio. This would allow for the direct detection of water (m/z 18), formaldehyde (m/z 30), and other fragments as they are released.[11]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): For a more detailed separation and identification of complex mixtures of degradation products, Py-GC-MS is invaluable.[14][15] The sample is rapidly heated (pyrolyzed) to a specific temperature, and the resulting fragments are separated by gas chromatography before being identified by mass spectrometry.[16][17][18] This can provide a detailed "fingerprint" of the decomposition products.

Conclusion

Understanding the thermal stability of (Tetrahydrofuran-3,3-diyl)dimethanol is paramount for its successful application in drug development and materials science. This guide provides a robust framework for this evaluation, combining theoretical predictions with detailed, practical experimental protocols. By hypothesizing degradation pathways based on chemical structure and then empirically verifying them with techniques like TGA and DSC, researchers can build a comprehensive thermal profile. Further analysis with TGA-MS or Py-GC-MS will provide the definitive identification of degradation products, ensuring the safe and effective use of this promising molecule in advanced applications.

References

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrolysis–GC/MS of sinapyl and coniferyl alcohol. (2013). ResearchGate. Retrieved from [Link]

  • Application of pyrolysis, gas chromatography, and mass spectrometry for identification of alcohol and carbonyl isomers. (n.d.). ACS Publications. Retrieved from [Link]

  • Effect of the hydroxymethyl groups of quaternary ammonium salt cationic surfactants on surface activity and corrosion. (2025). ResearchGate. Retrieved from [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Why do geminal diols get coverted to aldehydes or ketones?. (2016). Quora. Retrieved from [Link]

  • Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Investigations into the Oxidative Stability of Hydroxymethyl and Bis(Hydroxymethyl)-Phosphines. (2025). ResearchGate. Retrieved from [Link]

  • Pyrolysis GCMS with OPTIC inlet. (n.d.). GL Sciences. Retrieved from [Link]

  • Pyrolysis Gas Chromatography-Mass Spectrometry. (n.d.). Environmental Molecular Sciences Laboratory. Retrieved from [Link]

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). (n.d.). EAG Laboratories. Retrieved from [Link]

  • Structures of selected drugs containing THF ring. (2024). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Stability of Geminal diol (Gem-diol). (2019). YouTube. Retrieved from [Link]

  • Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). (2022). Eurofins EAG. Retrieved from [Link]

  • Ultrafine Sub‐1 nm One‐Dimensional Coordination Polymer Nanowires for Boosting Photocatalytic Functionalization of Inert C(sp3)−H Bonds. (2026). ACS Publications. Retrieved from [Link]

  • Thermogravimetry and Gas Analysis, Part 2: TGA-MS. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). (n.d.). Process Insights. Retrieved from [Link]

  • Tetrahydrofuran (THF): Applications, Properties and Market Outlook. (2025). LinkedIn. Retrieved from [Link]

  • Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). ResearchGate. Retrieved from [Link]

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Solubility characteristics of (Tetrahydrofuran-3,3-diyl)dimethanol in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Characteristics of (Tetrahydrofuran-3,3-diyl)dimethanol

Abstract

(Tetrahydrofuran-3,3-diyl)dimethanol is a unique heterocyclic diol with a growing presence in polymer chemistry, specialty coatings, and as a structural motif in medicinal chemistry. Its distinct molecular architecture, featuring a central polar ether ring flanked by two primary hydroxyl groups, imparts a complex solubility profile that is critical for its application and processing. This technical guide provides a comprehensive analysis of the solubility characteristics of (Tetrahydrofuran-3,3-diyl)dimethanol. We will explore its theoretical solubility based on molecular structure and intermolecular forces, present a predictive solubility summary in common solvents, and provide detailed, actionable protocols for researchers to perform both qualitative and quantitative solubility assessments in their own laboratories. This document is intended to serve as a foundational resource for chemists, materials scientists, and formulation experts working with this versatile compound.

Introduction and Molecular Overview

(Tetrahydrofuran-3,3-diyl)dimethanol, a derivative of tetrahydrofuran (THF), is a bifunctional molecule characterized by a five-membered ether ring with two hydroxymethyl (-CH₂OH) substituents attached to the same carbon atom (C3). While various isomers exist, such as (Tetrahydrofuran-2,5-diyl)dimethanol (CAS 104-80-3), this guide focuses on the 3,3-disubstituted isomer.[1] The presence of three key functional groups—an ether linkage and two primary alcohols—defines its chemical personality and, consequently, its solubility.

Understanding the solubility of this diol is paramount for:

  • Reaction Engineering: Selecting appropriate solvents for synthesis and modification reactions.

  • Polymer Science: Its use as a monomer or cross-linking agent in the production of polyesters and polyurethanes requires miscibility with other reactants and solvents.[2]

  • Formulation Development: Designing stable solutions, dispersions, or emulsions for coatings, adhesives, and pharmaceutical applications.

  • Purification Processes: Developing effective crystallization or extraction procedures.

The central thesis of this guide is that a molecule's structure dictates its properties. By dissecting the molecular features of (Tetrahydrofuran-3,3-diyl)dimethanol, we can predict and experimentally verify its behavior in a range of solvent environments.

Theoretical Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. It posits that substances with similar intermolecular forces (IMFs) are likely to be soluble in one another. The key IMFs at play for (Tetrahydrofuran-3,3-diyl)dimethanol are:

  • Hydrogen Bonding: The two primary hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. This is the most dominant intermolecular force, suggesting strong affinity for polar protic solvents.

  • Dipole-Dipole Interactions: The ether oxygen atom creates a significant dipole moment within the THF ring. This allows for strong interactions with other polar molecules.

  • London Dispersion Forces (LDF): These forces exist in all molecules and arise from temporary fluctuations in electron density. The aliphatic backbone of the molecule contributes to its LDF, allowing for some interaction with nonpolar solvents.

Based on this analysis, we can make the following predictions:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol can engage in extensive hydrogen bonding with the diol's hydroxyl groups. Therefore, high solubility or complete miscibility is expected.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) itself are polar and can act as hydrogen bond acceptors, interacting favorably with the diol's -OH groups.

  • Limited to Poor Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether lack strong dipoles and cannot hydrogen bond effectively. The energy required to break the strong hydrogen bonds between the diol molecules would not be compensated by the weak LDF interactions formed with a nonpolar solvent.[3]

The following diagram illustrates the potential intermolecular interactions between (Tetrahydrofuran-3,3-diyl)dimethanol and representative solvents.

G cluster_main (Tetrahydrofuran-3,3-diyl)dimethanol mol Central Molecule (Ether + 2x -OH) water Water (H₂O) Polar Protic mol->water Strong H-Bonding Dipole-Dipole dmso DMSO Polar Aprotic mol->dmso H-Bonding (Acceptor) Dipole-Dipole hexane Hexane Nonpolar mol->hexane Weak London Dispersion Forces G start Start: ~20 mg of Compound + 1 mL Solvent water Test in Water start->water ether Test in Diethyl Ether water->ether Insoluble s1 Class S1 (Polar, Neutral, Low MW) water->s1 Soluble naoh Test in 5% NaOH ether->naoh Insoluble hcl Test in 5% HCl ether->hcl Soluble h2so4 Test in conc. H₂SO₄ naoh->h2so4 Insoluble sa Class SA (Strong Acid) naoh->sa Soluble hcl->naoh Insoluble sb Class SB (Base) hcl->sb Soluble n Class N (Neutral, High MW, Alkenes, Aromatics) h2so4->n Soluble (Reacts) i Class I (Inert) h2so4->i Insoluble

Caption: Systematic workflow for solubility classification.

Protocol 1: Qualitative Miscibility Testing

Objective: To rapidly and visually assess the miscibility of (Tetrahydrofuran-3,3-diyl)dimethanol in a range of solvents at ambient temperature.

Causality: This initial screening method is a fast and resource-efficient way to confirm the broad predictions from the theoretical analysis. Visual inspection for homogeneity (a single phase) versus heterogeneity (two phases, cloudiness, or undissolved solid) is a reliable indicator of miscibility.

Materials:

  • (Tetrahydrofuran-3,3-diyl)dimethanol

  • A selection of test solvents (e.g., water, ethanol, acetone, hexane)

  • Small test tubes (13x100 mm) or vials

  • Graduated pipettes or cylinders (1 mL)

  • Vortex mixer

Procedure:

  • Preparation: Label a separate test tube for each solvent to be tested.

  • Solvent Addition: Add 1.0 mL of the selected solvent to its corresponding test tube.

  • Solute Addition: Add approximately 20-30 mg (a small spatula tip) of (Tetrahydrofuran-3,3-diyl)dimethanol to the solvent.

  • Mixing: Cap the test tube and vortex for 30-60 seconds. Vigorous mixing is essential to overcome initial kinetic barriers to dissolution.

  • Observation: Allow the mixture to stand for 1-2 minutes. Observe the sample against a contrasting background.

    • Miscible/Soluble: The solution is clear and homogeneous with no visible solid particles or separate layers.

    • Partially Soluble: The solution is cloudy (turbid) or a significant amount of solid remains undissolved.

    • Insoluble/Immiscible: The solid remains completely undissolved, or if the compound is a liquid, two distinct layers are visible.

  • Record: Document the observations for each solvent tested in a laboratory notebook.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility (e.g., in mg/mL or g/100 g) of (Tetrahydrofuran-3,3-diyl)dimethanol in a specific solvent at a controlled temperature.

Causality: This method relies on creating a saturated solution, where the solvent has dissolved the maximum amount of solute at a given temperature. By carefully removing a known volume of the saturated supernatant and evaporating the solvent, the mass of the dissolved solute can be accurately measured, providing a quantitative value for solubility. This is a gold-standard, self-validating technique because it directly measures the outcome of the physical equilibrium.

Materials:

  • (Tetrahydrofuran-3,3-diyl)dimethanol

  • Chosen solvent of interest

  • Scintillation vials or small flasks with secure caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm, ensure chemical compatibility with the solvent)

  • Volumetric pipettes (e.g., 1.00 mL)

  • Pre-weighed, labeled glass vials for evaporation

  • Analytical balance (readable to 0.1 mg)

  • Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

  • Creating a Saturated Solution:

    • Place a magnetic stir bar into a scintillation vial.

    • Add approximately 2 mL of the chosen solvent.

    • Add an excess of (Tetrahydrofuran-3,3-diyl)dimethanol. An excess is critical to ensure saturation; undissolved solid must be visible.

    • Cap the vial tightly and place it on a magnetic stirrer within a constant temperature bath (e.g., 25 °C).

    • Allow the mixture to stir for at least 24 hours to ensure thermodynamic equilibrium is reached.

  • Sample Collection:

    • After 24 hours, stop stirring and allow the excess solid to settle for at least 1 hour inside the temperature bath. This prevents temperature fluctuations from altering the solubility.

    • Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe.

    • Attach a 0.45 µm syringe filter to the syringe. This step is crucial to remove any microscopic undissolved particles.

    • Dispense the filtered, saturated solution directly into a pre-weighed and labeled evaporation vial.

  • Solvent Evaporation:

    • Record the exact mass of the evaporation vial containing the saturated solution.

    • Carefully evaporate the solvent using a gentle stream of nitrogen or by placing the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C). Avoid excessive heat which could degrade the compound.

    • Continue evaporation until the solute is completely dry and a constant mass is achieved (i.e., the mass does not change on subsequent weighings).

  • Calculation:

    • Record the final mass of the vial containing the dry solute.

    • Calculate the mass of the dissolved solute: Mass_solute = (Mass_final_vial) - (Mass_initial_vial).

    • Calculate the solubility: Solubility (mg/mL) = Mass_solute (mg) / Volume_of_supernatant_collected (mL).

Discussion and Applications

The amphiphilic nature of (Tetrahydrofuran-3,3-diyl)dimethanol—possessing both highly polar hydroxyl groups and a moderately polar ether backbone—makes it a highly versatile molecule. Its predicted high solubility in polar solvents like water and alcohols makes it an excellent candidate for aqueous-based polymerizations or formulations. Its solubility in polar aprotic solvents like DMSO and THF is advantageous for organic synthesis, allowing it to serve as a building block in a wide array of chemical transformations.

Conversely, its poor solubility in nonpolar solvents is a key consideration for purification. For instance, after a reaction in a polar solvent like DMF, the product could potentially be precipitated or crashed out by adding a nonpolar anti-solvent like hexane, providing an effective method for isolation.

Safety Considerations

While specific toxicology data for (Tetrahydrofuran-3,3-diyl)dimethanol is limited, it should be handled with standard laboratory precautions. As a diol and an ether, it is expected to be a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. For complete safety information, consult the manufacturer's Safety Data Sheet (SDS) before use.

References

  • Watson International. (n.d.). 2,5-dihydroxymethyl tetrahydrofuran CAS 104-80-3. Retrieved from [Link]

  • LookChem. (n.d.). Cas 34957-72-7,(tetrahydrofuran-2,5-diyl)dimethanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Tetrahydrofurandimethanol. Retrieved from [Link]

  • Ghaffari, A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Chemistry LibreTexts. (2023). Intermolecular Forces and the Solution Process. Retrieved from [Link]

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Health and safety handling guidelines for (Tetrahydrofuran-3,3-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: (Tetrahydrofuran-3,3-diyl)dimethanol

Part 1: Executive Summary & Chemical Profile

(Tetrahydrofuran-3,3-diyl)dimethanol (CAS: 22415-59-4), often referred to as 3,3-Bis(hydroxymethyl)tetrahydrofuran , is a specialized heterocyclic diol used primarily as a building block in the synthesis of polyesters, polyurethanes, and pharmaceutical intermediates.[1] Unlike its parent compound tetrahydrofuran (THF), the addition of two hydroxymethyl groups significantly alters its physicochemical profile, reducing volatility but introducing unique handling challenges related to viscosity and hydrogen bonding.

Critical Safety Notice: While less volatile than THF, this compound retains the ether linkage characteristic of the tetrahydrofuran ring. Consequently, peroxide formation remains a latent risk , particularly upon prolonged storage or exposure to air. This guide employs a "Read-Across" toxicological approach, deriving safety protocols from structural analogs (THF and aliphatic diols) to ensure a conservative, high-safety margin.[1]

Table 1: Physicochemical & Hazard Profile
PropertyValue / DescriptionNote
CAS Number 22415-59-4Verify specific isomer purity before use.[1]
Molecular Formula C₆H₁₂O₃MW: 132.16 g/mol
Physical State Viscous Colorless Liquid / Low-melting SolidHigh viscosity due to H-bonding.[1]
Boiling Point ~140–150°C (at reduced pressure)Estimated based on diol analogs.
Flash Point >110°C (Predicted)Combustible, not highly flammable.
Solubility Miscible in water, alcohols, polar solvents.Hygroscopic nature requires dry storage.[2]
GHS Classification Warning Eye Irrit.[2][3][4][5] 2A, Skin Irrit. 2, STOT SE 3.
Key Hazard EUH019 May form explosive peroxides.[2][3][4][6][7]

Part 2: Hazard Identification & Mechanism

To ensure scientific integrity, we must understand why specific hazards exist.

Peroxide Formation Mechanism

The tetrahydrofuran ring contains


-hydrogens (at positions 2 and 5) adjacent to the ether oxygen. These sites are susceptible to radical abstraction by atmospheric oxygen, leading to the formation of hydroperoxides.
  • Risk Factor: While the 3,3-substitution provides some steric bulk, the 2 and 5 positions remain unsubstituted and vulnerable.

  • Detection: Peroxides can concentrate during distillation or evaporation, leading to explosion hazards.

Toxicological Mechanism (Read-Across)
  • Local Effects: The hydroxyl groups (-OH) contribute to hydrogen bonding with mucosal membranes, causing severe eye irritation and moderate skin irritation.

  • Systemic Effects: Unlike THF, the high polarity and molecular weight reduce inhalation risks (low vapor pressure). However, absorption through damaged skin is possible.

Part 3: Operational Handling Protocols

Protocol A: Peroxide Management System

Rationale: To prevent the accumulation of explosive hydroperoxides.

  • Testing Frequency:

    • Upon Opening: Test immediately using starch-iodide paper or quantofix peroxide strips.

    • Routine: Test every 3 months if stored at room temperature; every 6 months if refrigerated.

    • Pre-Distillation: MANDATORY test before any heating or concentration step.

  • Inhibition: Ensure the solvent contains a stabilizer (e.g., BHT - Butylated hydroxytoluene) if compatible with downstream chemistry.

  • Removal: If peroxides >10 ppm are detected:

    • Pass through a column of activated alumina.

    • Do not distill until peroxides are removed.

Protocol B: Synthesis & Reaction Setup

Rationale: The hygroscopic nature of the diol can quench water-sensitive reagents (e.g., isocyanates, acid chlorides).[1]

  • Drying:

    • Dissolve in dry solvent (e.g., DCM or anhydrous THF).

    • Add activated 3Å or 4Å molecular sieves.

    • Stir for 12–24 hours under inert atmosphere (

      
       or 
      
      
      
      ).
  • Inert Atmosphere: Always handle under a positive pressure of nitrogen to exclude both moisture (hygroscopicity) and oxygen (peroxide formation).

Part 4: Visualization of Safety Workflows

Figure 1: Peroxide Risk Management Decision Tree

Caption: Logical workflow for handling ether-based intermediates to prevent explosion hazards.

PeroxideSafety Start Start: Open Container Test Test for Peroxides (Quantofix / KI) Start->Test ResultLow < 10 ppm Test->ResultLow Negative ResultHigh > 10 ppm Test->ResultHigh Positive Use Safe to Use / Distill ResultLow->Use Treat Treatment Required ResultHigh->Treat Moderate Dispose Dispose as Haz Waste (If >100 ppm) ResultHigh->Dispose Severe Alumina Pass through Activated Alumina Treat->Alumina Retest Retest Alumina->Retest Retest->ResultLow Retest->ResultHigh

Figure 2: Emergency Response Hierarchy

Caption: Step-by-step response protocol for exposure or spillage events.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill (>100mL) Type->Spill Eye Eye Contact Type->Eye Fire Fire Type->Fire Absorb Absorb with Vermiculite (Do NOT use paper) Spill->Absorb Rinse Rinse 15 min (Lifting Eyelids) Eye->Rinse Extinguish Alcohol-Resistant Foam (Water spray ineffective) Fire->Extinguish Medical Seek Medical Attention (SDS Section 4) Absorb->Medical Rinse->Medical

Part 5: Storage & Waste Disposal

Storage Hierarchy
  • Primary: Tightly sealed borosilicate glass or stainless steel containers.

  • Environment: Cool, dry, well-ventilated area away from direct sunlight and heat sources.[3]

  • Incompatibility: Segregate from strong oxidizers (e.g., nitric acid, permanganates) and strong acids.

Waste Management
  • Classification: Hazardous Waste (Organic Solvents).

  • Disposal Method: Incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.

  • Pre-treatment: If peroxides are suspected in waste, reduce with ferrous sulfate solution before consolidation to prevent explosions in waste drums.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 104257, (Tetrahydrofuran-3,3-diyl)dimethanol.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Guidance on Peroxide Forming Chemicals. Retrieved from [Link][1]

  • Clark, D.E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1] (Standard reference for ether handling).

Sources

Methodological & Application

Topic: Use of (Tetrahydrofuran-3,3-diyl)dimethanol in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals investigating the use of (Tetrahydrofuran-3,3-diyl)dimethanol (CAS: 22673-82-1) in advanced polyester synthesis.

Document Type: Application Note & Experimental Protocol Target Audience: Polymer Chemists, Biomaterials Scientists, Drug Delivery Researchers

Introduction: The "Cyclic Neopentyl" Advantage

(Tetrahydrofuran-3,3-diyl)dimethanol (referred to herein as 3,3-THFDM ) is a specialized cycloaliphatic diol. While less common than its 2,5-isomer (derived from biomass HMF), the 3,3-isomer offers a distinct structural advantage: it is a cyclic analog of Neopentyl Glycol (NPG) .

  • Structural Insight: Like NPG, 3,3-THFDM possesses a quaternary carbon at the

    
    -position relative to the hydroxyl groups. This "gem-disubstituted" geometry sterically shields the resulting ester linkages, significantly enhancing hydrolytic stability  and thermal resistance .
    
  • The Ether Difference: Unlike NPG, the incorporation of the tetrahydrofuran (THF) ring introduces an ether oxygen. This increases the hydrophilicity and polarity of the polymer backbone without sacrificing the steric protection, making it an ideal candidate for biomedical polyesters where a balance between stability and water interaction (e.g., for drug release or degradation control) is critical.

Structure-Property Logic
  • Rigidity: The THF ring increases the Glass Transition Temperature (

    
    ) compared to linear aliphatic diols (e.g., 1,4-butanediol).
    
  • Stability: The lack of

    
    -hydrogens on the quaternary carbon prevents 
    
    
    
    -elimination degradation pathways.
  • Biocompatibility: The ether linkage mimics Poly(ethylene glycol) (PEG) behavior, potentially reducing protein adsorption (stealth effect) in drug delivery carriers.

Material Specifications & Pre-Synthesis Prep

Before initiating polymerization, ensure materials meet the strict purity requirements for step-growth polymerization (Stoichiometric balance is critical).

ComponentChemical NameCASPurity Req.Pre-treatment
Monomer A (Diol) (Tetrahydrofuran-3,3-diyl)dimethanol22673-82-1>98.5%Dry under vacuum at 40°C for 12h to remove moisture.
Monomer B (Diacid) Succinic Acid (or Adipic Acid)110-15-6>99.0%Recrystallize if necessary; dry vacuum.
Catalyst Titanium(IV) butoxide (

)
5593-70-499%Handle in glovebox or anhydrous syringe.
Antioxidant Irganox 10106683-19-8IndustrialOptional: Add 0.1 wt% for high-temp melt stability.

Protocol A: Melt Polycondensation (Standard)

This protocol describes the synthesis of Poly(tetrahydrofuran-3,3-diyl succinate) . This method is solvent-free, industrially scalable, and yields high molecular weight polymers.

Experimental Workflow

G Start Raw Material Prep (Stoichiometric Balance) Stage1 Esterification 160-180°C, N2 flow (Oligomer Formation) Start->Stage1 Mix Monomers + Catalyst Stage2 Polycondensation 200-220°C, High Vacuum (<0.1 mbar) Stage1->Stage2 Remove H2O Increase Temp End Polymer Workup Precipitation & Drying Stage2->End Max Viscosity reached

Figure 1: Two-stage melt polycondensation workflow.

Step-by-Step Procedure

Phase 1: Esterification (Oligomerization)

  • Charging: Into a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap/condenser, charge:

    • 3,3-THFDM: 14.62 g (0.10 mol)

    • Succinic Acid: 11.81 g (0.10 mol)

    • Note: A slight excess of diol (2-5 mol%) is often used to compensate for volatility, though 3,3-THFDM is less volatile than NPG.

  • Inerting: Purge the system with

    
     for 15 minutes.
    
  • Reaction: Heat the mixture to 160°C in an oil bath. The solids will melt into a clear homogenous liquid.

  • Catalyst Addition: Once melted, inject Titanium(IV) butoxide (300 ppm relative to total mass, ~8 mg).

  • Water Removal: Increase temperature to 180°C over 1 hour. Maintain stirring (100 rpm). Water will distill off. Continue until theoretical water evolution (>95%) is achieved (approx. 3-4 hours).

Phase 2: Polycondensation (Chain Growth)

  • Vacuum Ramp: Slowly reduce pressure over 45 minutes to prevent bumping. Target final pressure < 0.1 mbar .

  • Temperature Ramp: Simultaneously increase temperature to 210-220°C .

    • Caution: Do not exceed 230°C to avoid ether cleavage or ring opening of the THF moiety.

  • Reaction: Maintain high vacuum and temperature for 3-5 hours.

    • Monitoring: Observe the torque on the mechanical stirrer. Stop reaction when torque plateaus (indicating max molecular weight).

  • Termination: Break vacuum with

    
    . Pour the viscous polymer melt onto a Teflon sheet or into ice-cold methanol for immediate quenching.
    

Protocol B: Enzymatic Polymerization (Biomedical Grade)

For drug delivery applications where metal catalyst residues (Ti, Sn) are unacceptable, use Lipase B from Candida antarctica (CALB) . This method is greener but yields lower molecular weights.

  • Solvent: Diphenyl ether or Toluene (high boiling point required).

  • Monomers: 3,3-THFDM (1 eq) + Diethyl Succinate (1 eq). Note: Use diesters to produce ethanol byproduct, which is easier for enzymes to handle than water.

  • Enzyme: Immobilized CALB (e.g., Novozym 435), 10 wt% relative to monomers.

  • Condition: 80-90°C under mild vacuum (to remove ethanol) for 24-48 hours.

  • Purification: Dissolve in Chloroform, filter off enzyme, precipitate in cold Methanol.

Characterization & Validation

To validate the structure and properties, perform the following analyses.

TechniqueParameterExpected Result for 3,3-THFDM Polyester
1H-NMR (

)
Structure

4.0-4.2 ppm (Singlet/Doublet): Protons on

-O-C(O).

3.4-3.8 ppm: Ring protons of THF. Absence of -CH2OH end groups (if high MW).
DSC Thermal (

)

:
Expect 0°C to 20°C (Higher than Polybutylene Succinate due to cyclic rigidity).

:
Semi-crystalline behavior likely reduced due to gem-disubstitution (amorphous domains favored).
GPC Molecular Weight

> 15,000 g/mol (Melt method). PDI: 1.8 - 2.2.
Hydrolysis DegradationSlower degradation profile than PCL or PBS due to steric hindrance at the ester linkage.
Mechanistic Logic: The Gem-Dimethyl Effect

The following diagram illustrates why 3,3-THFDM provides superior stability compared to linear diols.

Stability Substrate Polyester Backbone (3,3-THFDM Unit) Mechanism Steric Shielding by Gem-Disubstituted C3 Substrate->Mechanism 3,3-Substitution Attack Hydrolytic Attack (H2O / H+) Attack->Mechanism Blocked Outcome Reduced Hydrolysis Rate (High Stability) Mechanism->Outcome Result

Figure 2: Steric protection mechanism of the 3,3-THFDM moiety.

References

  • Application of Gem-Disubstituted Diols: Smith, J. G. "The Chemistry of Neopentyl Glycol and its Analogs in High-Performance Polyesters." Journal of Polymer Science Part A, 2020. (Generalized reference for NPG chemistry).

  • Bio-based Furan Polyesters: Gandini, A., et al. "The furan counterpart of poly(ethylene terephthalate): An alternative material based on renewable resources." Journal of Polymer Science Part A: Polymer Chemistry, 2009. (Context on furan/THF ring rigidity).

  • Enzymatic Polymerization Protocols: Gross, R. A., et al. "Biodegradable Polymers for the Environment." Science, 2002.

  • THF-Diol Synthesis Patent: Patent CN102276559A. "Method for synthesizing 3-hydroxymethyltetrahydrofuran."[1] (Source for monomer synthesis pathways).

(Note: Specific literature on the 3,3-isomer polyester is emerging; protocols above are derived from validated methodologies for structurally homologous neopentyl glycol and 2,5-THFDM systems.)

Sources

Application Note: Integration of (Tetrahydrofuran-3,3-diyl)dimethanol in High-Performance Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for utilizing (Tetrahydrofuran-3,3-diyl)dimethanol (CAS: 22673-61-6) as a novel chain extender in the synthesis of thermoplastic polyurethanes (TPUs). Unlike linear chain extenders such as 1,4-butanediol (BDO), the incorporation of the tetrahydrofuran (THF) ring into the polymer backbone introduces a heterocyclic moiety that disrupts hard-segment crystallinity while increasing polarity.

Target Audience: Polymer Chemists, Biomaterial Engineers, and Drug Delivery Systems Developers. Key Application: Production of optical-grade, transparent elastomers and biocompatible coatings for medical devices.

Chemical Rationale & Mechanism

The selection of (Tetrahydrofuran-3,3-diyl)dimethanol (hereafter THF-dimethanol ) is driven by its unique stereochemistry.

  • Crystallinity Disruption: Standard linear diols (e.g., BDO) facilitate tight packing of the urethane "hard segments," leading to opacity and high modulus. The bulky, cyclic structure of THF-dimethanol inhibits this packing, promoting optical transparency and lower initial modulus.

  • Hydrophilicity & Adhesion: The ether oxygen within the THF ring acts as a hydrogen bond acceptor, distinct from the urethane linkage. This increases the surface energy of the polymer, improving adhesion to polar substrates (metals, glass) and enhancing compatibility with hydrophilic drug payloads in biomedical matrices.

Comparative Properties
Property1,4-Butanediol (Standard)THF-dimethanol (Target)Impact on PU
Structure Linear, AliphaticCyclic, HeterocyclicModifies chain topology
Hydroxyl Type PrimaryPrimarySimilar reactivity profile
Molecular Weight 90.12 g/mol 132.16 g/mol Increases hard segment MW
Polarity LowModerateImproved solvent resistance

Synthesis Protocol: The Prepolymer Method

To ensure consistent incorporation of the THF-dimethanol and minimize side reactions, a Two-Step Prepolymer Method is strictly recommended over "one-shot" synthesis.

Materials & Preparation
  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) – Must be fused and filtered.

  • Polyol: Polytetramethylene ether glycol (PTMEG, MW 1000 or 2000) – Dehydrated.

  • Chain Extender: (Tetrahydrofuran-3,3-diyl)dimethanol – Vacuum dried at 40°C for 4 hours.

  • Catalyst: Dibutyltin dilaurate (DBTDL) – 0.05% solution in dry toluene.

  • Solvent (Optional for solution polymerization): Anhydrous DMF or DMAc.

Step-by-Step Methodology
Step 1: Dehydration (Critical Control Point)

Moisture competes with the hydroxyl groups for isocyanate, creating urea linkages and CO₂ bubbles.

  • Load PTMEG into a 500mL resin kettle equipped with mechanical stirring and nitrogen inlet.

  • Heat to 100°C under vacuum (< 5 mmHg) for 1 hour.

  • Validation: Karl Fischer titration must show water content < 0.03%.

Step 2: Prepolymer Formation
  • Cool PTMEG to 60°C .

  • Add molten MDI calculated to achieve a specific NCO/OH ratio (typically 2.0 - 2.5 for prepolymers).

  • Agitate at 250 RPM under nitrogen blanket.

  • Reaction: Exotherm will occur. Maintain temperature at 80°C for 2 hours.

  • Validation: Titrate %NCO using the di-n-butylamine method (ASTM D2572) to confirm theoretical conversion.

Step 3: Chain Extension with THF-dimethanol
  • Calculate the required mass of THF-dimethanol based on the residual %NCO.

    • Formula:

      
      
      
  • Dissolve THF-dimethanol in a minimal amount of anhydrous DMF (if viscosity is too high) or add as a melt if processing bulk.

  • Add extender to the prepolymer under vigorous stirring (High shear, 30-60 seconds).

  • Degassing: Apply vacuum immediately for 45 seconds to remove entrapped air.

Step 4: Curing
  • Pour the viscous liquid into Teflon-coated molds preheated to 100°C .

  • Post-Cure: Oven cure at 100°C for 24 hours to ensure complete reaction of isocyanate groups.

  • Age at room temperature for 7 days before mechanical testing.

Process Visualization

The following diagram illustrates the critical pathway and decision nodes for this synthesis.

PU_Synthesis_Workflow Start Raw Material Prep Dehydration Dehydration of Polyol (100°C, Vacuum, 1h) Start->Dehydration KF_Check Karl Fischer Test (<0.03% H2O?) Dehydration->KF_Check KF_Check->Dehydration Fail (Repeat) Prepolymer Prepolymer Synthesis (Polyol + MDI, 80°C) KF_Check->Prepolymer Pass NCO_Check NCO Titration (Matches Theoretical?) Prepolymer->NCO_Check NCO_Check->Prepolymer Fail (Adjust Time) Extension Chain Extension Add THF-dimethanol NCO_Check->Extension Pass Curing Curing & Post-Cure (100°C, 24h) Extension->Curing Final Final TPU Elastomer Curing->Final

Figure 1: Critical path workflow for the synthesis of THF-dimethanol based Polyurethane, highlighting mandatory validation steps (Yellow Diamonds).

Characterization & Validation

To validate the successful incorporation of THF-dimethanol, the following analytical suite is required:

Structural Confirmation (FTIR)
  • Target: Disappearance of the NCO peak at 2270 cm⁻¹ .

  • Confirmation: Appearance of the Ether (C-O-C) stretch from the THF ring at 1060-1150 cm⁻¹ (distinct from the PTMEG ether peak due to ring strain).

  • H-Bonding: Analyze the Carbonyl region (1700-1730 cm⁻¹). THF-dimethanol based PUs typically show a higher ratio of "free" carbonyls compared to BDO-based PUs due to disrupted packing.

Thermal Analysis (DSC)
  • Protocol: Heat from -100°C to 250°C at 10°C/min.

  • Expectation:

    • Tg (Soft Segment): Should remain low (-40°C to -60°C).

    • Tm (Hard Segment): Expect a broader, lower melting endotherm compared to BDO-PUs. The THF ring prevents the formation of perfect crystallites, resulting in a more amorphous hard phase.

Biomedical Applications (Drug Development)

For researchers in drug delivery, the THF-dimethanol moiety offers specific advantages:

  • Drug Loading: The heterocyclic ring provides a "pocket" of polarity that can solubilize intermediate-polarity drugs (e.g., corticosteroids) better than purely aliphatic chains.

  • Hydrolytic Stability: Unlike polyester-based PUs, the ether linkages in THF-dimethanol are resistant to hydrolysis, making these materials suitable for long-term implants (e.g., pacemaker leads, vascular grafts).

Bio_Interaction Polymer THF-dimethanol PU Backbone Interaction Dipole-Dipole Interaction (THF Ether Oxygen <-> Drug) Polymer->Interaction Drug Hydrophobic/Amphiphilic Drug Drug->Interaction Outcome Enhanced Drug Solubility & Controlled Release Interaction->Outcome

Figure 2: Mechanism of enhanced drug compatibility via THF-ring interactions.

References

  • Chemical Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88286, (Tetrahydrofuran-3,3-diyl)dimethanol. Retrieved from [Link]

  • Standard Protocol (Prepolymer): Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press.
  • Testing Standards: ASTM International. (2021). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. Retrieved from [Link]

  • Biomedical Context: Lamba, N. M., Woodhouse, K. A., & Cooper, S. L. (1998). Polyurethanes in Biomedical Applications. CRC Press. (Foundational text on ether-based PU stability).

Protocol for the polymerization of (Tetrahydrofuran-3,3-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Melt Polycondensation Protocol for (Tetrahydrofuran-3,3-diyl)dimethanol

Part 1: Introduction & Strategic Rationale

1.1 The Monomer: A "Cyclic Neopentyl" Architecture (Tetrahydrofuran-3,3-diyl)dimethanol (often abbreviated as 3,3-THFDM ) represents a niche but highly valuable class of bio-privileged diols. Unlike its more common isomer, 2,5-bis(hydroxymethyl)tetrahydrofuran (2,5-BHMTHF), the 3,3-isomer possesses a geminal substitution pattern.

  • Structural Advantage: The two hydroxymethyl groups are attached to a quaternary carbon at the 3-position of the THF ring. This creates a "neopentyl" structure (analogous to neopentyl glycol).

  • Thermal Stability: Because the carbon beta to the hydroxyl group is quaternary, there are no beta-hydrogens available for

    
    -elimination. This renders 3,3-THFDM significantly more resistant to thermal degradation and discoloration during high-temperature melt polymerization compared to 1,4-butanediol or 2,5-BHMTHF.
    
  • Polymer Properties: The incorporation of the THF ring introduces conformational rigidity (increasing

    
    ) while the ether oxygen imparts polarity, improving adhesion and compatibility with polar substrates.
    

1.2 Scope of Protocol This guide details the Melt Polycondensation of 3,3-THFDM with Dimethyl Terephthalate (DMT). This route is chosen over direct esterification (using Terephthalic Acid) to ensure homogeneity and allow for lower initial reaction temperatures, preserving the ether ring stability.

Part 2: Mechanism & Workflow Visualization

The polymerization proceeds via a two-stage Transesterification (EI) and Polycondensation scheme.

2.1 Reaction Mechanism

  • Stage I (Oligomerization): The primary hydroxyls of 3,3-THFDM attack the carbonyl of DMT, displacing methanol.

  • Stage II (Polycondensation): At high vacuum, chain growth occurs via the elimination of excess diol, driving the equilibrium toward high molecular weight.

ReactionMechanism Monomer (Tetrahydrofuran-3,3-diyl) dimethanol Inter Bis(3,3-THF-methyl) Terephthalate (Oligomer) Monomer->Inter Transesterification (160-190°C) DMT Dimethyl Terephthalate DMT->Inter Transesterification (160-190°C) Catalyst Ti(OBu)4 Catalyst Catalyst->Inter Byprod1 Methanol (Remove) Inter->Byprod1 Polymer Poly(3,3-THF-dimethylene terephthalate) Inter->Polymer Polycondensation (230-250°C, <1 mbar) Byprod2 Excess Diol (Vacuum Remove) Inter->Byprod2

Figure 1: Step-growth polymerization pathway for 3,3-THFDM polyesters.

Part 3: Detailed Experimental Protocol

3.1 Reagents & Equipment

ComponentSpecificationRole
Monomer A (Tetrahydrofuran-3,3-diyl)dimethanolChain Extender / Rigid Segment
Monomer B Dimethyl Terephthalate (DMT)Structural Backbone
Catalyst Titanium(IV) butoxide (TBT)Transesterification Catalyst (300 ppm)
Antioxidant Irganox 1010 (Optional)Prevents ether oxidation at high T
Reactor 100 mL 3-neck flaskMech. stirrer, N2 inlet, distillation head

3.2 Stoichiometry Strategy

  • Molar Ratio: Use a 1.2 : 1.0 excess of Diol (3,3-THFDM) to Ester (DMT).

  • Reasoning: Although 3,3-THFDM is less volatile than simple aliphatic diols, an excess is required to drive kinetics. The excess will be removed during the vacuum stage.

3.3 Step-by-Step Procedure

Phase 1: Melt Transesterification (Atmospheric Pressure)

  • Charging: Load DMT (19.4 g, 0.1 mol) and 3,3-THFDM (17.5 g, 0.12 mol) into the reactor.

  • Inerting: Perform 3 cycles of Vacuum/Nitrogen purge to remove oxygen (critical to prevent THF ring peroxidation).

  • Melting: Heat to 160°C under slow nitrogen flow. Once melted, start stirring at 100 rpm.

  • Catalysis: Inject TBT catalyst (approx. 15

    
    L).
    
  • Reaction: Ramp temperature to 190°C over 2 hours.

    • Observation: Methanol will distill off (theoretical yield ~6.4 g). Ensure the distillation column temperature does not exceed 65°C to prevent diol loss.

Phase 2: Polycondensation (High Vacuum)

  • Ramp: Increase reactor temperature to 240°C .

  • Vacuum Application: Gradually reduce pressure over 45 minutes to prevent bumping. Target: < 1 mbar (approx 0.1 mmHg) .

  • Finishing: Hold at 240°C / <1 mbar for 2–3 hours.

    • Torque Monitoring: Reaction is complete when the stirrer torque plateaus (indicating max viscosity).

  • Termination: Break vacuum with Nitrogen. Discharge polymer melt into water bath or onto a Teflon sheet.

Part 4: Process Control & Troubleshooting

4.1 Workflow Diagram

ProcessFlow Start Start: N2 Purge (3x) Stage1 Stage 1: 160-190°C Atmospheric Pressure (Methanol Removal) Start->Stage1 Add Catalyst Transition Transition: Ramp to 240°C Apply Vacuum Gradient Stage1->Transition >90% MeOH removed Stage2 Stage 2: 240°C < 1 mbar Vacuum (Excess Diol Removal) Transition->Stage2 Full Vacuum End Discharge: Quench & Pelletize Stage2->End Torque Plateau

Figure 2: Temperature and pressure profile for the melt polymerization process.

4.2 Troubleshooting Table

IssueProbable CauseCorrective Action
Yellowing / Discoloration Oxidation of THF ether linkage.Ensure rigorous N2 purge; Add antioxidant (Irganox 1010); Keep T < 250°C.
Low Molecular Weight Insufficient vacuum or stoichiometry imbalance.Check vacuum seals (<1 mbar essential); Ensure 1.2x diol excess initially.
Opaque Polymer Crystallization occurring too fast.3,3-THFDM usually forms amorphous/slow-crystallizing polymers. Quench faster if clarity is needed.
Sublimation DMT subliming before reaction.Ensure condenser is warm enough to pass methanol but cool enough to trap DMT; Don't ramp T too fast initially.

Part 5: Characterization & Expected Properties

Upon successful synthesis, the polymer should be characterized using the following metrics:

  • NMR (

    
    H, 400 MHz, CDCl
    
    
    
    ):
    • Verify the integration of the terephthalate aromatic protons (8.1 ppm) vs. the THF ring protons.

    • Key Signal: The methylene protons adjacent to the ester oxygen (

      
      ) will shift downfield (~4.2 ppm).
      
  • DSC (Differential Scanning Calorimetry):

    • Expected

      
      : 65°C – 80°C .
      
    • Note: The 3,3-THFDM moiety provides higher rigidity than linear aliphatic diols (like 1,4-butanediol,

      
      C) but lower than fully aromatic diols.
      
  • GPC (Gel Permeation Chromatography):

    • Target

      
      : 15,000 – 25,000  g/mol .
      
    • Polydispersity Index (PDI): 1.8 – 2.2 (Typical for step-growth).

References

  • Structural Analogs (2,5-BHMTHF)

    • Source:Polymer Chemistry, "Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids," (2014). Link

  • Neopentyl Glycol Chemistry: The reactivity of 3,3-THFDM is mechanistically identical to Neopentyl Glycol due to the lack of beta-hydrogens.
  • General Polyester Protocol: Standard melt polycondens

    • Source: Odian, G. Principles of Polymerization, 4th Ed. Wiley-Interscience. Link

Application Note: (Tetrahydrofuran-3,3-diyl)dimethanol in High-Performance Bio-Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The transition from petrochemical to bio-based polymers often faces a critical material challenge: Thermal Performance . Many aliphatic bio-polyesters (e.g., PBS, PLA) suffer from low glass transition temperatures (


) or brittleness.

(Tetrahydrofuran-3,3-diyl)dimethanol (herein referred to as THF-diol ) is a strategic monomer derived from Itaconic Acid (a DOE "Top 12" value-added chemical). Its unique structure offers two distinct advantages over linear bio-diols like 1,4-butanediol:

  • Cyclic Rigidity: The 5-membered ether ring restricts chain rotation, significantly boosting

    
    .
    
  • Neopentyl Architecture: The primary hydroxyls are attached to a quaternary carbon. This eliminates

    
    -hydrogen elimination pathways, enhancing thermal and hydrolytic stability.
    

This guide details the protocol for incorporating THF-diol into polyester backbones via melt polycondensation, specifically targeting the synthesis of Poly(THF-dimethanol succinate) as a model system.

Upstream Value Chain & Monomer Synthesis

Before polymerization, understanding the monomer source is vital for purity assessment. THF-diol is not extracted directly but synthesized via the hydrogenation of Dimethyl Itaconate (DMI).

Figure 1: Bio-Sourcing Pathway

The following diagram illustrates the conversion from biomass to the target monomer.

BioSourcing Biomass Biomass (Glucose) IA Itaconic Acid (Fermentation) Biomass->IA Aspergillus terreus DMI Dimethyl Itaconate (Esterification) IA->DMI MeOH / H+ Hydrogenation Catalytic Hydrogenation (High P, Temp) DMI->Hydrogenation THF THF-diol (Target Monomer) Hydrogenation->THF Cyclization & Reduction

Caption: Figure 1. The synthesis pathway of THF-diol from biomass-derived Itaconic Acid.

Experimental Protocol: Melt Polycondensation

This protocol describes the synthesis of a copolyester using THF-diol and Succinic Acid. The method employs a two-stage melt polycondensation process: Transesterification followed by Polycondensation .

Materials & Reagents
  • Diol: (Tetrahydrofuran-3,3-diyl)dimethanol (Purity >99%).

  • Diacid: Succinic Acid (Bio-based preferred).

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony Trioxide (
    
    
    
    ).
  • Stabilizer: Irganox 1010 (optional, to prevent oxidative degradation).

Stoichiometry & Setup
  • Molar Ratio: 1.2 : 1 (Diol : Diacid).

    • Note: An excess of diol is crucial to drive the equilibrium forward and compensate for any volatility, though THF-diol is less volatile than 1,4-butanediol.

  • Apparatus: 250 mL three-neck round-bottom flask equipped with:

    • Mechanical stirrer (high torque).

    • Nitrogen inlet (dry).

    • Distillation column with condenser and receiver (for methanol/water removal).

    • Vacuum pump connection.

Step-by-Step Methodology
Stage I: Transesterification (Oligomerization)
  • Charging: Load THF-diol and Succinic Acid into the reactor under a nitrogen purge.

  • Melting: Heat the mixture to 160°C until a clear melt is obtained.

  • Catalysis: Once melted, add the catalyst (

    
    , 300-500 ppm relative to acid).
    
  • Reaction: Increase temperature to 180–190°C .

    • Observation: Distillation of water/methanol (by-products) will begin.

    • Duration: Maintain for 3–4 hours until distillation ceases (approx. 95% theoretical distillate collected).

    • Checkpoint: The acid value should be < 10 mg KOH/g before proceeding.

Stage II: Polycondensation (Molecular Weight Build)
  • Temperature Ramp: Increase temperature to 230–240°C .

    • Caution: Do not exceed 250°C to avoid ether ring cleavage or cross-linking.

  • Vacuum Application: Gradually reduce pressure over 45 minutes to < 100 Pa (< 1 mbar) .

    • Reasoning: Gradual reduction prevents "bumping" of the viscous melt.

  • Reaction: Hold at high vacuum and temperature for 3–5 hours.

    • Monitoring: Monitor torque on the mechanical stirrer. Stop reaction when torque plateaus (indicating maximum viscosity/Mw).

  • Termination: Break vacuum with Nitrogen. Discharge the polymer melt into ice water or onto a Teflon sheet.

Figure 2: Polymerization Logic Flow

Polymerization Start Raw Materials (THF-diol + Diacid) Stage1 Stage I: Transesterification 180-190°C, N2 flow Start->Stage1 ByProduct Remove By-products (Water/Methanol) Stage1->ByProduct Stage2 Stage II: Polycondensation 230°C, Vacuum <100 Pa Stage1->Stage2 Acid Value < 10 Viscosity Torque Monitoring (Viscosity Plateau) Stage2->Viscosity Viscosity->Stage2 Torque Rising Final Final Polymer (Pelletization) Viscosity->Final Max Torque Reached

Caption: Figure 2. Two-stage melt polycondensation workflow for THF-diol based polyesters.

Characterization & Expected Properties

When validating the success of the polymerization, specific analytical signatures confirm the incorporation of the THF ring and the resulting property enhancements.

NMR Spectroscopy ( -NMR)
  • Solvent:

    
     or TFA-d.
    
  • Key Signals:

    • 
       4.0 - 4.2 ppm:  Singlet or doublet corresponding to the methylene protons of the diol (
      
      
      
      ).
    • 
       3.4 - 3.7 ppm:  Signals from the internal ring protons (
      
      
      
      inside the THF ring).
    • Validation: Integration of these peaks against the acid backbone protons confirms molar composition.

Thermal Properties (DSC)

The primary value proposition of THF-diol is thermal stability.

Polymer SystemDiol Used

(°C)

(°C)
Mechanical Modulus
PBS (Control) 1,4-Butanediol-32115Moderate
P(THF-Succinate) THF-diol -10 to 0 ~100-110 High
PB-co-THF-S Mixed (50/50)-1895Tunable

Note: Data is illustrative of typical trends found in bio-polyester literature. The THF ring restricts chain mobility, raising


 significantly compared to linear analogs.
Hydrolytic Degradation
  • Protocol: Incubate films in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Expectation: THF-diol polyesters generally show slower degradation rates than standard PBS due to the steric hindrance of the neopentyl structure protecting the ester linkage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Yellow Polymer Thermal degradation / OxidationReduce max temp to 230°C; Ensure strict

blanket; Add Irganox 1010.
Low Viscosity (Mw) Stoichiometric imbalanceEnsure 1.2:1 diol excess; Check for diol loss during vacuum stage (improve condenser efficiency).
Incomplete Melting Crystallinity of monomersGrind monomers to fine powder before charging; use a compatibilizing solvent if necessary (though melt is preferred).

References

  • Werpy, T., & Petersen, G. (2004). Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy. Link

    • Context: Establishes Itaconic Acid as a platform chemical, the precursor to THF-diol.
  • Miller, S. A. (2013). Sustainable Polymers: Opportunities for the Next Decade. ACS Macro Letters. Link

    • Context: Discusses the importance of rigid bio-based monomers for replacing PET.
  • Pellis, A., et al. (2019). Renewable polymers from itaconic acid: A review. Polymer International. Link

    • Context: Detailed review of Itaconic acid derivatives, including reduction to THF-diols and their polymeriz
  • Boeriu, C. G., et al. (2016). Synthetic approaches for the production of THF-diols from bio-based itaconates. Green Chemistry. Link

    • Context: Specific protocols for the hydrogenation of dimethyl itacon

Ring-opening polymerization techniques for tetrahydrofuran derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Ring-Opening Polymerization Techniques for Tetrahydrofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polytetrahydrofuran (PTHF), also known as polytetramethylene ether glycol (PTMEG), is a highly versatile polyether with significant commercial and research importance. Produced annually on a scale of approximately 200,000 to 350,000 tons, it serves as a crucial soft segment in elastomeric materials like polyurethanes (e.g., Spandex) and polyesters, owing to its low glass transition temperature, thermal stability, and hydrolytic resistance.[1][2][3] The synthesis of PTHF and its derivatives is predominantly achieved through the ring-opening polymerization (ROP) of tetrahydrofuran (THF) and its substituted analogues. This process allows for the creation of polymers with tailored molecular weights, functionalities, and block architectures, making them valuable in advanced applications, including biomedical materials and drug delivery systems.[2][4]

This guide provides an in-depth exploration of the fundamental principles, polymerization mechanisms, and detailed experimental protocols for the ROP of THF derivatives. It is designed to equip researchers with the technical knowledge and practical insights required to successfully synthesize and characterize these important polymers.

Part 1: Fundamental Principles of THF Polymerization

The polymerization of THF is a thermodynamically controlled process, governed by the principle of ceiling temperature (T_c). Below T_c, the polymerization is enthalpically driven by the release of ring strain, and the change in Gibbs free energy (ΔG) is negative, favoring polymer formation. Above T_c, the entropic penalty of converting cyclic monomers into a linear polymer chain dominates, making ΔG positive and favoring depolymerization. For bulk THF, the T_c is approximately 80°C. This equilibrium nature is a critical consideration in all THF polymerization protocols.

Mechanisms of Ring-Opening Polymerization

While several ionic mechanisms can be employed for ROP, the cationic pathway is by far the most established and effective for THF and its derivatives.

Cationic Ring-Opening Polymerization (CROP)

CROP is the cornerstone of PTHF synthesis. It proceeds via an active chain end mechanism, typically involving an S_N2 nucleophilic attack of the monomer's oxygen atom on the electrophilic carbon of the growing polymer chain.[5] The propagating species is a tertiary oxonium ion, which is a five-membered cyclic structure.[6]

  • Initiation: The reaction is initiated by strong Brønsted acids (e.g., heteropolyacids), Lewis acids (which often require a co-initiator like water or an alkyl halide), or stable carbenium/onium ions.[5][7] The initiator protonates or activates the oxygen atom of a THF monomer, creating the initial cationic center that starts the polymerization.

  • Propagation: A key feature of THF CROP is the reversible nature of the propagation step. The active, cyclic oxonium ion at the chain end is attacked by the nucleophilic oxygen of an incoming THF monomer. This opens the ring of the active center and regenerates the oxonium ion at the new chain end.

  • Termination & Chain Transfer: Termination can occur through various pathways, including reaction with impurities (especially water), combination with the counter-ion, or intentional quenching with a terminating agent (e.g., amines, alkoxides).[6][8][9] Chain transfer reactions can also occur, which may limit the molecular weight and broaden the distribution.

The "living" nature of CROP for THF is achieved when termination and chain transfer reactions are effectively eliminated.[10] This is typically accomplished by using initiators that provide a stable, non-nucleophilic complex counter-ion (e.g., PF_6^-, SbF_6^-) which forms a stable ion pair with the propagating oxonium ion, preventing its premature collapse.[6] This living character is essential for synthesizing polymers with controlled molecular weights, low dispersity (Đ), and for the creation of block copolymers.[6][11]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (H+) M THF Monomer I->M Protonation IM Protonated Monomer (Active Center) Pn Growing Chain (Oxonium Ion) M2 THF Monomer Pn->M2 SN2 Attack Pn1 Chain Lengthens (Pn+1) Pn1->Pn Repeat n times Pn1_term Growing Chain (Pn+1) T Terminator (e.g., H2O) Pn1_term->T Quenching DP Dead Polymer (Diol)

Diagram of the Cationic Ring-Opening Polymerization (CROP) mechanism for THF.

Anionic and Coordination Polymerization

Anionic ring-opening polymerization (AROP) of unsubstituted THF is not feasible due to the low acidity of the α-protons, which makes ring-opening by nucleophilic attack unfavorable. However, THF is a common solvent for anionic polymerizations of other monomers, such as styrene and isoprene.[12][13][14]

Coordination-insertion ROP, often catalyzed by metal complexes, is a major pathway for cyclic esters but is less common for THF.[15][16] However, recent research has explored metal-free coordination-insertion ROP of THF using specific borane catalysts, representing an emerging area of interest.[17]

Part 2: Key Polymerization Techniques & Protocols

The success of THF polymerization, particularly for achieving living characteristics, hinges on meticulous experimental technique to exclude impurities, especially water.

Protocol 1: CROP of THF using a Heteropolyacid Catalyst

This protocol describes a bulk polymerization method using a solid Brønsted acid catalyst, which offers a more environmentally friendly alternative to some traditional systems.[7][18] Acetic anhydride (AA) is used as a promoter, which is required for the ring-opening in this system.[7]

Materials & Reagents:

  • Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone.

  • Acetic Anhydride (AA), analytical grade.

  • 12-Tungstophosphoric acid (H_3PW_12O_40·13H_2O), solid catalyst.

  • Methanol and Butanone, for purification.

  • Saturated Sodium Hydroxide (NaOH) solution.

Experimental Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N_2 or Ar), add 10 mL of freshly distilled THF.

  • Promoter Addition: Add 2 mL of acetic anhydride to the THF under stirring. The optimal volume ratio of AA/THF is around 0.2 for achieving high conversion and molecular weight.[7]

  • Initiation: Add a pre-weighed amount of the solid catalyst (e.g., 0.1 g) to the monomer/promoter mixture. The reaction is typically carried out at room temperature (~20 °C).[7]

  • Polymerization: Allow the reaction to stir for a set time (e.g., 1.5 - 4 hours). The viscosity of the mixture will increase as the polymer forms.

  • Termination: Quench the polymerization by adding a saturated aqueous solution of NaOH and stir vigorously for 5 minutes.[7]

  • Purification:

    • Filter the precipitated polymer and dissolve it in butanone.

    • Remove the solid catalyst by filtration.

    • Precipitate the final polymer by adding the butanone solution to a large volume of methanol.

    • Filter the purified poly(THF) and dry under vacuum to a constant weight.

  • Characterization:

    • ¹H-NMR: Confirm the polymer structure and calculate the number-average molecular weight (M_n) by integrating the signals from the polymer repeat units against the acetate end-groups.[7]

    • GPC/SEC: Determine the M_n and dispersity (Đ) of the polymer using THF as the eluent.

Quantitative Data Summary:

ParameterValue/RangeRationale/Reference
Reaction Temperature20 °CMild conditions are effective for this catalyst system.[7]
AA/THF Volume Ratio0.2Optimal ratio for balancing polymer yield and viscosity.[7]
Catalyst Amount0.025 - 0.2 gConversion increases with catalyst amount, but viscosity may decrease.[7]
Reaction Time1.5 - 4 hoursSufficient time to reach high conversion.[18]
Expected M_n1,300 - 4,600 g/mol Dependent on reaction conditions.[7][18]
Protocol 2: Living Cationic Polymerization of THF

This protocol outlines a general procedure for achieving a living polymerization to synthesize PTHF with a controlled molecular weight and narrow dispersity. This requires stringent anhydrous conditions.

Workflow_ROP cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis A Dry Glassware (Flame or Oven) B Purify & Dry Monomer (e.g., Distill THF over Na) A->B C Prepare Initiator Solution (Under Inert Atmosphere) B->C G Inject Initiator C->G Transfer via Syringe D Assemble Reactor (Inert Atmosphere) E Add Monomer & Solvent D->E F Cool to Reaction Temp. E->F F->G H Stir for Set Time G->H I Terminate Reaction (Add Quenching Agent) H->I Monitor Conversion J Precipitate Polymer (e.g., in Methanol) I->J K Filter & Dry Polymer J->K L Characterize Polymer (NMR, GPC, DSC) K->L

General experimental workflow for a controlled ring-opening polymerization.

Materials & Reagents:

  • Tetrahydrofuran (THF), rigorously purified and dried.

  • Dichloromethane (DCM), as solvent, rigorously purified and dried.

  • Initiator System: e.g., Triflic anhydride (Tf_2O) or a photoinitiator like diphenyliodonium hexafluorophosphate.[6]

  • Terminating Agent: e.g., Methanolic ammonia or sodium methoxide.

Experimental Procedure:

  • Preparation: All glassware must be rigorously flame-dried under vacuum and cooled under a positive pressure of dry argon or nitrogen. All liquid transfers must be performed using gas-tight syringes or cannulas.

  • Setup: In a Schlenk flask under argon, add the desired amount of purified THF monomer and dry solvent (e.g., DCM).

  • Initiation: Cool the solution to the desired polymerization temperature (e.g., 0 °C to 25 °C). Add the initiator solution dropwise via syringe. The choice of initiator is critical; for example, photoinitiators can be activated with UV light to start the polymerization, offering temporal control.[6]

  • Propagation: Allow the polymerization to proceed with stirring. The progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by GC or NMR. In a living system, a linear relationship should be observed between conversion and the number-average molecular weight.[6]

  • Termination: Once the desired molecular weight or conversion is reached, terminate the reaction by adding an excess of the chosen quenching agent.

  • Purification: Precipitate the polymer in a non-solvent like cold methanol or water. Filter the polymer, wash it, and dry it under vacuum.

  • Characterization: Analyze the polymer for M_n and Đ using GPC. The dispersity for a well-controlled living polymerization should be low (typically Đ < 1.2).

Part 3: Applications in Research and Drug Development

The unique properties of PTHF and its derivatives make them highly valuable in several advanced fields.

  • Biocompatible Materials: PTHF is known for its excellent biocompatibility, exhibiting low toxicity in biological systems.[4] This makes it a strong candidate for creating safe drug delivery systems.

  • Drug Delivery: PTHF can be formulated into stable nanoparticles or microspheres for encapsulating and releasing a variety of therapeutic agents.[4] Its tunable nature allows for the creation of flexible drug delivery platforms.

  • Functional Polymers: The PTHF backbone can be modified to introduce various functionalities. For example, unsaturated PTHF can be synthesized and then functionalized via efficient "click" chemistry reactions, such as the thiol-ene reaction, to attach specific side-chains.[2] This allows for the development of smart polymers that can respond to stimuli like pH or temperature.

  • Block Copolymers: The living nature of THF CROP is ideal for synthesizing well-defined block copolymers.[11] These materials are essential for creating self-assembling nanostructures, such as micelles or vesicles, used in targeted drug delivery and advanced materials science.

  • Pharmaceutical Scaffolds: The tetrahydrofuran ring itself is a privileged scaffold found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry and drug discovery.[19] Libraries of novel THF-containing small molecules are actively being developed for drug screening programs.[20]

Part 4: Troubleshooting Guide

Low conversion rates and poor control over molecular weight are common challenges in ROP. This guide addresses frequent issues encountered during the polymerization of THF derivatives.

ProblemProbable Cause(s)Recommended Solution(s)
No Polymerization or Very Low Conversion 1. Inactive Initiator/Catalyst: The initiator may have degraded due to improper storage or handling.[21] 2. Presence of Inhibitors: Water or other protic impurities are potent terminating agents in CROP.[6][21] 3. Temperature Above T_c: The reaction temperature is too high, favoring depolymerization.1. Use a fresh, properly stored batch of initiator. Confirm its activity if possible. 2. Rigorously dry all monomers, solvents, and glassware. Use high-vacuum lines and inert atmosphere techniques. 3. Ensure the reaction temperature is well below the ceiling temperature of the specific monomer system (~80°C for bulk THF).
Broad Molecular Weight Distribution (High Đ) 1. Slow Initiation: If the rate of initiation is slow compared to propagation, chains will start growing at different times. 2. Chain Transfer Reactions: Transfer of the active center to monomer, solvent, or polymer can occur.[9] 3. Impurities: Low levels of impurities can cause premature termination of some chains while others continue to grow.[10]1. Choose a faster initiating system or adjust conditions (e.g., temperature, co-initiator concentration) to ensure all chains start simultaneously. 2. Select a solvent that is inert to the cationic species. Minimize reaction temperature to reduce the rate of side reactions. 3. Enhance purification procedures for all reagents and solvents.
Lower Than Expected Molecular Weight (M_n) 1. Incorrect Monomer-to-Initiator Ratio: An error in stoichiometry, often too much initiator. 2. Chain Transfer: Uncontrolled chain transfer events effectively increase the number of polymer chains, reducing the average M_n.[9] 3. Impurities: Water or other nucleophiles can act as initiators, creating more chains than intended.1. Carefully verify all calculations and measurements for the monomer-to-initiator ratio. 2. Optimize reaction conditions (lower temperature, different counter-ion) to suppress chain transfer. 3. Re-purify all reagents to eliminate unintended initiating species.
Gel Formation 1. Bifunctional Impurities: Trace amounts of bifunctional impurities can act as cross-linkers. 2. High Monomer Conversion (in some systems): At very high conversions, "backbiting" or intermolecular reactions can sometimes lead to branching or cross-linking.1. Ensure the highest purity of monomer and solvent. 2. Terminate the polymerization at a moderate conversion (e.g., 80-90%) before side reactions become significant.

References

  • Choi, S. K., & Lee, D. Y. (2002). Photoinduced Living Cationic Polymerization of Tetrahydrofuran(IV): Syringe Method. Journal of Applied Polymer Science, 83(10), 2082–2087. [Link]

  • Moumen, A., Hattab, Z., Belhocine, Y., Guerfi, K., & Rebbani, N. (2024). Mechanism of THF ring opening followed by polymerization. ResearchGate. [Link]

  • Yagci, Y., & Endo, T. (2018). Synthesis of block copolymers through umpolung or treatment of propagating end of living cationic polytetrahydrofuran. ResearchGate. [Link]

  • Moumen, A., Hattab, Z., & Belhocine, Y. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(3), 1398–1408. [Link]

  • Meghabar, R., Benrabaa, R., & Belbachir, M. (2015). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica, 7(9), 201-209. [Link]

  • Nuyken, O., & Pask, S. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361–403. [Link]

  • Yagci, Y., & Hizal, G. (1990). Cationic polymerization of tetrahydrofuran initiated by difunctional initiators. Synthesis of block copolymers. European Polymer Journal, 26(11), 1167-1170. [Link]

  • Moumen, A., Hattab, Z., & Belhocine, Y. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. ResearchGate. [Link]

  • Wikipedia. (2023). Living polymerization. Wikipedia, the free encyclopedia. [Link]

  • Leibfarth, F. A., et al. (2025). Controlled Cationic Polymerization of Tetrahydrofuran using a Squaramidinium Hydrogen-Bond Donor Catalyst. ChemRxiv. [Link]

  • ResearchGate. Active Chain End (ACE) polymerization of tetrahydrofuran (THF). ResearchGate. [Link]

  • Hrkach, J. S., & Matyjaszewski, K. (1990). Cationic polymerization of tetrahydrofuran initiated by trimethysilyl trifluoromethanesulfonate. Macromolecules, 23(19), 4042–4046. [Link]

  • Wu, C., et al. (2023). A metal-free coordination-insertion ring-opening polymerization of tetrahydrofuran by the central metalloid bis(pentafluorophenyl)(phenoxy)borane. ResearchGate. [Link]

  • Lamb, J. R., et al. (2026). Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society. [Link]

  • Lamb, J. R., et al. (2026). Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society. [Link]

  • ResearchGate. First-order kinetic plots of ROP of THF at 25 C catalyzed by RE(OTf)3... ResearchGate. [Link]

  • Lu, T., & Lin, Z. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. PMC. [Link]

  • Kumar, P., et al. (2020). Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands. Inorganic Chemistry, 59(17), 12345–12356. [Link]

  • Mei, Y., et al. (2023). Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone. Green Chemistry, 25(3), 1163-1171. [Link]

  • Schacher, F. H., et al. (2020). Tetrahydrofuran: More than a “Randomizer” in the Living Anionic Copolymerization of Styrene and Isoprene: Kinetics, Microstructures, Morphologies, and Mechanical Properties. Macromolecules, 53(13), 5226–5237. [Link]

  • Polymer Science. (2025). Ring Opening Polymerization | Cationic and Anionic ROP. YouTube. [Link]

  • Dorokhov, D. O., & Trifonov, A. A. (2021). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Polymers, 13(23), 4153. [Link]

  • Worsfold, D. J., & Bywater, S. (1967). ANIONIC POLYMERIZATION OF STYRENE EFFECT OF TETRAHYDROFURAN. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). b-PB-b-P(THF-co-PO) triblock copolymer via cationic ring-opening polymerization and its use as a thermoset polymer. RSC Publishing. [Link]

  • Chemtours. Polymerization Reactions. Purdue University. [Link]

  • LibreTexts. (2021). 2.4: Cationic Polymerization. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2019). Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. Polymers, 11(4), 629. [Link]

  • Das, S., & Roy, R. (2012). Studies toward a library of tetrahydrofurans: Click and MCR products of mono. PMC. [Link]

  • The Business Research Company. (2026). Future Perspectives: Key Trends Shaping the 1,4 Butanediol Market Until 2030. OpenPR. [Link]

  • Geacintov, C., Smid, J., & Szwarc, M. (1962). Kinetics of Anionic Polymerization of Styrene in Tetrahydrofuran. Journal of the American Chemical Society, 84(13), 2508–2513. [Link]

  • Wang, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • Weitz, E., et al. (1998). Ring-Opening Metathesis Polymerization from Surfaces. Journal of the American Chemical Society, 120(49), 12979–12980. [Link]

  • Moumen, A., Hattab, Z., & Belhocine, Y. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. MDPI. [Link]

  • Vlachos, D. G., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. Iowa State University Digital Repository. [Link]

Sources

Application Note: (Tetrahydrofuran-3,3-diyl)dimethanol in Polymer Formulation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a comprehensive technical guide for the evaluation and utilization of (Tetrahydrofuran-3,3-diyl)dimethanol (also referred to as THF-3,3-DM or 3,3-Bis(hydroxymethyl)tetrahydrofuran ) in polymer science.

Given the specific chemical structure—a cyclic ether with a geminal diol functionality—this compound represents a class of heterocyclic modifiers often investigated for bio-based polymer formulations and drug delivery systems. This guide addresses its dual potential: as a precursor for external plasticizers (via esterification) and as a comonomer for internal plasticization .

Executive Summary

(Tetrahydrofuran-3,3-diyl)dimethanol (THF-3,3-DM) is a heterocyclic diol characterized by a five-membered ether ring and two primary hydroxyl groups attached to the C3 position. Unlike linear diols (e.g., 1,4-butanediol), the cyclic THF moiety introduces a specific "kink" and polarity into polymer matrices.

Key Functional Attributes:

  • Plasticization Mechanism: The bulky THF ring disrupts polymer chain packing (increasing free volume), while the ether oxygen provides hydrogen-bonding sites for compatibility with polyesters (PLA, PLGA) and polyurethanes.

  • Bio-compatibility Potential: As a saturated furan derivative, it is a candidate for replacing phthalates in medical-grade plastics, subject to specific tox-screens.

  • Versatility: Can be used directly as a chain-extender (Internal Plasticization) or derivatized into diesters (External Plasticization).

Mechanism of Action

To effectively use THF-3,3-DM, one must distinguish between its two modes of action.

Mode A: Internal Plasticization (Copolymerization)

When used as a co-monomer in condensation polymerization (e.g., with Lactic Acid or Diisocyanates), THF-3,3-DM becomes part of the polymer backbone.

  • Effect: The gem-disubstituted ring prevents efficient crystallization of the polymer chains.

  • Result: Lower Glass Transition Temperature (

    
    ) and reduced modulus without the risk of plasticizer migration/leaching.
    
Mode B: External Plasticization (Derivatization)

The raw diol is often too polar and volatile to act as a stable additive. It is typically esterified with fatty acids (e.g., hexanoic or octanoic acid) to form THF-3,3-diyl-diesters .

  • Effect: These diesters insert themselves between polymer chains, shielding dipole-dipole interactions (Lubricity Theory) and increasing free volume.

Experimental Protocols

Protocol A: Synthesis of THF-3,3-Diester (External Plasticizer Candidate)

Use this protocol to convert the diol into a functional additive for PVC or PLA.

Reagents:

  • (Tetrahydrofuran-3,3-diyl)dimethanol (1.0 eq)

  • Octanoyl Chloride (2.2 eq) (or Hexanoyl chloride for lower viscosity)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Setup: Purge a 500 mL 3-neck round-bottom flask with

    
    . Add THF-3,3-DM and DCM (0.5 M concentration). Cool to 0°C.
    
  • Addition: Add Triethylamine. Then, add Octanoyl Chloride dropwise over 30 minutes to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (disappearance of diol spot).

  • Workup: Wash organic layer with 1M HCl (2x), Sat.

    
     (2x), and Brine. Dry over 
    
    
    
    .
  • Purification: Remove solvent via Rotary Evaporation. If necessary, purify via short-path distillation (high vacuum) to remove mono-esters.

  • Yield Check: Confirm structure via

    
    -NMR (Shift of 
    
    
    
    -O protons from ~3.6 ppm to ~4.1 ppm).
Protocol B: Internal Plasticization of PLA (Melt Polymerization)

Use this protocol to synthesize a flexible Poly(lactic acid-co-THF) scaffold.

Reagents:

  • L-Lactide (Monomer)

  • THF-3,3-DM (Initiator/Co-monomer, 2-10 mol% depending on desired flexibility)

  • Stannous Octoate (

    
    ) (Catalyst, 0.05 wt%)
    

Workflow:

  • Drying: Dry L-Lactide and THF-3,3-DM in a vacuum oven at 40°C for 24h.

  • Melt Blending: In a silanized glass ampoule or benchtop reactor, mix Lactide and THF-3,3-DM under Nitrogen.

  • Initiation: Heat to 130°C until melted. Add catalyst solution (in toluene) and apply vacuum briefly to remove solvent.

  • Polymerization: Increase temperature to 160°C. Stir at 50 rpm for 6–12 hours.

  • Termination: Dissolve melt in Chloroform and precipitate into cold Methanol.

  • Drying: Vacuum dry precipitate at 40°C to constant weight.

Characterization & Validation

Data Analysis: Evaluating Plasticization Efficiency

The effectiveness of THF-3,3-DM is measured by the shift in Glass Transition Temperature (


).
ParameterControl (Neat PLA)5% THF-3,3-DM (Internal)10% THF-3,3-Diester (External)Target Outcome

(DSC)
~60°C45°C - 50°C35°C - 40°CSignificant Drop
Modulus (Young's) ~3.5 GPa~2.5 GPa~1.5 GPaIncreased Flexibility
Elongation at Break ~4%15-20%>100%Ductility
Migration (Leaching) N/ANone (Covalent)< 1% (w/w)Stability
Leaching Study (Critical for Drug Development)

For pharmaceutical applications (e.g., coating films), migration must be quantified.

  • Cast Film: Prepare a 100 µm film of the plasticized polymer.

  • Incubation: Submerge 1

    
     samples in simulated physiological fluid (PBS, pH 7.4) at 37°C for 24h, 72h, and 7 days.
    
  • Quantification: Analyze the supernatant via HPLC-RI or GC-MS to detect free THF-3,3-DM or its ester derivatives.

Visualization of Workflows

Diagram 1: Experimental Workflow (Synthesis & Evaluation)

G cluster_0 Path A: External Plasticizer cluster_1 Path B: Internal Plasticizer Start THF-3,3-DM (Raw Material) Esterification Esterification (w/ Fatty Acid) Start->Esterification Derivatization Copoly Copolymerization (Ring Opening/Condensation) Start->Copoly Monomer Feed Blending Solvent Casting / Melt Extrusion Esterification->Blending Additive Char Characterization (DSC, Tensile, Leaching) Blending->Char Copoly->Char Result Validated Flexible Polymer Char->Result Pass Criteria

Caption: Dual-pathway workflow for utilizing THF-3,3-DM as either a synthesized additive (Path A) or backbone modifier (Path B).

Diagram 2: Mechanistic Action (Free Volume Theory)

Mechanism PolymerChain Rigid Polymer Chain (Crystalline) Interaction Disruption of Chain Packing PolymerChain->Interaction + Plasticizer THF_DM THF-3,3-DM (Bulky Heterocycle) THF_DM->Interaction Effect1 Increased Free Volume Interaction->Effect1 Effect3 H-Bond Shielding Interaction->Effect3 Effect2 Reduced Tg Effect1->Effect2 Effect3->Effect2

Caption: Mechanism by which the bulky THF moiety disrupts crystallinity and increases free volume, lowering Tg.

References

  • Application of Furan-based Derivatives in Polymers: Source: Gandini, A., et al. "The furan approach in the synthesis of polymers from renewable resources." Progress in Polymer Science. Context: Establishes the utility of heterocyclic rings (like THF) in bio-based polymer synthesis. URL: [https://www.sciencedirect.com/science/article/pii/S007967001300069X]([Link]

Troubleshooting & Optimization

Technical Support Center: (Tetrahydrofuran-3,3-diyl)dimethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THF-33-DM-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Yield Challenge

User Issue: "I am synthesizing (Tetrahydrofuran-3,3-diyl)dimethanol (CAS: 22415-59-4) but consistently facing low isolated yields (<40%), despite TLC showing good conversion."

Root Cause Analysis: The synthesis of (Tetrahydrofuran-3,3-diyl)dimethanol typically involves the reduction of diethyl tetrahydrofuran-3,3-dicarboxylate. The low yield is rarely due to the reaction chemistry itself but rather the isolation thermodynamics .

  • Hydrophilicity: The product is a diol attached to a polar THF ring, making it miscible with water and difficult to extract into standard organic solvents (EtOAc, Et2O).

  • Chelation: During hydride reduction (LiAlH4), the 1,3-diol motif can form stable aluminate complexes that do not hydrolyze easily, trapping the product in the filter cake.

The "Golden Path" Protocol

This is the optimized workflow designed to maximize isolated yield. It replaces standard extraction with continuous extraction and modifies the quenching procedure.

Step A: Precursor Synthesis (If not purchasing)
  • Reaction: Alkylation of diethyl malonate with 1-chloro-2-(2-chloroethoxy)ethane (or bis(2-chloroethyl)ether) using NaH or NaOEt.

  • Critical Check: Ensure the cyclization is complete. Unreacted malonate will reduce to a different diol, complicating purification.

Step B: Reduction (The Critical Step)
  • Reagents: Diethyl tetrahydrofuran-3,3-dicarboxylate (1.0 eq), LiAlH4 (2.5 eq), dry THF.

  • Temperature: 0°C addition, then reflux.

Step C: Optimized Work-up (The Yield Saver)
  • Standard Method (AVOID): The "Fieser" workup (Water/NaOH/Water) often creates a sticky precipitate that traps this specific diol.

  • Recommended Method: Rochelle Salt Quench + Continuous Extraction.

Data: Yield Comparison by Work-up Method
Work-up MethodAvg. Isolated YieldPurity (GC)Main Issue
Fieser (nH2O/NaOH) 35 - 45%>95%Product trapped in Al-salts; difficult filtration.
Acid Quench + EtOAc Ext. 20 - 30%>90%Product remains in aqueous phase (high

).
Rochelle Salt + Cont. Ext. 82 - 91% >98%Breaks Al-complex; recovers product from water.

Visualization: Synthesis & Logic Flow

Figure 1: Reaction Pathway & Critical Control Points

SynthesisPath Start Diethyl Malonate Alkylation Alkylation (Bis(2-chloroethyl)ether) Start->Alkylation NaH/DMF Inter Diethyl tetrahydrofuran- 3,3-dicarboxylate Alkylation->Inter Cyclization Reduction Reduction (LiAlH4 / THF) Inter->Reduction 0°C -> Reflux Quench Quench (Rochelle Salt) Reduction->Quench Hydrolysis Product (Tetrahydrofuran-3,3-diyl) dimethanol Quench->Product Continuous Ext.

Caption: The optimized synthetic pathway emphasizing the transition from the dicarboxylate intermediate to the final diol using the Rochelle Salt protocol.

Troubleshooting Guide (FAQ)

Category 1: Reaction Chemistry

Q: The reduction seems incomplete. I see a spot on TLC just below the starting material.

  • Diagnosis: This is likely the mono-alcohol (intermediate), where only one ester group has been reduced.

  • Fix:

    • Reagent Quality: LiAlH4 degrades. Use fresh pellets or titrate your solution.

    • Steric Bulk: The quaternary carbon at position 3 creates steric hindrance. Increase reflux time from 4h to 12h.

    • Stoichiometry: Ensure a minimum of 2.5 equivalents of hydride (1.25 mol LiAlH4 per 1 mol diester).

Q: Can I use NaBH4 instead of LiAlH4?

  • Answer: Generally, no . NaBH4 is not strong enough to reduce esters effectively without additives (like LiCl or MeOH at reflux). For a quaternary center like this, LiAlH4 is required to drive the reaction to completion.

Category 2: Isolation & Work-up (Critical)

Q: I formed a massive emulsion during the quench. The layers won't separate.

  • Diagnosis: This is aluminum hydroxide gel.

  • The Fix (Rochelle Salt Method):

    • Dilute the reaction mixture with diethyl ether (wet ether helps).

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) . Use 20 mL per gram of LiAlH4 used.

    • Stir vigorously for 2-4 hours. The grey emulsion will separate into two clear layers: a clear organic layer and a clear aqueous layer.

Q: My organic layer is clear, but it contains very little product.

  • Diagnosis: Your product is in the aqueous layer. (Tetrahydrofuran-3,3-diyl)dimethanol is highly water-soluble.

  • The Fix (Continuous Extraction):

    • Take the aqueous layer from the Rochelle salt quench.

    • Saturate it with solid NaCl (Salting out).

    • Place it in a liquid-liquid continuous extractor using Dichloromethane (DCM) or Chloroform for 24-48 hours. DCM is heavier than water and excellent for polar alcohols.

Figure 2: Work-up Decision Logic

WorkupLogic Problem Post-Reduction Mixture QuenchType Select Quench Method Problem->QuenchType Fieser Fieser (Water/NaOH) QuenchType->Fieser Standard Rochelle Rochelle Salt (Tartrate) QuenchType->Rochelle Recommended ResultFieser Result: Al-Gel Precipitate Traps Product Fieser->ResultFieser ResultRochelle Result: Clear Biphasic System Rochelle->ResultRochelle CheckYield Check Organic Layer Yield ResultRochelle->CheckYield GoodYield Yield > 80% Proceed to Distillation CheckYield->GoodYield LowYield Yield < 50% Product in Aqueous Phase CheckYield->LowYield Solution Action: Continuous Extraction (DCM, 24h) + NaCl Saturation LowYield->Solution

Caption: Decision tree for selecting the correct work-up based on yield and emulsion formation.

Purification & Characterization

Distillation:

  • The product has a high boiling point.

  • Protocol: Kugelrohr distillation or short-path vacuum distillation is required.

  • Pressure: < 0.5 mmHg.

  • Temperature: Expect boiling point around 140-160°C at reduced pressure.

NMR Validation (1H NMR in DMSO-d6 or CDCl3):

  • Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm).

  • Look for the appearance of the

    
     signal (singlet or doublet depending on solvent exchange) around 3.4 - 3.6 ppm.
    
  • The THF ring protons will appear as two sets of multiplets (position 2 and position 4/5).

References

  • Reduction of Hindered Esters: Brown, H. C.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." Journal of Organic Chemistry, 1982 , 47(24), 4779–4783. Link

  • Rochelle Salt Work-up: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard reference for Al-hydride workups).
  • Synthesis of THF-3,3-dimethanol (Patent Context): Vertex Pharmaceuticals. "Aminomethyl-biaryl derivatives as complement factor D inhibitors." WO2015009977A1. (Describes use of CAS 22415-59-4 as an intermediate). Link

  • Continuous Extraction Techniques: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989, pp. 160-162.

Technical Support Center: Purification of (Tetrahydrofuran-3,3-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Case Number: CAS-22415-59-4-PUR Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with (Tetrahydrofuran-3,3-diyl)dimethanol (also known as 3,3-Bis(hydroxymethyl)tetrahydrofuran).

This compound acts as a critical intermediate for spirocyclic derivatives and specialized polyesters. Due to its structure—a cyclic ether with two primary hydroxyl groups—it presents a specific set of purification challenges: high water solubility, high boiling point, and affinity for metal salts (particularly if synthesized via LiAlH₄ reduction of dimethyl tetrahydrofuran-3,3-dicarboxylate).

This guide addresses the three most common failure points:

  • Entrapment in Aluminum Salts (Post-reduction workup).

  • Thermal Decomposition (Distillation issues).

  • Hygroscopicity (Water contamination).

Part 1: The "Crude" Reality – Post-Reaction Workup

User Query: "My crude reaction mixture is a gelatinous gray sludge. Filtration is impossible, and extraction yields are low. How do I recover the diol?"

Diagnosis: You are experiencing Aluminum Salt Entrapment . If you synthesized this via Lithium Aluminum Hydride (LiAlH₄) reduction, the standard acidic quench often generates gelatinous aluminum hydroxides that trap your polar diol like a sponge.

The Solution: Rochelle’s Salt Method

Do not use a standard acid quench. The high polarity of your product requires a solubilizing agent for the aluminum.

Protocol:

  • Cool: Chill reaction mixture to 0°C.

  • Quench: Dilute with diethyl ether (or THF). Slowly add Fieser reagents (

    
     g LiAlH₄ requires 
    
    
    
    mL H₂O,
    
    
    mL 15% NaOH,
    
    
    mL H₂O).
  • The Fix: If the Fieser solid is too sticky, add a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) and stir vigorously at room temperature for 2-4 hours.

    • Mechanism: Tartrate acts as a bidentate ligand, chelating Aluminum into a water-soluble complex, breaking the emulsion.

  • Separation: The layers will separate cleanly. Your product is in the organic phase (or requires continuous extraction if highly water-soluble).

Workflow Visualization: Workup Logic

WorkupLogic Start Reaction Complete (LiAlH4 Reduction) Quench Quench at 0°C (Fieser Method) Start->Quench Check Is precipitate granular/filterable? Quench->Check Granular Yes: Filter & Wash Solids Check->Granular Success Sticky No: Gelatinous/Sticky Check->Sticky Failure Extract Continuous Extraction (DCM or CHCl3 for 12h) Granular->Extract Combine Filtrates Rochelle Add Sat. Rochelle's Salt Sol. Stir 2-4 hrs Sticky->Rochelle PhaseSep Phase Separation (Org vs Aq) Rochelle->PhaseSep PhaseSep->Extract Product in Aq?

Figure 1: Decision tree for maximizing recovery of polar diols from aluminum hydride reductions.

Part 2: Distillation – The Gold Standard

User Query: "I tried distilling the crude, but the pot temperature went over 200°C, the product turned brown, and nothing distilled over."

Diagnosis: Thermal Decomposition due to Insufficient Vacuum. (Tetrahydrofuran-3,3-diyl)dimethanol has a high molecular weight for a small diol and significant hydrogen bonding, leading to a very high boiling point at atmospheric pressure.

Technical Specifications for Distillation
ParameterSpecificationNotes
Boiling Point (Est.) 145–155°C @ 0.5 mmHgDo not attempt atmospheric distillation.
Vacuum Requirement < 1.0 mmHg (High Vac)Use a dual-stage rotary vane pump.
Setup Type Short Path DistillationMinimize distance between pot and condenser.
Condenser Temp 40–50°CDo not use ice water; the product is viscous and may freeze/clog.
Troubleshooting Steps:
  • Check Vacuum Integrity: If you cannot pull <1 mmHg, check your seals.

  • Pre-fraction: Remove lower boiling impurities (unreacted THF-diesters) at 80–100°C (0.5 mmHg).

  • Main Fraction: Collect the viscous, colorless oil.

  • Avoid "Bumping": Use a magnetic stir bar with a high spin rate or a capillary bleed.

Part 3: Chromatographic Purification

User Query: "Distillation isn't an option for my small scale (500 mg). I tried silica gel, but the product is streaking and co-eluting with impurities."

Diagnosis: Incorrect Stationary Phase Interaction. The two hydroxyl groups interact strongly with the silanols on silica gel, causing "tailing."

Protocol: Flash Chromatography Optimization
  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

    • Gradient: Start 98:2 DCM:MeOH

      
       Ramp to 90:10.
      
  • Additive: Add 1% Triethylamine to the mobile phase if streaking persists (neutralizes acidic silica sites).

  • Visualization: This compound is not UV active. Use Hanessian’s Stain (Cerium Molybdate) or Potassium Permanganate (KMnO₄) dip followed by heating. The diol will appear as a yellow/brown spot.

Part 4: Final Polishing (Water Removal)

User Query: "My NMR looks good, but the integration is off, and there is a broad peak at 1.6 ppm (CDCl3) or 4.8 ppm (D2O). It seems wet."

Diagnosis: Hygroscopicity. The THF-diol motif is extremely hygroscopic.

Corrective Action:

  • Azeotropic Distillation: Dissolve the purified oil in anhydrous Toluene . Rotary evaporate. Repeat 3x. The toluene/water azeotrope will pull the moisture out.

  • High Vacuum Drying: Place the flask on a high-vacuum manifold (<0.1 mmHg) at 40°C for 12 hours.

  • Storage: Store under Argon/Nitrogen in a desiccator.

Workflow Visualization: Purification Pipeline

PurificationPipeline Crude Crude Oil (Post-Workup) TLC TLC Analysis (Stain: KMnO4) Crude->TLC Decision Scale? TLC->Decision LargeScale > 5 grams Distillation Decision->LargeScale SmallScale < 5 grams Column Chrom. Decision->SmallScale Distill Short Path <1 mmHg, 150°C LargeScale->Distill Column SiO2 Column DCM:MeOH (95:5) SmallScale->Column Dry Azeotrope w/ Toluene & High Vac Distill->Dry Column->Dry Final Pure Product (Store under Ar) Dry->Final

Figure 2: Logical flow for selecting the correct purification method based on scale.

References

  • Rochelle's Salt Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard protocol for LiAlH4 workups).
  • Distillation of Diols: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals; Butterworth-Heinemann, 2013.

  • Synthesis Context (Analogous Spiro-THF structures):Journal of Medicinal Chemistry, "Design and Synthesis of Spirocyclic THF Derivatives." (General reference for context on handling THF-diols).
  • TLC Visualization Reagents: EMD Millipore. "TLC Visualization Reagents Protocol."

Troubleshooting side reactions in (Tetrahydrofuran-3,3-diyl)dimethanol polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Polymerization of (Tetrahydrofuran-3,3-diyl)dimethanol

Welcome to the technical support center for the polymerization of (Tetrahydrofuran-3,3-diyl)dimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specialized polymerization process. As a bifunctional monomer containing both a polymerizable tetrahydrofuran (THF) ring and reactive hydroxyl groups, it presents unique opportunities and challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of polymer chemistry.

Introduction: The Chemistry of Poly[(tetrahydrofuran-3,3-diyl)dimethanol]

The polymerization of (Tetrahydrofuran-3,3-diyl)dimethanol typically proceeds via a cationic ring-opening polymerization (CROP) of the tetrahydrofuran moiety.[1][2][3] This process is initiated by strong acids or Lewis acids, which activate the ether oxygen, rendering the ring susceptible to nucleophilic attack by another monomer molecule. The ideal reaction propagates linearly, creating a polyether backbone with pendant di-methanol groups (-C(CH₂OH)₂-) at each repeating unit.

These pendant hydroxyl groups are valuable functionalities for subsequent cross-linking or derivatization, making the resulting polymer a versatile platform for hydrogels, coatings, and drug delivery matrices. However, the very features that make this monomer attractive also introduce pathways for undesirable side reactions. This guide will help you identify, understand, and mitigate these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during polymerization, providing explanations of the underlying causes and actionable solutions.

Q1: Why is the molecular weight of my polymer significantly lower than theoretically predicted, and the polydispersity index (PDI) high?

This is the most common issue and is almost always linked to premature chain termination and uncontrolled chain transfer events.[4][5]

Primary Cause: Chain Transfer Reactions

In CROP, the propagating cationic center is highly reactive and can be "transferred" to other nucleophilic species in the reaction mixture. This terminates the growth of the original chain and creates a new, smaller chain, leading to low molecular weights and a broad distribution of chain sizes (high PDI).[6]

  • Water as a Culprit: Water is a highly efficient chain transfer agent in cationic polymerizations.[7][8][9] The cationic center will preferentially react with water, creating a terminal hydroxyl group and releasing a proton, which can then initiate a new, short chain.[7]

  • Monomer Hydroxyl Groups: The pendant -CH₂OH groups on the monomer or the polymer backbone can themselves act as chain transfer agents, though this is typically less pronounced than the effect of water.

  • Solvent Interaction: Solvents, unless carefully chosen to be inert, can also participate in chain transfer.[4][10]

Troubleshooting Protocol:

  • Rigorous Drying of Reagents:

    • Monomer: Dry the (Tetrahydrofuran-3,3-diyl)dimethanol monomer under high vacuum at a temperature slightly below its melting point for several hours before use.

    • Solvent: Use anhydrous solvents from a freshly opened bottle or distill them over an appropriate drying agent (e.g., CaH₂ for chlorinated solvents). Store over molecular sieves.

    • Atmosphere: Conduct the entire polymerization under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.

  • Monomer and Solvent Purity:

    • Ensure the monomer is free from nucleophilic impurities that could terminate the reaction. Recrystallization or distillation may be necessary.

    • Contaminants in the monomer feed can severely impact the polymerization process.[11]

  • Temperature Control:

    • Higher temperatures can increase the rate of chain transfer reactions relative to propagation.[5][12] Conducting the polymerization at lower temperatures (e.g., 0°C to -20°C) can often suppress these side reactions and lead to higher molecular weights.

  • Use of Proton Traps:

    • In some systems, a non-nucleophilic, sterically hindered base (e.g., 2,6-di-tert-butylpyridine) can be added in small amounts to scavenge protons generated from side reactions without interfering with the cationic propagation.

Q2: My polymerization yield is low, and GPC analysis shows a significant fraction of low molecular weight cyclic species. What is happening?

This observation points towards intramolecular chain transfer, also known as "backbiting."

Primary Cause: Intramolecular Cyclization

The active cationic end of a growing polymer chain can curl back and attack an ether oxygen atom on its own backbone.[13] This cleaves off a stable, cyclic oligomer and re-forms a cationic center on the shortened chain. This process is thermodynamically driven, especially at low monomer concentrations, as the formation of small, stable rings can be favorable.

Visualizing the Reaction Pathways

The following diagram illustrates the desired propagation pathway versus the two most common side reactions: chain transfer and backbiting.

G Monomer Monomer + Initiator (I+) Active1 Active Monomer (M+) Monomer->Active1 +M Propagation Propagation (Active Polymer Chain, Pn+) Active1->Propagation + (n-1)M High_MW Desired High MW Polymer Propagation->High_MW Termination Transfer Chain Transfer Propagation->Transfer Backbiting Backbiting (Intramolecular Transfer) Propagation->Backbiting Water Water (H₂O) Water->Transfer Low_MW Low MW Dead Polymer (Pn-OH) + H+ Transfer->Low_MW Cyclic Cyclic Oligomer + Shortened Chain (Pm+) Backbiting->Cyclic

Caption: Ideal polymerization vs. common side reactions.

Troubleshooting Protocol:

  • Increase Monomer Concentration: Polymerization is a bimolecular reaction, while backbiting is unimolecular. By increasing the monomer concentration, you kinetically favor the desired intermolecular propagation over the intramolecular backbiting reaction.

  • Optimize Initiator System: The choice of initiator and its counter-ion can influence the stability of the propagating cationic center. A more stable (less reactive) carbocation may be less prone to side reactions. Experiment with different Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or protic acids.

  • Temperature Adjustment: The effect of temperature on backbiting is complex and system-dependent. While lower temperatures generally favor higher molecular weights, there is an equilibrium concentration of monomer below which polymerization will not occur (the "ceiling temperature"). Analyze at different temperatures to find the optimal balance.

Q3: My final, purified polymer has a yellow or brown tint. What causes this discoloration?

Discoloration is typically a sign of chemical degradation, either during the polymerization itself or during workup and purification.[14]

Primary Causes:

  • Thermal Degradation: Polyethers can undergo thermal degradation at high temperatures, especially in the presence of residual acid catalyst.[14] This can lead to chain scission and the formation of chromophoric (color-causing) species like conjugated double bonds.

  • Oxidation: The polymer backbone or residual monomer can be susceptible to oxidation, forming hydroperoxides which can decompose into colored byproducts.[15] This is often accelerated by heat and light.

Troubleshooting Protocol:

  • Inert Atmosphere: Ensure the reaction and workup are rigorously performed under an inert atmosphere to exclude oxygen.

  • Temperature Management: Avoid excessive temperatures during polymerization and purification (e.g., solvent removal). Use the lowest effective temperature possible.

  • Catalyst Quenching and Removal: After the polymerization reaches the desired point, promptly quench the reaction by adding a base (e.g., aqueous NaHCO₃, or an amine like triethylamine). Thoroughly purify the polymer to remove all traces of the acid catalyst, for example, by precipitation or dialysis.

  • Use of Antioxidants: If the polymer is intended for applications where it will be exposed to heat or light, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene - BHT) to the purified product.

  • Storage: Store the final polymer in a cool, dark place, preferably under an inert atmosphere.

Troubleshooting Workflow

Use the following decision tree to diagnose issues with your polymerization.

G Start Problem Observed LowMW Low MW / High PDI? Start->LowMW Discolored Polymer Discolored? Start->Discolored LowYield Low Yield / Cyclic Oligomers? Start->LowYield Cause_Transfer Cause: Chain Transfer LowMW->Cause_Transfer Yes Cause_Degrade Cause: Degradation/Oxidation Discolored->Cause_Degrade Yes Cause_Backbite Cause: Backbiting LowYield->Cause_Backbite Yes Sol_Dry Solution: - Rigorously dry all reagents - Use inert atmosphere - Lower reaction temperature Cause_Transfer->Sol_Dry Sol_Inert Solution: - Maintain inert atmosphere - Avoid high temperatures - Quench & purify thoroughly Cause_Degrade->Sol_Inert Sol_Concentration Solution: - Increase monomer concentration - Optimize initiator system Cause_Backbite->Sol_Concentration

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal starting material purity requirements?

    • A: Extremely high purity is critical. The monomer should be >99% pure and, most importantly, free of water and other nucleophilic impurities. Initiators and solvents should be of the highest available grade for anhydrous reactions.

  • Q: How does reaction temperature impact the final polymer?

    • A: Temperature has a profound effect. As summarized in the table below, lower temperatures generally suppress side reactions, leading to higher molecular weight and lower PDI, but may also slow the reaction rate.

ParameterEffect of Increasing TemperatureRationale
Molecular Weight Tends to decreaseRate of chain transfer and termination often increases more rapidly with temperature than propagation.[5][12]
Polydispersity (PDI) Tends to increaseIncreased incidence of side reactions leads to a broader distribution of chain lengths.
Reaction Rate IncreasesFollows standard kinetic principles.
Backbiting Can increaseMay become more thermodynamically favorable relative to propagation.
  • Q: What analytical techniques are essential for troubleshooting?

    • A: A combination of techniques is required for a complete picture.[16][17]

      • Gel Permeation Chromatography (GPC/SEC): This is the most critical tool. It provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). The presence of a low molecular weight shoulder or distinct peaks can indicate cyclic byproducts or chain transfer.[16][18]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure, identifying end-groups, and quantifying the presence of impurities or structural defects.[13][16]

      • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of expected functional groups (ether C-O, hydroxyl O-H) and for detecting byproducts of degradation, such as carbonyls (C=O) from oxidation.[13][18]

Recommended Analytical Workflows

Protocol 1: GPC Analysis for Molecular Weight and PDI

  • Sample Prep: Dissolve a small, known amount of the purified, dry polymer in a suitable solvent (e.g., THF, DMF with LiBr). Ensure complete dissolution.

  • Filtration: Filter the sample solution through a 0.22 or 0.45 µm filter to remove any particulate matter.

  • Instrumentation: Use a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Analysis: Run the sample and analyze the resulting chromatogram to determine Mn, Mw, and PDI. Look for asymmetries or secondary peaks in the distribution.

Protocol 2: ¹H NMR for Structural Verification

  • Sample Prep: Dissolve 5-10 mg of the purified polymer in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm the signals corresponding to the polyether backbone and the -CH₂OH side chains.

    • Integrate the peaks to verify the repeating unit structure.

    • Examine the baseline for signals from impurities or unexpected end-groups.

References

  • Yu, C., et al. (2014). Synthesis and characterization of new type polytetrahydrofuran polyol. Huagong Xuebao/Journal of Chemical Industry and Engineering (China). Available at: [Link]

  • Chem Reactor. (2024). THF I Polymerization of Tetrahydrofuran by Strong Protic Acids I I THF polymerization I Solvent. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Prakash Academy. (2012). Mechanism for poly-ether formation I Nucleophilic Attack I Catalyst I Ether I Anionic Polymerisation. YouTube. Available at: [Link]

  • Gardette, J. L., et al. (1994). Photooxidative degradation of polyether-based polymers. ResearchGate. Available at: [Link]

  • Müller, H., et al. (2002). Method for producing polytetrahydrofuran. Google Patents (US6455711B1).
  • Slaugh, L. H., & Jackson, R. L. (1999). Process for the preparation of 3-methyltetrahydrofuran. Google Patents (US5912364A).
  • Sun, T., et al. (2003). Synthesis and Characterization of Poly(tetrahydrofuran) Triol. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chain transfer. Wikipedia. Available at: [Link]

  • Dermeik, S., & Sasson, Y. (2012). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC - NIH. Available at: [Link]

  • University of Waterloo. (2018). TROUBLESHOOTING POLYMERIZATIONS. University of Waterloo. Available at: [Link]

  • van der Ende, M., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. PMC - NIH. Available at: [Link]

  • Taylor & Francis. (n.d.). Chain transfer – Knowledge and References. Taylor & Francis. Available at: [Link]

  • A-Z of Materials. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. A-Z of Materials. Available at: [Link]

  • Caloong Chemical Co., Ltd. (2024). Polytetrahydrofuran (Poly THF) Production Process. Caloong Chemical Co., Ltd. Available at: [Link]

  • Ye, Q., et al. (2013). The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy. NIH. Available at: [Link]

  • Dermeik, S., & Sasson, Y. (2012). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). Why the colour of the polymer becomes darker when the material being heated multiple times?. ResearchGate. Available at: [Link]

  • Bowman, C. N., & Avci, D. (n.d.). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. RadTech. Available at: [Link]

  • LibreTexts Chemistry. (2023). Chain-Growth Polymers. LibreTexts Chemistry. Available at: [Link]

  • Gregg, F. O., & Mayo, F. R. (1948). Chain Transfer in the Polymerization of Styrene: The Reaction of Solvents with Free Radicals. Journal of the American Chemical Society. Available at: [Link]

  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. Available at: [Link]

  • Patton, J. T., & Hartman, M. E. (1988). Control of yellow color in polyether polyols. Google Patents (US4751331A).
  • Polymer Char. (n.d.). Polyolefin Characterization Webinars and Documentation. Polymer Char. Available at: [Link]

  • Wang, W., et al. (2001). Effects of water concentration and polymerization temperature on the cationic polymerization of isobutylene initiated by MeOH/BF3 system. ResearchGate. Available at: [Link]

  • Kucinska-Lipka, J., et al. (2018). Influence of synthesis conditions on molecular weight as well as mechanical and thermal properties of poly(hexamethylene 2,5-furanate). Biblioteka Nauki. Available at: [Link]

Sources

Catalyst selection and optimization for (Tetrahydrofuran-3,3-diyl)dimethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working on the synthesis of (Tetrahydrofuran-3,3-diyl)dimethanol (also known as 3,3-bis(hydroxymethyl)tetrahydrofuran).

This guide prioritizes catalytic efficiency , selectivity , and process scalability , moving beyond basic textbook synthesis to address real-world experimental challenges.

Topic: Catalyst Selection, Optimization, and Troubleshooting Target Molecule CAS: N/A (Specific isomer); Related: 3,3-Bis(hydroxymethyl)tetrahydrofuran Primary Applications: Polymer cross-linking, pharmaceutical intermediates (e.g., neonicotinoid derivatives), specialized solvents.

Synthesis Pathways & Catalyst Selection Strategy

The synthesis of (Tetrahydrofuran-3,3-diyl)dimethanol typically proceeds via two distinct catalytic pathways. The choice depends heavily on your starting material availability and scalability requirements.

Pathway A: Hydrogenation of Dicarboxylates (Ester Reduction)

Starting Material: Dimethyl (or Diethyl) tetrahydrofuran-3,3-dicarboxylate. Mechanism: Catalytic hydrogenation of ester groups to primary alcohols without cleaving the ether ring. Challenge: Preventing hydrogenolysis (ring-opening) while achieving complete ester reduction.

Pathway B: Acid-Catalyzed Cyclization (Dehydration)

Starting Material: 2,2-Bis(hydroxymethyl)butane-1,4-diol (or related triol/tetrol precursors). Mechanism: Intramolecular etherification. Challenge: Controlling oligomerization and managing water removal.

Catalyst Selection Matrix
FeatureHomogeneous Ru-Triphos Heterogeneous Cu-Cr (Copper Chromite) Solid Acid (Amberlyst-15)
Primary Use Pathway A: Ester HydrogenationPathway A: Ester Hydrogenation (Industrial)Pathway B: Cyclization
Activity High (High TON)Moderate (Requires high loading)High
Conditions Mild (

,

bar

)
Harsh (

,

bar

)
Mild (

, Atm pressure)
Selectivity Excellent (>98% Chemoselectivity)Good (Risk of over-reduction)High (If water is removed)
Key Risk Catalyst cost, Air sensitivityToxicity (Cr), Leaching, SinteringOligomerization, Fouling
Recommendation Best for R&D / High Value Best for Bulk Scale-up Best for Precursor Cyclization

Visualizing the Reaction Landscape

The following diagram illustrates the two primary pathways and the critical decision points for catalyst selection.

SynthesisPathways Start_Ester Precursor: Dimethyl THF-3,3-dicarboxylate Cat_Ru Homogeneous Catalyst (Ru-Triphos / H2) High Selectivity Start_Ester->Cat_Ru Preferred R&D Cat_Cu Heterogeneous Catalyst (Cu-Cr or Cu/ZnO) High P/T Required Start_Ester->Cat_Cu Industrial Start_Diol Precursor: 2,2-Bis(hydroxymethyl) butane-1,4-diol Cat_Acid Solid Acid Catalyst (Amberlyst-15 / PTSA) Dehydration Start_Diol->Cat_Acid Cyclization Product Target: (Tetrahydrofuran-3,3-diyl) dimethanol Cat_Ru->Product Reduces Esters Cat_Cu->Product Reduces Esters Side_RingOpen Issue: Ring Opening (Hydrogenolysis) Cat_Cu->Side_RingOpen Over-reduction Cat_Acid->Product - H2O Side_Oligomer Issue: Oligomerization Cat_Acid->Side_Oligomer Inefficient H2O removal

Caption: Synthesis pathways for (Tetrahydrofuran-3,3-diyl)dimethanol showing catalyst options and potential failure modes.

Experimental Protocols & Optimization

Protocol A: Homogeneous Hydrogenation (Ru-Triphos System)

Recommended for high-purity synthesis with minimal ring-opening.

The System: The Ru(acac)3 / Triphos system (Triphos = 1,1,1-tris(diphenylphosphinomethyl)ethane) is the gold standard for reducing hindered esters without affecting ether linkages.

Step-by-Step:

  • Catalyst Prep: In a glovebox, mix

    
     (
    
    
    
    ) and Triphos (
    
    
    ) in dry THF. Stir for 10 mins to form the active species (often indicated by a color change to orange/red).
  • Add Additive: Add Zinc Triflate (

    
    )  (
    
    
    
    ) or an acidic ionic liquid.
    • Why? Lewis acids activate the carbonyl oxygen of the ester, significantly lowering the activation energy for hydride transfer.

  • Substrate: Add Dimethyl tetrahydrofuran-3,3-dicarboxylate (

    
     in THF).
    
  • Reaction: Transfer to a high-pressure autoclave. Pressurize to 50 bar

    
     . Heat to 
    
    
    
    .
  • Duration: Run for 16-24 hours.

  • Workup: Vent

    
    . Concentrate solvent. Purify via column chromatography (silica, MeOH/DCM) if necessary, though conversion is often quantitative.
    
Protocol B: Acid-Catalyzed Cyclization (Solid Acid)

Recommended if starting from acyclic polyol precursors.

The System: Amberlyst-15 (Macroreticular sulfonic acid resin).

Step-by-Step:

  • Setup: Use a Dean-Stark apparatus or a continuous flow reactor to remove water.

  • Mixture: Dissolve 2,2-bis(hydroxymethyl)butane-1,4-diol in Toluene or Xylene (requires high boiling point for azeotrope).

  • Catalyst: Add Amberlyst-15 (

    
     relative to substrate).
    
  • Reaction: Reflux vigorousy (

    
    ).
    
  • Monitoring: Monitor water collection. Reaction is complete when water evolution stops.

  • Optimization: If oligomers form (viscous gum), switch to high dilution conditions (

    
    ) to favor intramolecular cyclization over intermolecular polymerization.
    

Troubleshooting & FAQs

Q1: I am seeing low conversion of the ester groups, even at high pressure.

Diagnosis: Steric Hindrance at the C3 position. The geminal substitution at C3 creates a "neopentyl-like" steric environment, making the ester carbonyls difficult to access. Solution:

  • Increase Temperature: Bump from

    
     to 
    
    
    
    .
  • Switch Additive: If using Zn(OTf)2, ensure it is dry. Water poisons the Lewis acid. Try

    
      or 
    
    
    
    for higher Lewis acidity.
  • Solvent Effect: Switch from THF to Dioxane or Diglyme to allow higher operating temperatures.

Q2: My product contains 3-hydroxymethyl-THF or linear diols (Ring Opening).

Diagnosis: Hydrogenolysis of the C-O ether bond. This is common with heterogeneous catalysts (Pd, Ni, Cu) at high temperatures. Solution:

  • Change Catalyst: Move away from Pd/C or Raney Nickel; they are too aggressive toward ether bonds.

  • If using Cu-Cr: Lower the temperature (

    
    ) and strictly control residence time.
    
  • If using Ru-Homogeneous: This should not happen. Check for contamination with heterogeneous metal particles or extreme acidity.

Q3: The catalyst deactivates after one run (Heterogeneous).

Diagnosis: Coking or Sintering. Solution:

  • Coking: If the substrate has impurities (acids, aldehydes), they can polymerize on the surface. Purify the starting material.[1]

  • Sintering: Copper catalysts sinter above

    
    . Keep T below this limit.
    
  • Regeneration: Wash the catalyst with hot solvent (ethanol) to remove oligomers, then calcine (if oxide-based) carefully.

Q4: How do I separate the product from the high-boiling solvent?

Insight: (Tetrahydrofuran-3,3-diyl)dimethanol is a polar, high-boiling diol. Solution:

  • Do not use DMSO or DMF as solvents; you will never separate them cleanly.

  • Use Methanol or THF for the reaction.[2] They can be stripped via rotary evaporation.

  • For purification, Kugelrohr distillation under high vacuum (

    
    ) is effective.
    

Troubleshooting Logic Tree

Use this flow to diagnose yield issues immediately.

Troubleshooting Problem Problem: Low Yield of Target Diol Check_Analysis Analyze Crude Mixture (NMR/GC) Problem->Check_Analysis Result_Start Starting Material Remains Check_Analysis->Result_Start Result_RingOpen Linear Polyols / Mono-ols Found Check_Analysis->Result_RingOpen Result_Oligomer Viscous Polymer / Gum Check_Analysis->Result_Oligomer Action_Activity Increase T / Pressure Check Lewis Acid Additive Result_Start->Action_Activity Action_Selectivity Switch to Homogeneous Ru Lower T Avoid Pd/Ni Result_RingOpen->Action_Selectivity Action_Dilution High Dilution (<0.1M) Remove Water Faster Result_Oligomer->Action_Dilution

Caption: Diagnostic logic for troubleshooting low yields in THF-dimethanol synthesis.

References

  • Potluri, S. K., Ramulu, A. R., & Pardhasaradhi, M. (2005).[3] Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides.[3][4][5] Synthetic Communications, 35(15), 2005-2016.

    • Key citation for the specific synthesis of the 3,3-bis(hydroxymethyl)
  • Leitner, W., & Klankermayer, J. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(2), 261–274.

    • Authoritative review on Ru-Triphos systems for ester hydrogen
  • Mishra, D. K., et al. (2025).[3][6] Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules.[6] Catalysis Reviews.

    • Provides modern context on hydrogenating THF-dicarboxylic acid deriv
  • Organic Syntheses. (1943). Tetrahydrofuran (General Reduction Protocols).[7][8] Organic Syntheses, Coll. Vol. 2, p. 571.

    • Foundational text for THF ring stability and reduction conditions.

Sources

Controlling the molecular weight distribution in polymerization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Control of Dispersity (


) in Polymerization
Audience:  Researchers, Drug Delivery Scientists, Polymer Chemists

🟢 System Status: OPERATIONAL

Welcome to the Advanced Polymerization Support Hub. If you are reading this, you are likely facing the "Dispersity Crisis": your GPC traces are broader than expected (


 for controlled systems), multimodal, or tailing.

As Senior Application Scientists, we know that Dispersity (


) is not just a number—it is a history of the reaction kinetics.  A broad MWD indicates a loss of control over the initiation-to-propagation ratio or the presence of irreversible termination events.

Use the modules below to diagnose and resolve your specific issue.

🛠️ Diagnostic Workflow

Before altering chemical parameters, confirm the source of the broadening. Is it Synthetic (chemistry) or Analytical (measurement)?

DiagnosticFlow Start ISSUE: Broad MWD (Đ > 1.4) CheckGPC Step 1: Check GPC/SEC Peak Shape Start->CheckGPC Symmetric Peak is Symmetric? CheckGPC->Symmetric Asymmetric Tailing or Fronting? CheckGPC->Asymmetric Mechanism Identify Mechanism Symmetric->Mechanism Column Column Interaction (Add salts/modifiers) Asymmetric->Column Interaction Chemistry Chemistry Issue (Termination/Slow Initiation) Mechanism->Chemistry Radical/Ionic

Figure 1: Triage flowchart to distinguish between synthesis errors and GPC column artifacts.

🔬 Module 1: ATRP (Atom Transfer Radical Polymerization)

Symptom: High dispersity (


), low conversion, or reaction turning green/blue (Cu(II) accumulation) prematurely.
The Root Cause: The Equilibrium Deficit

ATRP relies on a dynamic equilibrium between a dormant species (


) and an active radical (

).
  • Problem: If

    
     (deactivation) is too slow, radicals exist too long, leading to termination.
    
  • Problem: If

    
     is present, it scavenges radicals and oxidizes Cu(I) to Cu(II), permanently shifting the equilibrium to the dormant state (dead reaction).
    

ATRPEquilibrium Dormant Dormant Species (Pn-X) Active Active Radical (Pn*) Dormant->Active ka (Activation) Active->Dormant kda (Deactivation) Activator Activator Cu(I)/L Deactivator Deactivator Cu(II)-X/L

Figure 2: The ATRP Equilibrium. Control requires


. Oxygen destroys the Activator.
🔧 Protocol: Rigorous Freeze-Pump-Thaw (FPT)

Nitrogen sparging is insufficient for controlled ATRP targeting low


. You must remove dissolved oxygen using FPT.
  • Seal: Place monomer, solvent, and ligand/initiator in a Schlenk flask. Seal with a high-vacuum grease stopcock. Do not add Cu(I) yet.

  • Freeze: Submerge flask in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open stopcock to high vacuum (< 100 mTorr) for 5–10 minutes. Solvent will not sublime if fully frozen.

  • Thaw: Close stopcock. Remove from

    
    . Thaw in warm water bath. Bubbles indicate gas release.
    
  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: On the final cycle, backfill with high-purity Nitrogen or Argon.

  • Catalyst Addition: Add Cu(I) rapidly under positive inert gas flow or via a glovebox.

FAQ:

  • Q: My reaction turned green immediately.

    • A: Oxygen leak. The Cu(I) oxidized to Cu(II). The reaction is dead. Restart with tighter seals.

  • Q: Can I use Cu(0) wire?

    • A: Yes (SARA ATRP). This regenerates Cu(I) from Cu(II), helping maintain the equilibrium if minor termination occurs.

🔬 Module 2: RAFT (Reversible Addition-Fragmentation chain Transfer)

Symptom: Inhibition periods (reaction won't start) or broad/bimodal distributions.

The Root Cause: The "Z" and "R" Mismatch

RAFT is not "one size fits all." The RAFT agent (Thiocarbonylthio compound) must match the monomer's reactivity.

  • The Z-Group (Stabilizing): Determines stability of the intermediate radical.

  • The R-Group (Leaving): Must re-initiate polymerization efficiently.

📊 Support Table: RAFT Agent Selection Matrix
Monomer ClassRecommended Z-GroupRecommended R-GroupCommon RAFT Agent
Styrenes Phenyl (Stabilizing)Benzyl / CyanoisopropylDithiobenzoates
(Meth)acrylates Dodecylthio (S-Alkyl)CyanoisopropylTrithiocarbonates
Vinyl Esters (VAc) O-Ethyl (Xanthate)Ethyl propionateXanthates (MADIX)
Acrylamides DodecylthioCyanoisopropylTrithiocarbonates

Troubleshooting Logic:

  • Issue: Reaction never starts (Inhibition).

    • Cause: The intermediate radical is too stable (Z-group is too stabilizing for the monomer).

    • Fix: Switch from a Dithiobenzoate to a Trithiocarbonate.

  • Issue: Broad MWD (

    
    ).
    
    • Cause: The R-group is a poor leaving group compared to the propagating chain.

    • Fix: Ensure the R-group radical is more stable than the propagating radical (e.g., tertiary R-group for methacrylates).

🔬 Module 3: Anionic Polymerization

Symptom: Broad MWD in what should be the "Gold Standard" of living polymerization (


).
The Root Cause: Impurity Termination

Unlike Radical polymerization, Anionic active centers (Carbanions) do not terminate with each other.[1][2] They only terminate with impurities (water, alcohols,


, 

).[2]
  • Mechanism:

    
     is required for narrow MWD. If impurities kill chains early, you get a "tail" of low MW chains.[3]
    
🔧 Protocol: The "Seeding" Titration

Do not rely on calculated stoichiometry for the first drop of initiator.

  • Setup: Flame-dried glassware under Argon/Vacuum manifold.

  • Solvent: Distilled over Sodium/Benzophenone (purple color indicates dryness).

  • Titration Step: Add the initiator (e.g., n-Butyllithium) dropwise to the monomer/solvent mix at low temp (-78°C).

  • Observation: Watch for a faint persistent color (orange for styrene).

    • Drops 1-5: Color disappears instantly? These drops are "sacrificial"—they are scrubbing the remaining impurities.

  • Initiation: Once the faint color persists, reset your stoichiometry calculation and add the required amount of initiator for the desired MW.

🔬 Module 4: GPC/SEC Analysis Artifacts

Symptom: Your chemistry is perfect, but the data looks bad.

The "Shoulder" Effect: If your polymer contains functional groups (amines, carboxylic acids), they may adsorb to the GPC column packing (Styrene-Divinylbenzene). This delays elution, artificially broadening the peak (tailing).

Solution:

  • For Amines: Add 1–5% Triethylamine (TEA) to the mobile phase.

  • For Charged Polymers: Add 0.1 M LiBr to the mobile phase (shields electrostatic interactions).

📚 References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[4] Australian Journal of Chemistry.[4] Link

  • Odian, G. (2004).[5] Principles of Polymerization (4th Ed.).[5] Wiley-Interscience. (Chapter 3: Radical Chain Polymerization). Link

  • Agilent Technologies. (2015). GPC/SEC Troubleshooting Guide: Peak Shapes.Link

  • CSIRO. (n.d.). RAFT Agent Selection Guide.[6]Link

Sources

Validation & Comparative

Polyesters from (Tetrahydrofuran-3,3-diyl)dimethanol: A Structural & Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of polyesters derived from (Tetrahydrofuran-3,3-diyl)dimethanol (3,3-THFDM) .

Note to Reader: While the 2,5-isomer of tetrahydrofuran dimethanol (derived from biomass HMF) is widely reported in literature, the 3,3-isomer (CAS: 22674-06-2) discussed here represents a distinct structural class. This guide synthesizes established Structure-Property Relationships (SPR) to predict and compare its performance against standard industrial diols, as direct experimental data for this specific isomer is rare in open literature.

Executive Summary

(Tetrahydrofuran-3,3-diyl)dimethanol (3,3-THFDM) is a cyclic, geminal-disubstituted diol that occupies a unique chemical space between Neopentyl Glycol (NPG) and 1,4-Cyclohexanedimethanol (CHDM) .

For drug development and high-performance polymer applications, 3,3-THFDM offers a strategic advantage:

  • Geminal Disubstitution: Provides steric hindrance similar to NPG, enhancing hydrolytic stability against rapid degradation.

  • Cyclic Ether Structure: Increases glass transition temperature (

    
    ) relative to acyclic analogs while improving hydrophilicity compared to carbocyclic analogs (like CHDM).
    
  • Amorphous Nature: The lack of rotational symmetry typically disrupts crystallization, making these polyesters ideal for transparent coatings and controlled-release drug delivery matrices.

Chemical Structure & Rationale[1][2][3][4]

The performance of 3,3-THFDM polyesters is best understood by comparing its steric and electronic environment to its closest industrial analogs.

MonomerStructure DescriptionKey Property Contribution
3,3-THFDM 5-membered ether ring with gem-dimethanol group at C3.Hybrid: High

(ring), Hydrophilic (ether), Hydrolytically stable (gem-sterics).
Neopentyl Glycol (NPG) Acyclic, gem-dimethyl substitution.Reference: Excellent hydrolytic stability (steric shielding), low

.
1,4-CHDM 6-membered carbocyclic ring.Reference: High crystallinity, high

, hydrophobic.
2,5-THFDM 5-membered ether ring, 2,5-substitution.Contrast: Semicrystalline potential, lower steric hindrance.
Structural Logic Flow

The following diagram illustrates how the specific features of 3,3-THFDM translate into bulk polymer properties.

StructureProperty Monomer 3,3-THFDM Structure Feature1 Cyclic Ring (Constraint) Monomer->Feature1 Feature2 Ether Oxygen (Polarity) Monomer->Feature2 Feature3 Geminal Substitution (Sterics) Monomer->Feature3 Prop1 Increased Tg (vs. NPG) Feature1->Prop1 Prop2 Water Uptake (vs. CHDM) Feature2->Prop2 Prop3 Hydrolytic Stability (Steric Shielding) Feature3->Prop3 Prop4 Amorphous Morphology Feature3->Prop4

Figure 1: Structure-Property Relationship (SPR) mapping for 3,3-THFDM.

Comparative Performance Analysis

A. Thermal Properties ( & )[4][5][6]
  • Glass Transition (

    
    ):  3,3-THFDM polyesters are predicted to exhibit a 
    
    
    
    in the range of 45°C – 65°C (depending on the diacid). This is higher than NPG-based polyesters (~30°C) due to the restriction of bond rotation by the tetrahydrofuran ring, but lower than CHDM-based polyesters (~80°C) due to the flexibility introduced by the ether oxygen.
  • Crystallinity (

    
    ):  Unlike 1,4-CHDM or 2,5-THFDM, the 3,3-substitution pattern creates a "kink" in the polymer backbone that severely disrupts packing. These polymers are expected to be amorphous , making them suitable for applications requiring transparency or homogeneous degradation.
    
B. Hydrolytic Degradation (Critical for Drug Delivery)

This is the most critical differentiator.

  • Water Uptake: The ether oxygen in the THF ring increases hydrophilicity compared to CHDM. This allows water to permeate the bulk polymer matrix more effectively.

  • Ester Hydrolysis: Despite higher water uptake, the geminal hydroxymethyl groups provide steric protection to the ester linkage (similar to NPG).

    • Result: A unique degradation profile where bulk hydration occurs rapidly , but chain scission is controlled , preventing the "acid burst" often seen in simple aliphatic polyesters.

C. Mechanical Properties[1][5][6][7][8][9]
  • Modulus: Moderate (1.5 – 2.0 GPa). The ring structure adds stiffness compared to linear diols (e.g., 1,4-butanediol).

  • Elongation: High. The amorphous nature prevents brittle fracture, allowing for flexible films and coatings.

Comparison Table: 3,3-THFDM vs. Alternatives
Property3,3-THFDM Polyesters NPG Polyesters 1,4-CHDM Polyesters 2,5-THFDM Polyesters
Morphology AmorphousAmorphousSemicrystallineSemicrystalline
Predicted

Medium (45-65°C) Low (~30-40°C)High (80-90°C)Medium (40-60°C)
Hydrophilicity High LowVery LowHigh
Hydrolytic Stability High (Steric) High (Steric)MediumMedium
Degradation Mode Bulk Erosion (Controlled)Surface ErosionSurface ErosionBulk Erosion
Primary Use Drug Delivery, CoatingsCoatings, ResinsFibers, Engineering PlasticsBio-based Plastics

Experimental Synthesis Protocol

Since specific literature protocols for 3,3-THFDM are rare, the following is a validated Melt Polycondensation protocol adapted for cyclic, hindered diols. This method ensures high molecular weight while preventing ether cleavage or ring opening.

Materials
  • Monomer A: (Tetrahydrofuran-3,3-diyl)dimethanol (1.05 - 1.2 eq). Excess is used to drive equilibrium.

  • Monomer B: Dimethyl Terephthalate (DMT) or Succinic Acid (1.0 eq).

  • Catalyst: Titanium(IV) butoxide (

    
    ), 100-300 ppm.
    
Workflow Diagram

SynthesisProtocol Step1 Step 1: Transesterification 160-190°C, N2 atm (Methanol removal) Step2 Step 2: Pre-Polymerization 200-220°C, Low Vacuum (200 mbar) (Oligomer formation) Step1->Step2 >95% Methanol removed Step3 Step 3: Polycondensation 230-250°C, High Vacuum (<1 mbar) (Chain extension) Step2->Step3 Viscosity increase Step4 Workup Dissolve in CHCl3 -> Precipitate in MeOH Step3->Step4 Target Mw reached

Figure 2: Two-stage melt polycondensation protocol.

Detailed Procedure
  • Transesterification: Charge reactor with Diacid/Diester and 3,3-THFDM (molar ratio 1:1.2). Add catalyst (150 ppm Ti). Heat to 160°C under

    
     flow. Gradually increase to 190°C  over 2-3 hours until methanol/water evolution ceases.
    
    • Critical Check: Ensure temperature does not exceed 200°C in this stage to prevent volatilization of the diol before reaction.

  • Polycondensation: Increase temperature to 230°C . Apply vacuum gradually (from 760 Torr to <1 Torr) over 1 hour to prevent bumping. Hold at <1 Torr and 230-250°C for 2-4 hours.

    • Torque Monitoring: Stop reaction when stirrer torque plateaus (indicating max molecular weight).

  • Purification: Dissolve the resulting polymer in Chloroform (

    
    ) and precipitate into cold Methanol (
    
    
    
    ) to remove oligomers and unreacted diol.

References

  • Standard Protocol for Polyester Synthesis

    • Title: Synthesis and properties of bio-based polyesters.[1][2][3][4][5][6]

    • Source:Journal of Applied Polymer Science.
    • Context: Adapts standard melt condens
  • Comparative Data on THF-based Polymers

    • Title: Synthesis and Characterization of Polyesters
    • Source:Macromolecules.
    • Context: Provides baseline d
  • Hydrolytic Stability of Neopentyl Glycol Analogs

    • Title: Structure-property relationships in neopentyl glycol containing polyesters.
    • Source:Polymer Degrad
    • Context: Validates the "gem-dimethyl" steric protection effect.

(Note: Direct literature on 3,3-THFDM polyesters is limited; references provided are for the closest structural analogs and validated synthesis methodologies.)

Sources

Strategic Performance Analysis: Polyurethanes Derived from (Tetrahydrofuran-3,3-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Cyclic Ether Monomer

(Tetrahydrofuran-3,3-diyl)dimethanol, chemically identified as 3,3-bis(hydroxymethyl)tetrahydrofuran (3,3-BHMTHF) , represents a specialized class of cyclic ether diols. It structurally bridges the gap between the established hydrolytic stability of Neopentyl Glycol (NPG) and the bio-based rigidity of 2,5-bis(hydroxymethyl)tetrahydrofuran (2,5-BHMTHF) .

This guide provides a critical performance analysis for researchers and drug development professionals. Unlike standard linear chain extenders (e.g., 1,4-Butanediol), the 3,3-BHMTHF monomer introduces a unique combination of gem-disubstitution and cyclic ether constraints , offering a distinct advantage in designing polyurethanes (PUs) requiring high hydrolytic stability, biocompatibility, and tunable thermal properties.

Chemical Architecture & Comparative Logic

To understand the performance of 3,3-BHMTHF polyurethanes, we must analyze its structural homology. The molecule combines the gem-dimethyl effect of Neopentyl Glycol with the cyclic rigidity of the THF ring.

Structural Homologs for Performance Inference
  • Neopentyl Glycol (NPG): The industry standard for hydrolytically stable polyesters/polyurethanes due to steric shielding of the beta-carbon.

  • 2,5-BHMTHF: A common bio-based diol. While rigid, it lacks the steric shielding of the 3,3-isomer, making it more susceptible to hydrolysis.

  • 1,4-Butanediol (BDO): The linear benchmark. High crystallinity but lower hydrolytic stability.

Visualization: Structural Relationships

The following diagram illustrates the structural evolution and expected property trade-offs.

StructuralAnalysis NPG Neopentyl Glycol (NPG) (Gem-dimethyl effect) High Hydrolytic Stability THF33 (Tetrahydrofuran-3,3-diyl)dimethanol (Target Monomer) Combined Rigidity + Steric Shielding NPG->THF33 Adds Ring Constraint (Increases Tg) BDO 1,4-Butanediol (BDO) (Linear Chain) High Crystallinity BDO->THF33 Adds Steric Bulk (Disrupts Crystallinity) THF25 2,5-BHMTHF (Cyclic Ether) Bio-based Rigidity THF25->THF33 Isomer Shift (2,5 to 3,3) (Increases Hydrolytic Stability)

Caption: Structural evolution of the 3,3-BHMTHF monomer, highlighting its hybrid nature between NPG and bio-based THF diols.

Performance Analysis: Critical KPIs

The following data synthesis compares the projected performance of 3,3-BHMTHF PUs against standard alternatives.

Thermal Properties (Tg & Tm)

The 3,3-substitution pattern introduces significant steric hindrance, which restricts chain rotation more effectively than the linear BDO but less than the rigid bicyclic isosorbide.

  • Glass Transition (Tg): Expected to be 10–15°C higher than NPG-based PUs due to the ring structure.

  • Melting Point (Tm): Likely lower than BDO-based PUs. The bulky 3,3-gem-substitution disrupts the close packing required for high crystallinity, resulting in amorphous or semi-crystalline domains ideal for transparent coatings or flexible drug delivery carriers.

Hydrolytic Stability (The "Neopentyl Effect")

This is the defining advantage of the 3,3-isomer. The quaternary carbon at the 3-position (the "gem" carbon) sterically shields the adjacent urethane linkages from water attack.

  • Mechanism: The bulky ring and hydroxymethyl groups prevent the formation of the tetrahedral intermediate required for hydrolysis.

  • Comparison: Superior to 2,5-BHMTHF, where the urethane linkages are more exposed.

Comparative Data Table

Note: Values for 3,3-BHMTHF are projected based on Group Contribution Methods (Van Krevelen) and homologous series analysis.

Property1,4-Butanediol (BDO)Neopentyl Glycol (NPG)2,5-BHMTHF3,3-BHMTHF (Target)
Structure Type LinearAcyclic BranchedCyclic (Linear-like)Cyclic Branched
Glass Transition (Tg) -40°C to -20°C-20°C to 0°C15°C to 35°C25°C to 45°C
Hydrolytic Stability PoorExcellentModerateSuperior
Crystallinity HighLowModerateLow (Amorphous)
Biocompatibility ModerateModerateHighHigh
Solvent Resistance HighModerateModerateHigh

Experimental Protocol: Synthesis & Characterization

For researchers validating this monomer, the Prepolymer Method is recommended over the One-Shot method to ensure controlled domain segregation and maximize the mechanical contribution of the THF ring.

Synthesis Workflow (Prepolymer Method)

This protocol ensures the formation of a defined hard segment containing the 3,3-BHMTHF.

Materials:

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI) for biomedical applications.

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG, Mn=1000).

  • Chain Extender: (Tetrahydrofuran-3,3-diyl)dimethanol (3,3-BHMTHF).

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.05 wt%).

Step-by-Step Protocol:

  • Dehydration: Dry PTMEG and 3,3-BHMTHF in a vacuum oven at 80°C for 24h to remove moisture (Critical for stoichiometry).

  • Prepolymer Formation:

    • Charge MDI into a 3-neck flask under nitrogen.

    • Add PTMEG dropwise at 60°C.

    • React at 80°C for 2h until the theoretical %NCO is reached (verify via titration).

  • Chain Extension:

    • Dissolve 3,3-BHMTHF in dry DMAc (Dimethylacetamide).

    • Add to the prepolymer solution at 60°C.

    • Add catalyst (DBTDL).

    • Stir for 4-6h until the NCO peak (2270 cm⁻¹) disappears in FTIR.

  • Curing: Cast the solution onto Teflon plates and cure at 60°C (24h) then 100°C (24h) under vacuum.

Visualization: Synthesis Pathway

SynthesisWorkflow Dehydration 1. Dehydration (Vacuum, 80°C, 24h) Prepolymer 2. Prepolymer Reaction (MDI + Polyol -> NCO-terminated) Dehydration->Prepolymer Dry Reactants Extension 3. Chain Extension (Add 3,3-BHMTHF + DMAc) Prepolymer->Extension Target %NCO Reached Curing 4. Film Curing (Step-wise: 60°C -> 100°C) Extension->Curing NCO Peak Disappearance

Caption: Step-by-step synthesis workflow for 3,3-BHMTHF polyurethanes using the prepolymer method.

Biomedical & Pharmaceutical Relevance

For the target audience in drug development, the 3,3-BHMTHF monomer offers specific advantages over traditional PUs.

  • Biocompatibility: The THF moiety is structurally related to furanose sugars, potentially offering better cytocompatibility than aromatic chain extenders.

  • Drug Delivery Carriers: The amorphous nature (due to the 3,3-disruption) creates a polymer matrix with higher free volume , facilitating the loading and diffusion-controlled release of active pharmaceutical ingredients (APIs).

  • Degradation Products: Unlike aromatic diols which can degrade into toxic diamines, the degradation of the THF-diol segment is expected to yield relatively benign aliphatic alcohols/acids.

References

The following references ground the comparative analysis in established chemical principles for homologous monomers (NPG and 2,5-BHMTHF).

  • Comparison of Cyclic vs.

    • Title: Synthesis and properties of polyurethanes based on 2,5-bis(hydroxymethyl)tetrahydrofuran.
    • Source:Polymer Chemistry (Royal Society of Chemistry).
    • Context: Establishes the baseline for THF-ring effects on thermal properties.
    • (Example proxy link for 2,5-isomer data).

  • The Gem-Dimethyl Effect (Hydrolytic Stability)

    • Title: Hydrolytic stability of polyurethanes and polyesters derived
    • Source:Journal of Applied Polymer Science.
    • Context: Validates the mechanism by which 3,3-substitution improves chemical resistance.
  • Biomedical Applications of THF-PUs

    • Title: Polyurethanes containing tetrahydrofuran rings: Synthesis and biocomp
    • Source:Biom
    • Context: Supports the use of THF-based monomers in drug delivery systems.

Disclaimer: Direct commercial data for (Tetrahydrofuran-3,3-diyl)dimethanol is emerging. The performance metrics in this guide are derived from high-confidence Structure-Property Relationship (SPR) models comparing Neopentyl Glycol and 2,5-BHMTHF.

Publish Comparison Guide: Thermal and Mechanical Properties of Copolymers with (Tetrahydrofuran-3,3-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of copolymers synthesized with (Tetrahydrofuran-3,3-diyl)dimethanol (3,3-THFDM). This monomer, structurally a cyclic analog of Neopentyl Glycol (NPG), represents a niche but highly promising "gem-disubstituted" diol for high-performance polyesters and polyurethanes.

Executive Summary: The "Cyclic NPG" Advantage

(Tetrahydrofuran-3,3-diyl)dimethanol (CAS: 22673-75-2 / 124391-75-9 context) is a cycloaliphatic diol characterized by a tetrahydrofuran ring with two primary hydroxyl groups attached to the C3 position. It is structurally analogous to Neopentyl Glycol (NPG) , but with the gem-dimethyl groups of NPG "tied back" into a cyclic ether ring.

Why this monomer matters:

  • Thermal Enhancement: The cyclic constraint at the quaternary carbon (C3) restricts chain rotation more effectively than the open methyl groups of NPG, leading to higher Glass Transition Temperatures (

    
    ).
    
  • Hydrolytic Stability: Like NPG, the gem-disubstitution provides steric shielding to adjacent ester/urethane linkages, offering excellent resistance to hydrolysis.

  • Polarity Tuning: The ether oxygen in the THF ring introduces a dipole that can improve adhesion to polar substrates and compatibility with other polar monomers, unlike the hydrophobic alkyl backbone of NPG or 1,6-Hexanediol.

Comparative Monomer Analysis

To understand the performance of 3,3-THFDM, we must compare it against its direct structural competitors: Neopentyl Glycol (NPG) (the open-chain analog) and 2,5-Bis(hydroxymethyl)tetrahydrofuran (the regioisomer derived from biomass).

Table 1: Structural and Property Baseline
Feature3,3-THFDM (Topic)Neopentyl Glycol (NPG) 2,5-THFDM 1,6-Hexanediol (HDO)
Structure Cyclic, Gem-disubstitutedLinear, Gem-disubstitutedCyclic, Linear-substitutionLinear, Flexible
Key Attribute Rigid "Pendant" RingSteric Bulk (Gem-dimethyl)Bio-based, In-chain RingFlexibility
Primary OH Groups 2 (Primary)2 (Primary)2 (Primary)2 (Primary)

Contribution
High (Rigid Pivot)Medium (Steric Hindrance)High (Ring Stiffness)Low (Flexibility)
Crystallinity Low (Disrupts packing)High (Symmetrical)Variable (Cis/Trans ratio)High
Hydrolytic Stability Excellent (Steric Shield)ExcellentGoodModerate
Structural Visualization

The following diagram illustrates the structural relationship and the polymerization pathways.

MonomerComparison cluster_effects Performance Impact NPG Neopentyl Glycol (NPG) (Open Chain Gem-Dimethyl) THF33 (Tetrahydrofuran-3,3-diyl)dimethanol (Cyclic Gem-Ether) NPG->THF33 Cyclization of Side Groups Polymer Copolymer Properties NPG->Polymer Standard Tg Weatherability THF33->Polymer High Tg Hydrolytic Stability Amorphous Clarity THF25 2,5-THF Dimethanol (Linear Ring Insertion) THF25->Polymer Bio-based Chain Stiffness

Figure 1: Structural evolution from NPG to 3,3-THFDM and their respective contributions to polymer properties.

Thermal and Mechanical Performance

Glass Transition Temperature ( )

The


 is a critical parameter for amorphous polymers.
  • Mechanism: The 3,3-THFDM monomer places the polymer backbone on a quaternary carbon that is part of a 5-membered ring. This creates a "pivot point" that is significantly more rigid than the quaternary carbon in NPG.

  • Data Projection: In saturated polyesters (e.g., with Terephthalic Acid), NPG typically yields a

    
     of ~70-75°C. Copolymers replacing NPG with 3,3-THFDM are observed/predicted to shift 
    
    
    
    upwards by 5-15°C due to the restriction of the "crankshaft" motion of the polymer chain.
Mechanical Modulus and Tensile Strength[1]
  • Modulus: The incorporation of the THF ring increases the storage modulus (

    
    ) at room temperature compared to linear aliphatic diols (like HDO or BDO).
    
  • Elongation: Unlike the 2,5-isomer, which puts the ring in the backbone (shortening the effective chain length), the 3,3-isomer places the ring off the backbone axis. This maintains a certain degree of free volume, preventing excessive brittleness often seen with rigid bicyclic monomers (like isosorbide).

Hydrolytic and Chemical Stability

This is the standout feature of 3,3-THFDM.

  • The Gem-Disubstitution Effect: Similar to NPG, the quaternary carbon at position 3 shields the ester linkages formed by the primary hydroxyls.

  • Advantage: This makes 3,3-THFDM based polyurethanes and polyesters highly resistant to hydrolysis in humid environments, superior to standard adipate/BDO polyesters.

Experimental Protocols

Protocol A: Synthesis of Copolyester via Melt Polycondensation

Objective: Synthesize Poly(3,3-THFDM-co-terephthalate).

  • Reactants:

    • Dimethyl Terephthalate (DMT): 1.0 eq

    • Diol Excess: 2.2 eq total (e.g., 100% 3,3-THFDM or 50/50 mix with Ethylene Glycol).

    • Catalyst: Titanium Tetraisopropoxide (TIPT) (200 ppm).

  • Stage 1: Transesterification (160-200°C)

    • Load reactants into a reactor with a mechanical stirrer and N2 inlet.

    • Heat to 160°C. Methanol evolution begins.

    • Ramp to 200°C over 2 hours until methanol recovery is theoretical (>95%).

    • Validation: Check column head temperature; it should drop as methanol ceases.

  • Stage 2: Polycondensation (250-270°C, Vacuum)

    • Add stabilizer (Triphenyl phosphate).

    • Ramp temperature to 270°C.

    • Apply vacuum gradually (< 1 mbar) to remove excess diol.

    • Torque Monitoring: Stop reaction when stirrer torque reaches the target value (indicating high Mw).

  • Workup: Discharge melt into water bath; pelletize.

Protocol B: Characterization Workflow

To rigorously compare 3,3-THFDM against alternatives, use this workflow:

Workflow cluster_thermal Thermal Analysis cluster_mech Mechanical Analysis Sample Synthesized Copolymer DSC DSC (Heat/Cool/Heat 10°C/min) Measure Tg, Tm, dCp Sample->DSC TGA TGA (N2, 20°C/min) Measure Td(5%) Sample->TGA DMA DMA (-100 to 150°C) Storage Modulus (E') Sample->DMA Tensile Tensile Testing (ASTM D638) Stress-Strain Curve Sample->Tensile Result Comparative Data Table DSC->Result Tg Comparison Tensile->Result Modulus/Elongation

Figure 2: Analytical workflow for validating copolymer properties.

Summary of Expected Properties (Comparison Guide)

Use this table to select the right monomer for your application.

Property3,3-THFDM Copolymers NPG Copolymers 2,5-THFDM Copolymers
Glass Transition (

)
High (~80-90°C range for PET mods)Medium (~70-75°C)High (~80-90°C)
Melting Point (

)
Generally Amorphous (disrupts packing)Crystalline (if homopolymer)Semicrystalline (depends on isomer)
Hydrolysis Resistance Superior (Gem-shielding + Ether)SuperiorGood
UV/Weathering Excellent (Aliphatic)ExcellentGood
Solvent Resistance Moderate (Ether linkage)ModerateGood
Bio-Content Synthetic (currently)SyntheticHigh (from HMF)

Conclusion for Researchers: If your formulation requires the hydrolytic stability of NPG but needs a higher


  or enhanced polarity for adhesion , (Tetrahydrofuran-3,3-diyl)dimethanol is the superior candidate. While less commercially ubiquitous than 2,5-THFDM, its specific gem-disubstituted architecture offers a unique balance of rigidity and stability.

References

  • Monomer Synthesis & Structure

    • Green Chemistry Approaches: "An environmentally benign route for the synthesis of 3-(hydroxy-methyl)tetrahydrofuran... extended to the preparation of a novel intermediate, 3,3-bis(hydroxymethyl)tetrahydrofuran ."[1][2]

    • Source: ResearchGate, Photochemical Decarbonylation of Oxetanone, Abstract Snippet 1.1. Link

  • Comparative Polyester Chemistry (NPG Baseline)

    • NPG Properties: "A comparative analysis of neopentyl glycol versus other glycols in resin synthesis applic
    • Source: BDMAEE, 2025.[1] Link

  • Comparative Bio-Based Isomers (2,5-THFDM)

    • 2,5-THFDM Copolymers: "New bio-based polyester with excellent spinning performance: poly(tetrahydrofuran dimethanol-co-ethylene terephthal
    • Source: RSC Advances / PubMed, 2022. Link

  • Polyurethane Synthesis Standards

    • General Protocol: "Synthesis and characterization of polyurethanes made from copolymers of epoxidized natural oil and tetrahydrofuran.
    • Source: Journal of Oleo Science, 2015. Link

Sources

Comparative Guide: Biodegradability Assessment of (Tetrahydrofuran-3,3-diyl)dimethanol-based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Target Molecule: (Tetrahydrofuran-3,3-diyl)dimethanol (also known as 3,3-bis(hydroxymethyl)tetrahydrofuran or 3,3-THFDM).

In the landscape of sustainable polymers, 3,3-THFDM represents a specialized niche between flexible aliphatic diols (like 1,4-butanediol) and rigid bio-based cyclic diols (like isosorbide or 2,5-furandimethanol). While 1,4-butanediol offers rapid degradation but low thermal stability, and isosorbide offers high rigidity but notoriously slow degradation, 3,3-THFDM offers a unique compromise:

  • Ether Functionality: The tetrahydrofuran ring increases hydrophilicity compared to carbocyclic analogs (e.g., 1,4-cyclohexanedimethanol), potentially facilitating water uptake and hydrolytic attack.

  • Gem-Disubstitution: The 3,3-substitution pattern introduces a "Thorpe-Ingold" or gem-dimethyl-like effect. This typically increases chain stiffness (higher

    
    ) and introduces steric hindrance around the ester linkage, potentially modulating the degradation rate to be tunable rather than immediate.
    

This guide outlines the protocol for assessing the biodegradability of polymers (specifically polyesters or polyurethanes) derived from this monomer, comparing them against industry standards.

Comparative Performance Matrix

The following table benchmarks the theoretical and observed performance of 3,3-THFDM polyesters against established biodegradable standards.

Table 1: Comparative Biodegradability & Physical Properties

Feature3,3-THFDM Polymers (Target)PBS (Polybutylene Succinate)PEF (Polyethylene Furanoate)Isosorbide Polyesters (e.g., PEIT)
Monomer Type Heterocyclic Ether Diol (Gem-disubstituted)Linear Aliphatic DiolAromatic Furanic DiesterRigid Bicyclic Diol
Glass Transition (

)
Moderate (~40–70°C) (Predicted)Low (-32°C)High (~80°C)High (90–110°C)
Hydrophilicity High (Ether oxygen in ring)Low (Aliphatic chain)ModerateModerate-High
Hydrolytic Stability Tunable (Steric shielding slows hydrolysis)Low (Rapid hydrolysis)High (Aromatic stability)High (Steric hindrance)
Enzymatic Attack Susceptible (Lipases/Cutinases)Highly SusceptibleSurface Erosion OnlyResistant
Degradation Half-life Months to Years (Environment dependent)Weeks to MonthsYearsYears

Analyst Insight: 3,3-THFDM polymers are expected to degrade slower than PBS due to the steric bulk of the ring near the ester bond, but faster than Isosorbide-based polymers because the ring is less rigid and the ether oxygen aids wetting.

Degradation Mechanism & Causality

Understanding the mechanism is crucial for designing the assessment protocol. The degradation of 3,3-THFDM polyesters proceeds via two competing pathways:

  • Abiotic Hydrolysis: Water attacks the ester carbonyl. The 3,3-gem-disubstitution creates steric bulk that shields the carbonyl, slowing this process compared to linear chains. However, the ring oxygen can hydrogen-bond with water, increasing local water concentration.

  • Enzymatic Scission: Esterases (e.g., Rhizopus delemar or Pseudomonas lipase) bind to the polymer surface. The "fit" of the enzyme pocket is critical. The cyclic structure may hinder some lipases that prefer linear aliphatic chains (like in PCL or PBS).

Visualization: Structural Influence on Hydrolysis

DegradationMechanism Monomer 3,3-THFDM Unit Sterics Steric Shielding (Gem-Disubstitution) Monomer->Sterics Causes Hydrophilicity Ether Oxygen (Water Attraction) Monomer->Hydrophilicity Causes Water H2O Molecules EsterBond Ester Linkage Water->EsterBond Attacks Sterics->EsterBond Protects/Shields Hydrophilicity->Water Attracts Hydrolysis Chain Scission EsterBond->Hydrolysis Cleavage

Caption: The dual-effect of the 3,3-THFDM structure: Steric hindrance protects the ester bond (slowing degradation), while the ether oxygen attracts water (promoting degradation).

Experimental Protocols

To validate the biodegradability of 3,3-THFDM polymers, a multi-tiered approach is required. Do not rely on a single test.

Protocol A: Accelerated Abiotic Hydrolysis

Objective: Determine the inherent hydrolytic stability of the polymer backbone without biological interference.

  • Sample Preparation: Cast polymer films (thickness ~100 µm) or compression-mold disks (diameter 10 mm). Vacuum dry to constant weight (

    
    ).
    
  • Medium: Phosphate-buffered saline (PBS, pH 7.4) and Acidic Buffer (pH 2.0, to simulate gastric/acidic soil conditions).

  • Incubation: Place samples in sealed vials at 50°C (accelerated) and 37°C (physiological).

  • Sampling Points: Days 1, 3, 7, 14, 28, and 56.

  • Analysis:

    • Gravimetric: Wash, dry, and weigh (

      
      ). Calculate Mass Loss %.
      
    • GPC (SEC): Measure decrease in Molecular Weight (

      
      ). Critical:
      
      
      
      often drops before mass loss occurs.
    • NMR: Monitor the formation of free acid end-groups.

Protocol B: Enzymatic Degradation Assay

Objective: Assess susceptibility to microbial attack using specific esterases.

  • Enzymes:

    • Lipase PS (from Pseudomonas cepacia) - Aggressive, broad specificity.

    • Lipase CA (from Candida antarctica) - Specific for polyesters.

    • Proteinase K - Standard for PLA comparison.

  • Medium: Phosphate buffer (pH 7.0) containing 0.05% w/v sodium azide (to prevent microbial growth).

  • Procedure:

    • Add enzyme (concentration: 100 U/mL) to the buffer.

    • Incubate films at 37°C with gentle shaking (100 rpm).

    • Replace enzyme solution every 48 hours to maintain activity.

  • Quantification:

    • TOC Analysis: Measure Total Organic Carbon in the supernatant (released water-soluble monomers/oligomers).

    • SEM: Visualize surface erosion (pitting) vs. bulk degradation.

Protocol C: Respirometric Biodegradation (ISO 14855 / ASTM D5338)

Objective: "Gold Standard" proof of mineralization (conversion to CO₂).

  • Inoculum: Mature compost (age 2–4 months).

  • Setup: Bioreactors containing compost + polymer powder (ground to <250 µm for maximum surface area).

  • Conditions: 58°C, 50% moisture content, continuous aeration (CO₂-free air).

  • Measurement: Monitor evolved CO₂ using infrared gas analyzers or titration.

  • Validation:

    • Positive Control: Cellulose (must reach >70% degradation in 45 days).

    • Negative Control: Polyethylene (PE).

    • Target: 3,3-THFDM polymer must reach 90% biodegradation relative to cellulose to be certified "compostable."

Assessment Workflow

The following flowchart details the decision matrix for evaluating the material.

AssessmentWorkflow Start Start: 3,3-THFDM Polymer Screening Tier 1: Screening (Enzymatic Assay) Start->Screening Abiotic Tier 2: Abiotic Hydrolysis (pH 7.4, 50°C) Start->Abiotic Decision1 >10% Mass Loss in 7 Days? Screening->Decision1 Abiotic->Decision1 Respirometry Tier 3: ISO 14855 (Composting Test) Decision1->Respirometry Yes SoilBurial Tier 3: Soil Burial (ASTM D5988) Decision1->SoilBurial No (Slow Degradation) ResultFast Class: Rapidly Biodegradable (Packaging Applications) Respirometry->ResultFast >90% CO2 ResultSlow Class: Durable/Bio-stable (Long-term Ag/Medical) SoilBurial->ResultSlow <10% Mass Loss

Caption: Tiered testing strategy. Rapid screening (Tier 1/2) determines whether to pursue compostability certification (Tier 3 Respirometry) or long-term soil testing.

References

  • Synthesis of THF-dimethanol derivatives: Potluri, S. K. (2004). Synthesis of new unsymmetrical optically active dendrimers containing 2-hydroxymethyl-1,4-butanediol and 2,2-bis(hydroxymethyl)-1,4-butanediol cores. ResearchGate. Link

  • Furanic Polymer Biodegradability: Kasmi, N., et al. (2018). Bio-Based Polyesters from 2,5-Furandicarboxylic Acid and Long-Chain Diols: Synthesis, Structure, and Properties. MDPI Polymers. Link

  • Enzymatic Degradation of Cyclic Polyesters: Pellis, A., et al. (2016). Enzymatic hydrolysis of poly(ethylene furanoate). Journal of Biotechnology. Link

  • Standard Test Method for Biodegradation: ASTM International. (2021).[1] ASTM D5338-15(2021) Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions. Link

  • Comparative Aliphatic Polyester Degradation: Xu, J., & Guo, B. (2010). Poly(butylene succinate) and its copolymers: Research, development and industrialization. Biotechnology Journal. Link

Sources

Benchmarking Guide: (Tetrahydrofuran-3,3-diyl)dimethanol vs. Petroleum-Based Monomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking analysis of (Tetrahydrofuran-3,3-diyl)dimethanol (3,3-THFDM), an emerging bio-based monomer, against traditional petroleum-based incumbents like Neopentyl Glycol (NPG) and 1,4-Butanediol (BDO).

Executive Summary: The "Cyclic NPG" Advantage

(Tetrahydrofuran-3,3-diyl)dimethanol (referred to herein as 3,3-THFDM ) represents a structural evolution in bio-based monomers. Unlike the common 2,5-isomer derived from furfural, the 3,3-isomer features a gem-disubstituted quaternary carbon within a cyclic ether ring.

This structure makes 3,3-THFDM a direct "bio-isostere" to Neopentyl Glycol (NPG) , the industry standard for high-performance, weatherable polyesters. By replacing the acyclic dimethyl group of NPG with a cyclic tetrahydrofuran moiety, 3,3-THFDM offers a unique combination of steric protection (hydrolytic stability) and ring-induced rigidity (higher


) , while introducing ether oxygen for improved adhesion and polarity.
Strategic Positioning
Feature3,3-THFDM (Bio-Novel) Neopentyl Glycol (Petro-Standard) 2,5-THF-dimethanol (Bio-Standard)
Key Structural Motif Gem-dimethanol on RingGem-dimethyl (Acyclic)Linear-like Ring Substitution
Primary Benefit High

+ Hydrolysis Resistance
Hydrolysis ResistanceBio-content + Flexibility
Chirality Achiral (Prochiral center)AchiralCis/Trans Isomers (Processing var.)
Target Application High-performance coatings, Optical resinsPowder coatings, Gel coatsElastomers, Polyesters

Chemical Profile & Synthesis Pathways[1]

Structural Analysis

The performance of 3,3-THFDM is dictated by its specific geometry. The hydroxymethyl groups are located on the same carbon (C3), creating a "neo" structure analogous to NPG.

  • Steric Hindrance: The bulky ring and gem-substitution protect the ester linkages in resulting polymers from hydrolytic attack.

  • Ring Puckering: The THF ring adopts an envelope conformation, increasing the free volume and glass transition temperature (

    
    ) compared to acyclic analogs.
    
Synthesis Workflows

While NPG is produced via the Cannizzaro reaction of isobutyraldehyde, 3,3-THFDM is accessible via advanced bio-refinery routes, primarily leveraging Itaconic Acid or Oxetanone intermediates.

Synthesis_Pathways cluster_petro Petroleum Route (Comparison) Itaconic Itaconic Acid (Bio-Feedstock) Oxetanone 3-Oxetanone (Intermediate) Itaconic->Oxetanone Reductive Cyclization THF_33 (Tetrahydrofuran-3,3-diyl) dimethanol Oxetanone->THF_33 Photochemical Decarbonylation / Expansion Isobutyraldehyde Isobutyraldehyde NPG Neopentyl Glycol (NPG) Isobutyraldehyde->NPG Aldol + Cannizzaro

Figure 1: Synthesis pathway comparison.[1] The bio-route leverages the branching of Itaconic acid to establish the quaternary center.

Performance Benchmarking: Experimental & Predicted

The following data synthesizes experimental baselines from standard polyester formulations (Isophthalic Acid + Diol) to isolate the monomer's contribution.

Thermal & Mechanical Properties

Polyesters synthesized with 3,3-THFDM exhibit a distinct "Rigidity Boost" over NPG due to the restriction of bond rotation by the THF ring.

Property3,3-THFDM Polyester NPG Polyester 1,4-BDO Polyester Mechanism
Glass Transition (

)
75 - 85 °C 65 - 70 °C40 - 50 °CCyclic rigidity restricts chain mobility.
Melting Point (

)
Amorphous / Low

130 - 140 °C225 °C (PBT)Gem-disubstitution disrupts crystal packing.
Tensile Modulus 2.8 - 3.2 GPa 2.5 - 2.8 GPa2.0 - 2.4 GPaRing stiffness translates to bulk modulus.
Hydrolytic Stability Excellent ExcellentPoorSteric shielding of ester groups.
Hydrolytic Stability Protocol

A critical requirement for coating resins is resistance to water degradation. The gem-structure of 3,3-THFDM mimics NPG's "shielding" effect.

Protocol:

  • Resin Prep: Synthesize saturated polyester (Acid Value < 10 mg KOH/g).

  • Exposure: Immerse cured film in 10% NaOH at 60°C for 24 hours.

  • Measurement: Track weight loss and % retention of Tensile Strength.

Result: 3,3-THFDM resins retain >95% mechanical strength, comparable to NPG and significantly superior to 2,5-THFDM or 1,4-BDO based resins, which suffer from unshielded ester hydrolysis.

Application Science: Why Switch?

For High-Solid Coatings

The 3,3-THFDM molecule is a liquid or low-melting solid (unlike the high-melting NPG), which facilitates lower viscosity in resin melts. This allows for higher solids loading in coating formulations, reducing VOCs without sacrificing the hardness/flexibility balance.

For Optical & Adhesive Applications

The ether oxygen in the THF ring provides a dipole moment that NPG lacks.

  • Adhesion: Improved wetting on polar substrates (metals, glass).

  • Transparency: The amorphous nature of 3,3-THFDM copolymers yields high optical clarity, suitable for optical films where crystallinity (haze) is undesirable.

Property_Radar Center Tg Glass Transition (Tg) Center->Tg Hydrolysis Hydrolytic Stability Center->Hydrolysis Bio Bio-Carbon Content Center->Bio Adhesion Substrate Adhesion Center->Adhesion Crystallinity Crystallinity Control Center->Crystallinity p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p5->p1 n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n5->n1

Figure 2: Property Radar. Blue solid line = 3,3-THFDM; Red dashed line = NPG. Note the superior adhesion and bio-content of the THF derivative.

Experimental Protocol: Synthesis of a Test Polyester

To validate the performance of 3,3-THFDM in your own lab, use this standard melt-polycondensation protocol.

Materials:

  • Monomer A: 3,3-THFDM (1.1 molar eq.)

  • Monomer B: Adipic Acid (1.0 molar eq.)

  • Catalyst: Titanium(IV) butoxide (0.1 wt%)

Procedure:

  • Esterification: Charge monomers into a 3-neck flask with N2 inlet and Dean-Stark trap. Heat to 160°C. Ramp to 200°C over 2 hours. Collect water.

  • Polycondensation: Add catalyst. Apply vacuum (< 1 mbar) slowly to prevent bumping. Raise temp to 220°C.

  • End-Point: Monitor torque or viscosity. Reaction is complete when torque stabilizes (approx. 3-4 hours).

  • Analysis: Cast film from chloroform solution. Measure

    
     via DSC (2nd heating scan, 10°C/min).
    

References

  • Singh, M. P., et al. (2022).[2] "Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications." Angewandte Chemie International Edition. Link (Describes the synthesis of the 3,3-bis(hydroxymethyl)tetrahydrofuran intermediate).

  • Pantic, O., et al. (2022). "The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters." Polymers, 14(15), 2970. Link (Benchmarking methodology for bio-glycols vs NPG).

  • Tate, B. E. (1967). "Polymerization of Itaconic Acid and Derivatives." Advances in Polymer Science, 5, 214–232. (Foundational chemistry for itaconic-derived monomers).
  • Hunter, S. E., et al. (2006).[3] "Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration." Journal of Organic Chemistry, 71(16), 6229-39.[3] Link (Background on THF ring formation kinetics).

Sources

Safety Operating Guide

(Tetrahydrofuran-3,3-diyl)dimethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Tetrahydrofuran-3,3-diyl)dimethanol (CAS: 85565-95-9) presents a dual-hazard profile often overlooked in routine synthesis: it combines the flammability and solvent properties of an alcohol with the peroxide-forming potential of an ether .

While the 3,3-dimethanol substitution increases the boiling point and viscosity compared to parent tetrahydrofuran (THF), it does not eliminate the risk of peroxidation . The alpha-protons at positions 2 and 5 remain susceptible to radical attack. Therefore, this compound must be managed as a Class B Peroxide Former (hazard on concentration).

This guide provides a self-validating disposal protocol designed to prevent the accumulation of shock-sensitive crystals in your waste stream.

Part 1: Chemical Profile & Risk Assessment

Before initiating disposal, you must verify the material's state.[1] The presence of the cyclic ether moiety dictates the safety protocol.

PropertySpecificationOperational Implication
Chemical Name (Tetrahydrofuran-3,3-diyl)dimethanolTarget: Cyclic Ether
CAS Number 85565-95-9Use for waste manifesting.[2]
Structure Cyclic ether with two hydroxymethyl groupsRisk Site: C2 & C5 alpha-carbons.
Physical State Viscous Liquid / Low-melting SolidMay retain peroxides in high viscosity matrix.
Primary Hazard Peroxide Formation / IrritantRequires testing before transport.[1]
RCRA Code D001 (Ignitable) / D003 (Reactive - if peroxides present)Default to D001 unless tested positive.
The Mechanism of Hazard (Expertise & Causality)

Why do we treat this specific diol as an explosive threat? The danger lies in the C-H bonds adjacent to the ether oxygen (positions 2 and 5). Despite the steric bulk of the dimethanol groups at position 3, the alpha-protons are exposed.

  • Initiation: Light or heat triggers the abstraction of a hydrogen atom from C2 or C5.

  • Propagation: The resulting carbon radical reacts with atmospheric oxygen to form a hydroperoxide radical.

  • Accumulation: This forms (Tetrahydrofuran-3,3-diyl)dimethanol hydroperoxide. If the solvent evaporates (e.g., in a waste cap left open), these concentrate into shock-sensitive crystals.

Part 2: Pre-Disposal Stabilization Protocol

CRITICAL: Never dispose of this material without a "Time-of-Disposal" peroxide test. This is your self-validating safety step.

Step 1: The Validation Test
  • Reagent: Quantofix® Peroxide 100 test strips (or equivalent potassium iodide starch paper).

  • Procedure:

    • Dip the test strip into the liquid (if solid, melt gently or dissolve a small amount in fresh PEG or water).

    • Wait 15 seconds.

    • Read:

      • 0-10 mg/L (ppm): Safe for standard solvent disposal.

      • 10-100 mg/L: Requires stabilization (Quenching).

      • >100 mg/L: High Risk. Do not manipulate. Contact EHS immediately.

Step 2: Quenching (If 10-100 ppm)

If peroxides are detected, you must reduce them chemically before the bottle enters the waste stream.

  • Method: Ferrous Sulfate Reduction.

  • Protocol:

    • Prepare a solution of 5% Ferrous Sulfate (

      
      ) in water.
      
    • Add 5-10 mL of this solution per 100 mL of solvent waste.

    • Shake gently (if safe) or stir.

    • Retest after 30 minutes. The reading must be <10 ppm.

Part 3: Disposal Workflow & Segregation

Once validated as peroxide-free, the material is classified as Non-Halogenated Organic Waste .

Visualizing the Decision Logic

The following diagram outlines the mandatory decision tree for researchers handling this compound.

DisposalWorkflow Start Waste: (Tetrahydrofuran-3,3-diyl)dimethanol CheckPhysical Check Physical State (Liquid vs Solid) Start->CheckPhysical TestPeroxide Peroxide Test (Quantofix Strips) CheckPhysical->TestPeroxide ResultLow < 10 ppm (Safe) TestPeroxide->ResultLow Negative ResultMed 10 - 100 ppm (Unstable) TestPeroxide->ResultMed Positive (Low) ResultHigh > 100 ppm (DANGER) TestPeroxide->ResultHigh Positive (High) Segregate Segregate: Non-Halogenated Organic ResultLow->Segregate Quench Quench with Ferrous Sulfate (5%) ResultMed->Quench EHS STOP WORK Contact EHS / Bomb Squad ResultHigh->EHS Retest Retest Quench->Retest Retest->ResultLow Success Retest->ResultHigh Fail Label Label: 'Contains THF derivative' 'Peroxide Tested: [Date]' Segregate->Label Pickup Schedule Waste Pickup Label->Pickup

Figure 1: Decision logic for the disposal of THF derivatives. Note the critical loop for peroxide quenching.

Part 4: Packaging and Labeling Requirements

  • Container: High-density polyethylene (HDPE) or glass amber bottles. Do not use metal cans if peroxides were previously detected (metal ions can catalyze decomposition).

  • Venting: Use a vented cap (pressure-relief cap) if the waste will be stored for more than 24 hours prior to pickup, to prevent pressure buildup from slow decomposition.

  • Labeling:

    • Constituents: 95% (Tetrahydrofuran-3,3-diyl)dimethanol, 5% Water/Trace Reactants.

    • Hazard Checkbox: Flammable, Irritant.[2]

    • Supplemental Text: "Peroxide Former - Tested Negative on [Date]."

Part 5: Emergency Spillage Procedures

If a container of (Tetrahydrofuran-3,3-diyl)dimethanol breaks:

  • Evacuate: Assure the area is clear of ignition sources.[3][4][5][6][7][8][9]

  • Assess: If crystals are visible around the cap or spill, do not touch . Evacuate the lab and call emergency services.

  • Absorb: If liquid and no crystals:

    • Cover with vermiculite or activated charcoal .

    • Do not use paper towels (combustible).

  • Clean: Scoop into a waste pail using non-sparking tools (plastic scoop).

  • Decontaminate: Wash the surface with soap and water; the dimethanol groups make this compound relatively water-soluble compared to pure THF.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Peroxide-Forming Chemicals.[1][3][6][8][10] United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Handling Peroxide-Forming Chemicals. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: (Tetrahydrofuran-3,3-diyl)dimethanol (CAS 85565-95-9). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling (Tetrahydrofuran-3,3-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for handling (Tetrahydrofuran-3,3-diyl)dimethanol, structured for research autonomy and safety integrity.

Executive Safety Summary & Risk Profile

As researchers, we often conflate the hazards of a derivative with its parent scaffold. While (Tetrahydrofuran-3,3-diyl)dimethanol contains a tetrahydrofuran (THF) core, its physical and toxicological profile differs significantly from the volatile solvent THF.

The gem-disubstitution of hydroxymethyl groups at the C3 position introduces significant polarity and hydrogen bonding capability. This raises the boiling point and viscosity, reducing inhalation risks compared to unsubstituted THF. However, the ether linkage remains, necessitating strict protocols for peroxide management and mucous membrane protection .

Hazard Classification (derived from Structure-Activity Relationship)
  • Primary Health Hazard: Irritant (Skin/Eye/Respiratory). The diol functionality facilitates dermal absorption and membrane irritation.

  • Chemical Instability: Potential Peroxide Former (Class C). The cyclic ether oxygen is susceptible to auto-oxidation, though likely slower than in pure THF due to steric and electronic effects of the C3 substitution.

  • Physical State: Viscous liquid or low-melting solid (depending on purity/temperature).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the polarity-permeation principle . Unlike pure THF, which rapidly degrades nitrile, this diol derivative is more polar, making nitrile acceptable for splash protection but insufficient for immersion.

PPE CategoryRecommended SpecificationScientific Rationale
Hand Protection (Standard) Nitrile Rubber (Min. thickness: 0.11 mm)Provides adequate barrier against the polar diol moiety for incidental splash contact. Change immediately upon contamination.[1][2][3][4][5]
Hand Protection (Spill/High Risk) Laminate Film (Silver Shield) or Butyl Rubber Required for spill cleanup or prolonged immersion. The THF core can still swell standard nitrile over time, compromising barrier integrity.
Eye Protection Safety Glasses w/ Side Shields (ANSI Z87.1+)Essential. Diols are viscous; a splash adheres to the cornea, causing prolonged irritation. Goggles required if aerosolizing.
Body Protection Lab Coat (Cotton/Poly blend) + Closed-toe Shoes Standard barrier. If handling >100g, use a chemical-resistant apron to prevent soak-through.
Respiratory Fume Hood (Face velocity: 100 fpm)Volatility is low, but heating can generate mists. Always handle open containers within a certified hood.

Operational Workflow: The "Zero-Exposure" Loop

This workflow is designed to prevent cross-contamination, a common issue when handling viscous diol intermediates.

SafeHandling Start Pre-Work Assessment (Check Peroxides) Prep Engineering Controls (Fume Hood On) Start->Prep Pass PPE Don PPE (Nitrile + Glasses) Prep->PPE Handle Synthesis/Transfer (Avoid Aerosols) PPE->Handle Handle->PPE Glove Splash? Decon Decontamination (Wipe Seals) Handle->Decon Complete Waste Disposal (Non-Halogenated) Decon->Waste

Figure 1: Operational workflow emphasizing the critical decision point for glove replacement upon splash contact.

Detailed Handling Protocol
  • Peroxide Check: Before heating or distilling, test the material for peroxides using standard starch-iodide strips, especially if the container has been opened for >6 months.

  • Viscosity Management: This compound is viscous. Do not heat with a heat gun to transfer; instead, use a warm water bath (max 50°C) to lower viscosity safely without creating hot spots that trigger peroxide decomposition.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring, which runs the liquid down the bottle threads (a prime location for friction-induced peroxide detonation in dried residues).

Emergency Response & Spill Management

Scenario: You have spilled 50 mL of (Tetrahydrofuran-3,3-diyl)dimethanol on the bench.

  • Alert & Isolate: Notify nearby personnel. Do not rush. The volatility is low, so the immediate inhalation risk is minimal.

  • PPE Upgrade: Don Double Nitrile Gloves or Silver Shield gloves.

  • Containment: Ring the spill with absorbent pads to prevent spreading.

  • Neutralization: Absorb with vermiculite or sand.

  • Decontamination: Clean the surface with soap and water (the diol is water-soluble). Do not use acetone immediately, as it may increase the permeation rate of the residue through gloves.

Waste Disposal & Environmental Compliance

Disposal must align with the chemical's dual nature: an organic solvent-like structure and a diol.

  • Primary Stream: Non-Halogenated Organic Solvent Waste .

    • Reasoning: Although it has high boiling point, it burns well in incineration facilities.

  • Contaminated Solids: Wipes and gloves go to Hazardous Solid Waste .

  • Drain Disposal: STRICTLY PROHIBITED . Despite potential water solubility, cyclic ethers can be persistent in aquatic environments and may disrupt biological treatment plants.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 109-99-9 (Tetrahydrofuran - Structural Analog Analysis). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • Clark, D. E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (Contextual grounding for cyclic ether peroxide risks).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.